4-(1-Methyl-5-imidazolyl)phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3-methylimidazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-7-11-6-10(12)8-2-4-9(13)5-3-8/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEWZUAQRIWGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(1-Methyl-5-imidazolyl)phenol synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-(1-Methyl-5-imidazolyl)phenol
Executive Summary
This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its structural motif is integral to the development of novel therapeutic agents, notably as a reactant in the synthesis of WNT pathway modulators and histamine H3 receptor antagonists for neurological disorders.[1][2] This guide provides a comprehensive overview of robust and efficient synthetic pathways to this target molecule, designed for researchers, medicinal chemists, and process development scientists. We will dissect two primary, field-proven strategies: a modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a classical copper-catalyzed Ullmann-type condensation, followed by selective N-methylation. Each pathway is evaluated based on efficiency, substrate availability, scalability, and mechanistic rationale, providing the necessary insights for informed experimental design.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals, including the amino acid histidine and drugs like cimetidine and metronidazole.[3][4] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.[5] The 4-(imidazolyl)phenol moiety, in particular, combines the versatile imidazole core with a phenolic group, a common pharmacophore for hydrogen bonding and potential metabolic modification. Consequently, developing efficient and scalable synthetic routes to substituted imidazoles like this compound is a critical endeavor in advancing drug development programs.[6]
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals two primary bond disconnections that form the basis of our strategic approach. The disconnection of the C-C bond between the phenyl and imidazole rings suggests a cross-coupling strategy (Pathway I). Alternatively, disconnection of the N-C bond of the imidazole ring suggests a pathway involving the formation of the aryl-imidazole bond followed by methylation or building the imidazole ring onto the phenol moiety (Pathway II).
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This approach is arguably the most efficient and versatile contemporary method for constructing the C(aryl)-C(heteroaryl) bond. The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and palladium catalysts.[7][8]
Conceptual Framework & Causality
The core of this strategy involves the palladium-catalyzed coupling of a halogenated 1-methylimidazole derivative with a suitably protected hydroxyphenylboronic acid. 4-Methoxyphenylboronic acid is the ideal coupling partner, as the methoxy group is a robust protecting group for the phenol that can be cleanly removed in a final step. The choice of a palladium catalyst and ligand is critical; phosphine-based ligands like SPhos or XPhos are often employed for heteroaryl couplings to promote efficient oxidative addition and reductive elimination. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step.[7]
Experimental Protocol
Step 1: Synthesis of 5-Bromo-1-methylimidazole
-
To a solution of 4(5)-bromo-1H-imidazole (1 eq.) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq.), dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting regioisomers (4-bromo and 5-bromo) are often separable by column chromatography.
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vessel purged with an inert atmosphere (Argon or Nitrogen), combine 5-bromo-1-methylimidazole (1 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Add a suitable solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd₂(dba)₃ (0.02 eq.) and a ligand like SPhos (0.05 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 4-(1-methyl-1H-imidazol-5-yl)anisole, is purified by silica gel column chromatography.
Step 3: Demethylation to yield this compound
-
Dissolve the purified 4-(1-methyl-1H-imidazol-5-yl)anisole (1 eq.) in a dry, inert solvent such as dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add boron tribromide (BBr₃) (1.5-2.0 eq., typically as a 1M solution in DCM) dropwise. The reaction is highly exothermic and releases HBr gas.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by slowly adding methanol at 0 °C, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer multiple times with a more polar solvent mixture like DCM/isopropanol.
-
The combined organic layers are dried, filtered, and concentrated to yield the final product, which can be further purified by recrystallization or chromatography.
Mechanistic Insights: The Suzuki Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
Synthetic Pathway II: Ullmann Condensation & N-Methylation
This classical approach relies on copper-catalyzed C-N bond formation, known as the Ullmann condensation or reaction.[10][11] While often requiring higher temperatures than palladium-catalyzed methods, it can be a cost-effective alternative. A logical sequence involves first creating the C(aryl)-C(imidazole) bond to form 4-(1H-imidazol-5-yl)phenol, followed by a selective N-methylation.
Conceptual Framework & Causality
A plausible route to the 4-(1H-imidazol-5-yl)phenol intermediate is via a multi-component reaction or by coupling a pre-formed imidazole. However, a more direct adaptation of the Ullmann principle involves coupling imidazole with a p-halophenol derivative. A patent for the related 4-(imidazol-1-yl)phenol describes coupling p-bromoanisole with imidazole using a copper catalyst, followed by demethylation.[12] For our target, we would need to synthesize 4-(1H-imidazol-5-yl)phenol first and then perform a regioselective N-methylation. The phenolic proton is more acidic than the imidazole N-H proton, but under appropriate basic conditions, the imidazole nitrogen can be selectively alkylated.
Experimental Protocol
Step 1: Synthesis of 4-(1H-Imidazol-5-yl)phenol This intermediate can be synthesized via several methods, including the condensation of 4-hydroxybenzaldehyde with an α-aminoketone or via a metal-catalyzed cross-coupling of a 5-haloimidazole with a protected phenol, followed by deprotection.
Step 2: Selective N-Methylation
-
Dissolve 4-(1H-imidazol-5-yl)phenol (1 eq.) in a polar aprotic solvent like DMF.
-
Add a carefully selected base. A milder base like potassium carbonate (K₂CO₃, 1.2 eq.) is preferred to minimize O-methylation of the phenol. The choice of base and reaction temperature is critical to achieve N-selectivity over O-selectivity.
-
Add methyl iodide (1.1 eq.) to the mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by LC-MS. The formation of two N-methylated regioisomers (1-methyl-5-aryl and 1-methyl-4-aryl) is possible, along with the O-methylated byproduct.
-
Upon completion, the reaction is worked up by adding water and extracting with ethyl acetate.
-
The desired product, this compound, must be carefully isolated from its regioisomer and any byproducts using preparative HPLC or column chromatography.
Data Summary and Comparison
| Parameter | Pathway I: Suzuki-Miyaura Coupling | Pathway II: N-Methylation Route |
| Key Reaction | Pd-catalyzed C-C bond formation[13] | Selective N-alkylation |
| Overall Yield | Generally Good to Excellent | Moderate, dependent on selectivity |
| Conditions | Mild (Room Temp to 100 °C) | Mild (Room Temp) |
| Regioselectivity | High (pre-defined by halo-imidazole) | Moderate to Low (N1 vs. N3 vs. O) |
| Catalyst Cost | Higher (Palladium) | Lower (or none for methylation) |
| Scalability | Generally excellent | Challenging due to purification |
| Purification | Standard chromatography | Potentially difficult separation of isomers |
Characterization
The final product, this compound, is typically a white to brown solid. Its identity and purity must be confirmed through a combination of standard analytical techniques.
-
¹H NMR: Expected to show characteristic signals for the methyl group (singlet, ~3.6-3.8 ppm), aromatic protons on both the phenol and imidazole rings, and a broad singlet for the phenolic -OH.
-
¹³C NMR: Will display distinct signals for all 10 carbon atoms in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₁₀H₁₀N₂O (174.20 g/mol ).[1]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura cross-coupling pathway (Pathway I) represents the most robust, reliable, and high-yielding strategy. Its inherent control over regioselectivity and tolerance for various functional groups make it the superior choice for both laboratory-scale synthesis and potential scale-up. The final demethylation step is a well-established and high-yielding transformation.
While the N-methylation approach (Pathway II) appears more direct, it is fraught with significant challenges in controlling regioselectivity. The potential for generating a mixture of N-methyl and O-methyl isomers necessitates complex and often low-yielding purification steps, rendering it less practical for efficient synthesis. Therefore, for researchers requiring reliable access to high-purity this compound, the Suzuki-Miyaura pathway is the recommended and authoritative approach.
References
-
A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry - ACS Publications. [Link][14]
-
4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link][15]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. [Link][11]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry - ACS Publications. [Link][13]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link][9]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link][8]
-
Synthesis of 4[4,5-diphenyl-1(4(phenyldiazenyl)phenyl)-1H-imidazol-2-yl]phenol. Processes of Petrochemistry and Oil Refining. [Link][3]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link][4]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Longdom Publishing. [Link][5]
-
Preparation method of 4-(imidazole-1-yl) phenol. Google Patents. [12]
-
Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. [Link][6]
Sources
- 1. This compound | 74730-75-9 [amp.chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. ppor.az [ppor.az]
- 4. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Potential Mechanisms of Action of 4-(1-Methyl-5-imidazolyl)phenol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1-Methyl-5-imidazolyl)phenol is a small molecule featuring a phenol group linked to a methylated imidazole ring. While direct, comprehensive studies on its mechanism of action are not extensively documented in publicly available literature, its structural motifs are prevalent in a multitude of pharmacologically active agents. This technical guide synthesizes information from analogous compounds and foundational pharmacological principles to propose and detail two primary, plausible mechanisms of action: antagonism of the histamine H3 receptor (H3R) and modulation of the canonical Wnt/β-catenin signaling pathway. This document provides the scientific rationale for each proposed mechanism and furnishes detailed, field-proven experimental protocols for their investigation in a research and drug development context.
Introduction
The confluence of a phenolic hydroxyl group and an N-methylated imidazole ring in this compound suggests a rich potential for biological activity. Phenolic compounds are a well-established class of molecules with diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects, often exerting their influence through the modulation of key signaling pathways.[1][2][3][4] The imidazole moiety is a critical pharmacophore in numerous approved drugs and clinical candidates, recognized for its ability to engage in hydrogen bonding and coordinate with metallic centers within enzymes.[5][6] This electron-rich heterocyclic system is a cornerstone of many enzyme inhibitors and receptor ligands.[5][6]
Notably, this particular chemical scaffold has been identified as a precursor in the synthesis of both WNT pathway modulators and histamine H3 receptor antagonists, providing a strong rationale for investigating these two pathways as primary mechanisms of action. This guide will now delve into the scientific basis for each of these potential mechanisms and provide robust protocols for their experimental validation.
Part 1: Antagonism of the Histamine H3 Receptor
Scientific Rationale
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor to modulate the synthesis and release of histamine. It also functions as a heteroreceptor, controlling the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[7] The imidazole ring is a quintessential feature of histamine itself and, consequently, a foundational component of many H3 receptor ligands, both agonists and antagonists.[5][8][9][10] The nitrogen atoms in the imidazole ring are critical for interaction with key residues in the H3 receptor binding pocket. Numerous potent and selective H3 receptor antagonists incorporate a 4-substituted imidazole scaffold.[6][8][11] The phenoxy moiety of this compound can be envisioned to occupy a lipophilic pocket within the receptor, a common feature in the structure-activity relationships of H3 antagonists.[4][6] Therefore, it is highly plausible that this compound acts as a competitive antagonist at the H3 receptor, thereby increasing the release of histamine and other neurotransmitters, a mechanism with therapeutic potential in various neurological disorders.
Experimental Validation
To ascertain the activity of this compound at the H3 receptor, a multi-tiered experimental approach is recommended, progressing from initial binding assessment to functional characterization.
This assay directly measures the affinity of the test compound for the H3 receptor by assessing its ability to displace a known radiolabeled ligand.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for H3R radioligand binding assay.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human histamine H3 receptor in appropriate growth medium.[12]
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in fresh assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13] Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a constant concentration of the radioligand [3H]Nα-methylhistamine (a commonly used H3R agonist radioligand), and varying concentrations of this compound.[13][14]
-
For determination of non-specific binding, include wells with a high concentration of an unlabeled, potent H3R ligand (e.g., 10 µM clobenpropit).[13]
-
Incubate the plate with shaking for a defined period (e.g., 2 hours at 25°C) to reach binding equilibrium.[13]
-
-
Detection and Data Analysis:
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Calculate the IC50 (concentration of compound that inhibits 50% of specific radioligand binding) and then the Ki (inhibition constant) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.[14]
-
Quantitative Data Summary:
| Parameter | Description | Expected Outcome for an Active Compound |
| Ki (nM) | Inhibition constant, a measure of binding affinity. | A low nanomolar to micromolar value. |
The H3 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. An antagonist will block the effect of an agonist on cAMP levels.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for H3R cAMP functional assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed CHO-K1 cells stably expressing the human H3 receptor into a 96-well plate and culture overnight.[6]
-
-
Compound Treatment:
-
Pre-incubate the cells with a range of concentrations of this compound.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add a fixed concentration of an H3 receptor agonist (e.g., (R)-α-methylhistamine) to all wells except the negative control.[15]
-
-
cAMP Measurement:
-
After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA) kit.[15]
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound.
-
An effective antagonist will reverse the agonist-induced decrease in cAMP in a dose-dependent manner. Calculate the IC50 value from the resulting sigmoidal curve.
-
Quantitative Data Summary:
| Parameter | Description | Expected Outcome for an Antagonist |
| IC50 (nM) | The concentration of the compound that restores 50% of the agonist-inhibited cAMP response. | A potent antagonist will have a low nanomolar to micromolar IC50 value. |
Part 2: Modulation of the Canonical Wnt/β-catenin Signaling Pathway
Scientific Rationale
The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis.[16] Its dysregulation is a hallmark of many cancers. A key event in this pathway is the stabilization of β-catenin, which then translocates to the nucleus, complexes with TCF/LEF transcription factors, and activates the transcription of target genes.[16] Several studies have demonstrated that imidazole-containing compounds can modulate this pathway.[1][2][3][17] Some pyridinyl imidazoles have been shown to inhibit Wnt/β-catenin signaling by interfering with β-catenin-dependent transcriptional activity.[1][17] Furthermore, imidazole itself has been reported to promote the degradation of β-catenin, thereby inhibiting Wnt signaling and cell migration.[18] Given these precedents, it is plausible that this compound could act as an inhibitor of the Wnt/β-catenin pathway.
Experimental Validation
A series of assays can be employed to investigate the effect of this compound on the Wnt/β-catenin pathway, from reporter gene activity to the expression of endogenous target genes and the abundance of key pathway proteins.
This is a widely used method to specifically measure the transcriptional activity of the β-catenin/TCF/LEF complex.
Experimental Workflow: TOP/FOP Flash Assay
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Wnt-3a and R-spo1 conditioned media reporter assay [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. cAMP Hunter™ Human HRH3 (H3) Gi Cell-Based Assay Kit (CHO-K1) [discoverx.com]
- 7. Histamine H3 Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. resources.revvity.com [resources.revvity.com]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jcancer.org [jcancer.org]
Spectroscopic Analysis of 4-(1-Methyl-5-imidazolyl)phenol: A Technical Guide
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(1-Methyl-5-imidazolyl)phenol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the principles and expected outcomes for the analysis of this molecule using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While a complete set of experimentally-derived spectra for this specific molecule is not publicly available in the referenced literature at the time of this writing, this guide will establish a robust framework for its characterization. This is achieved by detailing the theoretical underpinnings of each technique, presenting standardized protocols for data acquisition, and providing expert interpretation of predicted spectral features based on the analysis of closely related analogues and foundational spectroscopic principles.
Introduction: The Structural Significance of this compound
The imidazole ring is a cornerstone of many biologically active molecules, and its derivatives are widely explored in pharmaceutical research.[1] The title compound, this compound, combines the electron-rich imidazole moiety with a phenolic group, creating a structure with potential applications as a building block in the synthesis of novel therapeutic agents or functional materials. Accurate and unambiguous structural elucidation is the bedrock of any such development program. Spectroscopic analysis provides the necessary tools to confirm the identity, purity, and detailed molecular structure of a synthesized compound.
This guide will delve into the multifaceted spectroscopic signature of this compound. Each section is dedicated to a specific spectroscopic technique, providing not just the procedural steps, but the scientific rationale behind the experimental choices and the logic of spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.
Expected Chemical Shifts and Multiplicities:
| Predicted Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Integration | Rationale for Assignment |
| Phenolic -OH | 9.0 - 10.0 | Singlet (broad) | 1H | The acidic proton of the hydroxyl group is typically a broad singlet and its chemical shift is concentration and solvent dependent. |
| Imidazole H-2 | 7.8 - 8.2 | Singlet | 1H | The proton at the 2-position of the imidazole ring is deshielded due to the adjacent nitrogen atoms and typically appears as a singlet. |
| Imidazole H-4 | 7.0 - 7.4 | Singlet | 1H | The proton at the 4-position of the imidazole ring will appear as a singlet. |
| Phenolic Protons (ortho to -OH) | 6.8 - 7.2 | Doublet | 2H | These protons are ortho to the electron-donating hydroxyl group and will be shielded, appearing upfield as a doublet due to coupling with the meta protons. |
| Phenolic Protons (meta to -OH) | 7.2 - 7.6 | Doublet | 2H | These protons are meta to the hydroxyl group and will appear as a doublet due to coupling with the ortho protons. |
| N-Methyl Protons | 3.6 - 4.0 | Singlet | 3H | The methyl group attached to the nitrogen of the imidazole ring will be a singlet in a region characteristic for N-CH₃ groups. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the molecule.
Expected Chemical Shifts:
| Predicted Carbon Assignment | Chemical Shift (δ, ppm) Range | Rationale for Assignment |
| Phenolic C-OH (C1') | 155 - 160 | The carbon atom bearing the hydroxyl group is significantly deshielded. |
| Imidazole C-2 | 135 - 140 | The carbon between the two nitrogen atoms in the imidazole ring is deshielded. |
| Imidazole C-5 | 125 - 130 | The carbon atom of the imidazole ring attached to the phenol ring. |
| Imidazole C-4 | 115 - 120 | The remaining sp² carbon of the imidazole ring. |
| Phenolic C-ortho (C2', C6') | 115 - 120 | The ortho carbons of the phenol ring are shielded by the hydroxyl group. |
| Phenolic C-meta (C3', C5') | 128 - 132 | The meta carbons of the phenol ring. |
| Phenolic C-para (C4') | 120 - 125 | The carbon of the phenol ring attached to the imidazole ring. |
| N-Methyl Carbon | 30 - 35 | The carbon of the N-methyl group appears in the aliphatic region. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or equivalent.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Reference the spectrum similarly to the ¹H spectrum.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Employ HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the connectivity between the imidazole and phenol rings.
-
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern.
Expected Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₁₀N₂O, with a monoisotopic mass of approximately 174.08 g/mol . A prominent peak corresponding to the molecular ion is expected.
-
Key Fragmentation Pathways: While the exact fragmentation is determined experimentally, predictable pathways for related phenols and imidazoles can be anticipated.[2]
Predicted Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield a strong signal for the protonated molecule [M+H]⁺ at m/z 175.09.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain an accurate mass measurement, which can confirm the elemental composition.
-
Tandem MS (MS/MS): To investigate fragmentation, the molecular ion (or protonated molecule) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass analyzed, providing the data to elucidate the fragmentation pathways.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands
Based on the functional groups in this compound and data from analogous compounds, the following characteristic absorption bands are anticipated.
| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H stretch | Phenolic hydroxyl |
| 3000-3100 | C-H stretch | Aromatic and Imidazole C-H |
| 2850-2960 | C-H stretch | N-Methyl |
| 1600-1620 & 1450-1500 | C=C stretch | Aromatic ring |
| 1500-1580 | C=N stretch | Imidazole ring |
| 1200-1260 | C-O stretch | Phenolic C-O |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background to generate the final transmittance or absorbance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-systems within a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.
Expected UV-Vis Absorption
The conjugated system encompassing the phenol and imidazole rings is expected to exhibit characteristic π → π* transitions. Phenol itself shows absorption maxima around 270 nm.[3] The imidazole moiety will also contribute to the UV absorption. Therefore, one or more strong absorption bands are predicted in the 250-300 nm range.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition:
-
A quartz cuvette filled with the pure solvent is used as a reference.
-
The sample solution is placed in another quartz cuvette in the sample beam path.
-
The spectrum is recorded over a range of approximately 200-400 nm.
-
The wavelength(s) of maximum absorbance (λ_max) and the corresponding absorbance values are determined.
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the definitive characterization of this compound. By employing a combination of NMR, MS, IR, and UV-Vis spectroscopy, researchers can confidently verify the molecular structure, confirm the purity, and establish a detailed spectroscopic profile of this compound. This foundational data is indispensable for any further investigation into its potential applications in drug discovery and materials science. It is recommended that future work on the synthesis of this molecule includes the public deposition of its experimental spectral data to facilitate further research in the scientific community.
References
-
Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. (2023). PMC. Available at: [Link]
-
Shraddha, K. N., Devika, S., & Begum, N. S. (2020). 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H- imidazol-2-yl]phenol. IUCrData, 5(1), x191690. Available at: [Link]
-
Shraddha, K. N., Devika, S., & Begum, N. S. (2020). 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol. National Center for Biotechnology Information. Available at: [Link]
-
Yurdakul, Ş., & Badoğlu, S. (2015). An FT-IR and DFT study of the free and solvated 4-(imidazol-1-yl)phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 614-622. Available at: [Link]
-
Mostaghni, F. (2021). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. ResearchGate. Available at: [Link]
-
UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole, imidazole-2- carbaldehyde and 4-methyl-imidazole-2-carbaldehyde standard solutions. (n.d.). ResearchGate. Available at: [Link]
-
Phenol, 4-(1,1-dimethylpropyl)-. (n.d.). NIST WebBook. Available at: [Link]
-
Mostaghni, F. (2021). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z-Scan Technique and Quantum Mechanical Calculations. Acta Chimica Slovenica, 68(1), 170-177. Available at: [Link]
-
trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. (n.d.). [PDF]. Available at: [Link]
-
Chouaih, A., et al. (2012). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry, 28(2), 735-742. Available at: [Link]
-
Khazaei, A., Alavi Nik, H. A., Ranjbaran, A., & Moosavi-Zare, A. R. (2016). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles. RSC Advances, 6(82), 78951-78959. Available at: [Link]
-
13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry. Available at: [Link]
Sources
Biological activity of 4-(1-Methyl-5-imidazolyl)phenol
An In-depth Technical Guide to the Biological Activity of 4-(1-Methyl-5-imidazolyl)phenol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the known and potential biological activities of this compound, a heterocyclic compound of interest in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with actionable experimental frameworks to facilitate further investigation into its therapeutic potential.
Introduction: The Significance of the Imidazole Scaffold and the Emergence of this compound
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive molecules.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3][5] The versatility of the imidazole scaffold makes it a privileged structure in the design of novel therapeutics.
This compound emerges as a significant building block within this chemical space. While comprehensive biological data on this specific molecule is still developing, its known applications as a reactant in the synthesis of modulators for critical signaling pathways, such as the WNT pathway, and as a precursor for histamine H3 receptor antagonists, highlight its potential for therapeutic innovation.[6][7] This guide will delve into these areas, providing a robust framework for its scientific exploration.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in biological systems.
| Property | Value | Source |
| CAS Number | 74730-75-9 | [6][8][9] |
| Molecular Formula | C₁₀H₁₀N₂O | [9] |
| Molecular Weight | 174.20 g/mol | [9] |
| Synonyms | 4-(1-methyl-1H-imidazol-5-yl)Phenol, 4-(3-methylimidazol-4-yl)phenol | [6] |
Potential Biological Activities and Mechanistic Exploration
The utility of this compound is currently recognized in two primary areas of drug discovery: the modulation of the WNT signaling pathway and the antagonism of the histamine H3 receptor.
WNT Signaling Pathway Modulation
The WNT signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate during embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This compound has been identified as a key reactant in the preparation of biphenylimidazolylphenoxyacetamide derivatives, which are being investigated as WNT pathway modulators.[6]
The following workflow outlines a systematic approach to screen and characterize novel compounds derived from this compound for their ability to modulate WNT signaling.
TOP/FOP-Luciferase Reporter Assay
-
Cell Culture: Culture HEK293T cells (or a relevant cancer cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Co-transfect cells with TOP-Flash (containing TCF/LEF binding sites) or FOP-Flash (mutated binding sites, as a negative control) reporter plasmids and a Renilla luciferase plasmid (for normalization).
-
Compound Treatment: 24 hours post-transfection, treat cells with varying concentrations of the test compounds. Include a positive control (e.g., WNT3a conditioned media) and a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Measurement: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOP-Flash and FOP-Flash firefly luciferase values to the Renilla luciferase values. The ratio of TOP/FOP activity indicates the level of WNT pathway activation.
Quantitative PCR (qPCR) for WNT Target Gene Expression
-
Cell Treatment and RNA Extraction: Treat a relevant cancer cell line (e.g., SW480, which has high endogenous WNT signaling) with the hit compounds for 24 hours. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for WNT target genes (e.g., AXIN2, MYC) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Histamine H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and ADHD.[7] this compound serves as an important intermediate in the synthesis of potential H3 receptor antagonists.[7]
A robust evaluation of potential H3 receptor antagonists involves determining their binding affinity and functional activity.
Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human H3 receptor (e.g., CHO-K1 or HEK293).
-
Binding Reaction: Incubate the cell membranes with a radiolabeled H3 receptor antagonist (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
-
Assay Principle: This assay measures the activation of G proteins upon receptor agonism. Antagonists will inhibit agonist-stimulated [³⁵S]GTPγS binding.
-
Reaction Mixture: Incubate the H3 receptor-expressing membranes with a fixed concentration of an H3 receptor agonist (e.g., R-α-methylhistamine), [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Measurement: After incubation, separate the bound [³⁵S]GTPγS and measure the radioactivity.
-
Data Analysis: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of the test compound to determine the IC50 value.
Data Summary and Interpretation
The following table presents hypothetical data that could be generated from the experimental workflows described above for a series of compounds derived from this compound.
| Compound ID | WNT Reporter Assay IC50 (µM) | H3 Receptor Binding Ki (nM) | H3 Functional Assay IC50 (nM) |
| Derivative A | 0.5 ± 0.1 | >1000 | >1000 |
| Derivative B | >50 | 15 ± 2.5 | 25 ± 4.1 |
| Derivative C | 2.1 ± 0.4 | 5.2 ± 0.8 | 8.9 ± 1.3 |
Interpretation:
-
Derivative A shows potent and selective activity as a WNT pathway inhibitor.
-
Derivative B demonstrates moderate potency and selectivity as an H3 receptor antagonist.
-
Derivative C exhibits dual activity, with higher potency towards the H3 receptor.
Conclusion and Future Directions
This compound represents a valuable starting point for the development of novel therapeutic agents targeting the WNT signaling pathway and the histamine H3 receptor. The experimental frameworks detailed in this guide provide a clear and logical path for the synthesis, screening, and mechanistic characterization of its derivatives. Future research should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic properties and in vivo efficacy in relevant disease models. The inherent versatility of the imidazole scaffold suggests that further exploration of derivatives of this compound may uncover additional biological activities and therapeutic applications.
References
-
This compound - MySkinRecipes. Available from: [Link]
-
CAS NO. 74730-75-9 | this compound | Catalog SY012405 | Arctom. Available from: [Link]
-
Synthesis and theoretical calculations of 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1H-imidazol-2-yl]-phenol - Processes of Petrochemistry and Oil Refining. Available from: [Link]
-
Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available from: [Link]
-
Imidazole and its biological activities: A review | iMedPub. Available from: [Link]
-
Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC - NIH. Available from: [Link]
-
Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. Available from: [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom. Available from: [Link]
-
Synthesis and therapeutic potential of imidazole containing compounds - PMC - NIH. Available from: [Link]
Sources
- 1. ppor.az [ppor.az]
- 2. imedpub.com [imedpub.com]
- 3. longdom.org [longdom.org]
- 4. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 74730-75-9 [amp.chemicalbook.com]
- 7. This compound [myskinrecipes.com]
- 8. This compound CAS#: 74730-75-9 [m.chemicalbook.com]
- 9. arctomsci.com [arctomsci.com]
An In-depth Technical Guide to 4-(1-Methyl-5-imidazolyl)phenol: Synthesis, Properties, and Potential Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Imidazole Scaffold in Scientific Discovery
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of modern chemistry and biology.[1] Its unique electronic properties, including its aromaticity and amphoteric nature, have made it a privileged scaffold in a vast array of biologically active molecules and functional materials.[1]
The history of imidazole chemistry dates back to 1858 with the first synthesis of the parent imidazole molecule by Heinrich Debus. Since then, the development of synthetic methodologies to access substituted imidazoles has been a continuous and fruitful area of research, driven by the discovery of their diverse biological activities. Imidazole derivatives are found at the core of numerous pharmaceuticals, including antifungal agents, antihistamines, and anticancer drugs.
This guide focuses on a specific derivative, 4-(1-Methyl-5-imidazolyl)phenol, which incorporates both the versatile imidazole nucleus and a reactive phenol moiety. The strategic placement of the methyl group on one nitrogen and the phenol group on a carbon atom of the imidazole ring creates a molecule with distinct chemical characteristics and potential for further functionalization.
The Enigma of Discovery: A Historical Perspective
A comprehensive search of scientific databases and patent literature for the initial discovery and synthesis of this compound (CAS Number: 74730-75-9) did not yield a definitive primary source. This suggests that its first preparation may be documented in older, less accessible literature or as a non-central component of a broader study.
However, the historical development of synthetic routes to substituted imidazoles provides a strong foundation for understanding how this molecule could have been first synthesized. Early methods, such as the Debus synthesis, involved the condensation of a dicarbonyl compound, an aldehyde, and ammonia. While effective for certain substitution patterns, these methods often lacked regioselectivity.
The advent of more sophisticated and regioselective synthetic strategies, such as the Van Leusen imidazole synthesis, has provided chemists with powerful tools to construct highly functionalized imidazoles with precise control over substituent placement. It is through the application of such modern synthetic methodologies that the preparation of this compound can be rationally approached.
Synthetic Pathways to this compound
Given the absence of a documented initial synthesis, a plausible and efficient synthetic route to this compound can be designed based on established principles of imidazole chemistry. A logical retrosynthetic analysis points towards a multi-step synthesis starting from readily available precursors.
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocol (Proposed)
This proposed synthesis utilizes a convergent strategy, building the imidazole core and then introducing the methyl group.
Step 1: Protection of the Phenolic Hydroxyl Group
To prevent unwanted side reactions, the hydroxyl group of 4-hydroxybenzaldehyde is first protected, for example, as a methoxy group.
-
Reaction: 4-Hydroxybenzaldehyde is reacted with a suitable methylating agent (e.g., dimethyl sulfate) in the presence of a base (e.g., potassium carbonate) to yield 4-methoxybenzaldehyde.
Step 2: Imidazole Ring Formation
The formation of the 1,5-disubstituted imidazole ring can be achieved through various methods. A plausible approach involves the reaction of 4-methoxybenzaldehyde with tosylmethyl isocyanide (TosMIC) and an appropriate amine source.
-
Reaction: 4-Methoxybenzaldehyde is condensed with an amine (e.g., ammonia or a precursor) and TosMIC in a suitable solvent to form the 5-(4-methoxyphenyl)-1H-imidazole.
Step 3: N-Methylation of the Imidazole Ring
The secondary amine in the imidazole ring is then methylated.
-
Reaction: The 5-(4-methoxyphenyl)-1H-imidazole is treated with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base to yield 1-methyl-5-(4-methoxyphenyl)-1H-imidazole.
Step 4: Deprotection of the Phenolic Hydroxyl Group
The final step involves the removal of the protecting group from the phenol.
-
Reaction: The methoxy group of 1-methyl-5-(4-methoxyphenyl)-1H-imidazole is cleaved using a demethylating agent like boron tribromide (BBr₃) to afford the final product, this compound.
Caption: Proposed synthetic workflow for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 74730-75-9 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, and DMSO |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
Potential Applications in Research and Development
The unique structural features of this compound make it an attractive candidate for various applications in drug discovery and materials science.
-
Medicinal Chemistry: The imidazole scaffold is a well-established pharmacophore. The presence of a phenolic hydroxyl group provides a handle for further derivatization, allowing for the synthesis of libraries of compounds for screening against various biological targets. The N-methyl group can influence the compound's pharmacokinetic properties.
-
Material Science: Phenolic compounds are known for their antioxidant properties. The incorporation of the imidazole moiety could lead to the development of novel antioxidants with unique properties. Furthermore, the molecule could serve as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers.
-
Chemical Biology: As a fluorescent molecule, it could potentially be used as a probe to study biological systems. The phenol group can be functionalized with reporter groups for various bioanalytical applications.
Conclusion
This compound represents an intriguing molecule at the intersection of imidazole and phenol chemistry. While its historical origins remain to be fully elucidated, modern synthetic chemistry provides clear and efficient pathways for its preparation. The structural motifs present in this compound suggest a range of potential applications, particularly in the realm of medicinal chemistry. This guide serves to provide a foundational understanding of this molecule, encouraging further investigation into its synthesis, properties, and utility in scientific research and development.
References
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing. Retrieved from [Link]
Sources
In Silico Modeling of 4-(1-Methyl-5-imidazolyl)phenol: A Technical Guide for Drug Discovery Researchers
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 4-(1-Methyl-5-imidazolyl)phenol, a heterocyclic compound with potential applications in modulating the Wnt signaling pathway. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery. We will delve into the rationale behind targeting the Wnt pathway, specifically focusing on β-catenin, and provide detailed, step-by-step protocols for molecular docking and molecular dynamics simulations. This guide emphasizes the "why" behind each methodological choice, ensuring a robust and reproducible computational workflow. All protocols are designed to be accessible, utilizing widely adopted and often open-source software. The ultimate goal is to equip researchers with the knowledge and practical steps to computationally evaluate the potential of this compound and similar small molecules as therapeutic agents.
Introduction: The Therapeutic Potential of Targeting the Wnt Pathway with this compound
The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous biologically active compounds.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological macromolecules. This compound, a specific derivative, has been identified as a reactant in the synthesis of biphenylimidazolylphenoxyacetamide derivatives, which have been explored as modulators of the Wnt signaling pathway. This pathway is a critical regulator of cellular processes, and its dysregulation is implicated in a variety of diseases, including cancer.
The canonical Wnt signaling pathway is a highly conserved cascade that plays pivotal roles in embryonic development and adult tissue homeostasis.[3][4] Aberrant activation of this pathway, often leading to the accumulation of β-catenin, is a hallmark of many cancers, particularly colorectal cancer.[3][4] This makes the components of the Wnt pathway, and β-catenin in particular, attractive targets for therapeutic intervention.[5][6] Small molecules that can modulate the interactions of β-catenin are therefore of significant interest in oncology drug discovery.
This guide will focus on the in silico evaluation of this compound as a potential binder to β-catenin, a key effector of the canonical Wnt signaling pathway. We will employ a multi-step computational approach, beginning with molecular docking to predict the binding mode and affinity, followed by molecular dynamics simulations to assess the stability of the protein-ligand complex.
Foundational Concepts in In Silico Drug Discovery
In silico drug discovery utilizes computational methods to simulate, predict, and analyze the interactions between a drug candidate and its biological target.[7] This approach offers several advantages, including the ability to screen large libraries of compounds virtually, prioritize candidates for experimental testing, and gain insights into the molecular basis of drug action, thereby reducing the time and cost of drug development.
Key computational techniques employed in this guide include:
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] It is widely used for virtual screening and to understand the binding mode of a ligand.
-
Molecular Dynamics (MD) Simulation: MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of its stability and the characterization of conformational changes.
-
MM-PBSA/GBSA: The Molecular Mechanics Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) method is used to calculate the binding free energy of a protein-ligand complex from the snapshots of an MD simulation.[9][10][11]
Workflow for In Silico Modeling of this compound
The following diagram illustrates the comprehensive workflow that will be detailed in this guide.
Detailed Methodologies
Part 1: Ligand and Protein Preparation
Accurate preparation of both the ligand and the protein is a critical first step for any successful in silico modeling study.
The 3D structure of this compound can be obtained from chemical databases such as PubChem or generated using molecular modeling software.
Step-by-Step Protocol for Ligand Preparation:
-
Obtain 2D Structure:
-
The 2D structure and SMILES string can be obtained from PubChem or drawn using a chemical sketcher.
-
SMILES: CN1C=NC=C1C2=CC=C(C=C2)O
-
-
Generate 3D Conformation:
-
Use a program like Avogadro or the online server CORINA to convert the 2D structure or SMILES string into a 3D structure.
-
Save the structure in a standard format like .mol2 or .sdf.
-
-
Energy Minimization and Charge Assignment:
-
The initial 3D structure should be energy minimized to obtain a low-energy conformation.
-
Software like UCSF Chimera or AutoDockTools can be used for this purpose.
-
Assign partial charges to the atoms. For small molecules, Gasteiger charges are commonly used.
-
-
Prepare for Docking:
-
Convert the prepared ligand structure to the .pdbqt format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.
-
We will use the crystal structure of human β-catenin for our study. A suitable structure can be downloaded from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 3SL9 , which is a structure of β-catenin in complex with BCL9.[2][12]
Step-by-Step Protocol for Protein Preparation:
-
Download PDB File:
-
Go to the RCSB PDB website (rcsb.org) and download the PDB file for 3SL9.
-
-
Clean the PDB File:
-
Open the PDB file in a molecular visualization program like UCSF Chimera or PyMOL.
-
Remove all non-essential molecules, including water, ions, and the co-crystallized ligand (BCL9 peptide). We are interested in the apo-like structure of the binding site.
-
Inspect the protein for any missing residues or atoms and model them if necessary. For this tutorial, we will proceed with the available structure.
-
-
Add Hydrogens and Assign Charges:
-
Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.
-
Assign partial charges to the protein atoms. The AMBER force field is a common choice for proteins.
-
UCSF Chimera's "Dock Prep" tool is an excellent resource for automating these steps.
-
-
Prepare for Docking:
-
Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.
-
Part 2: Molecular Docking
Molecular docking will be performed using AutoDock Vina, a widely used open-source program.
Step-by-Step Protocol for Molecular Docking:
-
Define the Binding Site (Grid Box):
-
Identify the binding pocket on β-catenin. In the absence of a known binding site for our ligand, we can target the site where BCL9 binds, as this is a known protein-protein interaction hotspot.
-
In AutoDockTools, define a grid box that encompasses this binding site. The size and center of the grid box are crucial parameters.
-
-
Configure AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
-
Analyze Docking Results:
-
AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize the top-ranked poses in a molecular graphics program to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and β-catenin.
-
Table 1: Example Docking Configuration Parameters
| Parameter | Value | Description |
| receptor | protein.pdbqt | Path to the prepared protein file. |
| ligand | ligand.pdbqt | Path to the prepared ligand file. |
| center_x | [Coordinate] | X-coordinate of the grid box center. |
| center_y | [Coordinate] | Y-coordinate of the grid box center. |
| center_z | [Coordinate] | Z-coordinate of the grid box center. |
| size_x | [Dimension] | Size of the grid box in the X-dimension (in Angstroms). |
| size_y | [Dimension] | Size of the grid box in the Y-dimension (in Angstroms). |
| size_z | [Dimension] | Size of the grid box in the Z-dimension (in Angstroms). |
| exhaustiveness | 8 | Computational effort to search for the best pose. |
Part 3: Molecular Dynamics Simulation
To assess the stability of the docked complex, we will perform a molecular dynamics (MD) simulation using GROMACS, a versatile and high-performance MD package.[7][13][14]
Step-by-Step Protocol for MD Simulation:
-
Prepare the System:
-
Use the best-ranked docked pose of the β-catenin-ligand complex as the starting structure.
-
Generate a topology for the ligand using a tool like the CHARMM General Force Field (CGenFF) server or ACPYPE.
-
Place the complex in a simulation box (e.g., a cubic box) and solvate it with water molecules (e.g., TIP3P water model).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the protein-ligand complex.
-
NPT Equilibration: Bring the system to the desired pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density of the system.
-
-
-
Production MD:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to reach equilibrium and to sample relevant conformational changes.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein and the ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the protein and ligand.
-
-
Part 4: Binding Free Energy Calculation
We will use the MM-PBSA method to estimate the binding free energy of the β-catenin-ligand complex.
Step-by-Step Protocol for MM-PBSA Calculation:
-
Extract Snapshots:
-
Extract snapshots (frames) from the production MD trajectory at regular intervals.
-
-
Run g_mmpbsa:
-
Use the g_mmpbsa tool, which is compatible with GROMACS trajectories, to perform the MM-PBSA calculations.[11]
-
This tool calculates the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the nonpolar solvation energy (typically estimated from the solvent-accessible surface area).
-
-
Analyze Results:
-
The output will be the estimated binding free energy (ΔG_bind) and its components. A more negative ΔG_bind indicates a more favorable binding affinity.
-
Table 2: Example Binding Free Energy Components
| Energy Component | Description |
| ΔE_vdw | van der Waals energy |
| ΔE_elec | Electrostatic energy |
| ΔG_polar | Polar solvation energy |
| ΔG_nonpolar | Nonpolar solvation energy |
| ΔG_bind | Total binding free energy |
Interpretation of Results and Future Directions
The results of this in silico workflow will provide valuable insights into the potential of this compound as a β-catenin inhibitor.
-
Docking results will suggest a plausible binding mode and provide an initial estimate of the binding affinity.
-
MD simulations will reveal the stability of the proposed binding pose and highlight key interactions that are maintained over time.
-
Binding free energy calculations will offer a more quantitative measure of the binding affinity.
It is crucial to remember that these are computational predictions and must be validated through experimental studies. Promising in silico results should be followed up with in vitro assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to experimentally determine the binding affinity.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to the in silico modeling of this compound as a potential modulator of the Wnt signaling pathway. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulation, and binding free energy calculation, researchers can generate valuable data to guide their drug discovery efforts. The emphasis on understanding the rationale behind each step ensures that the generated models are not only predictive but also interpretable, paving the way for the rational design of novel and more potent therapeutic agents.
References
-
GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). (2023, June 15). YouTube. Retrieved from [Link]
-
GROMACS Tutorials. Justin A. Lemkul, Ph.D., Virginia Tech. Retrieved from [Link]
-
Introduction to Molecular Dynamics - the GROMACS tutorials! GROMACS. Retrieved from [Link]
-
GROMACS tutorial | Biomolecular simulations. EMBL-EBI. Retrieved from [Link]
-
PDB ID: 7AFW. Beta-Catenin in complex with compound 6. RCSB PDB. Retrieved from [Link]
- Molecular Docking Studies to Evaluate Small Molecule Inhibitors of Wnt/Betacatenin Signaling Pathway. (2021). International Journal of Life Science and Pharma Research.
- Molecular docking analysis of proflavin with the Wnt p
-
AutoDock Tutorial. The Scripps Research Institute. Retrieved from [Link]
-
How to run a Molecular Dynamics simulation using GROMACS. (2022, August 3). Compchems. Retrieved from [Link]
-
Running molecular dynamics simulations using GROMACS. (2023, November 9). ELIXIR TeSS. Retrieved from [Link]
-
A Comprehensive Bioinformatics Tutorial: Mastering Ligand-Protein Docking with AutoDock. (2023, September 26). Medium. Retrieved from [Link]
-
GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. Retrieved from [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube. Retrieved from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2023, April 29). ChemCopilot. Retrieved from [Link]
-
PDB ID: 7AR4. Crystal structure of beta-catenin in complex with cyclic peptide inhibitor. RCSB PDB. Retrieved from [Link]
-
Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube. Retrieved from [Link]
-
Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2023, April 8). Medium. Retrieved from [Link]
- Biophysical Survey of Small-Molecule β-Catenin Inhibitors: A Cautionary Tale. (2022). Journal of Medicinal Chemistry.
- Emerging Direct Targeting β-C
- Imidazole: Having Versatile Biological Activities. (2015). Journal of Chemistry.
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Chemical Sciences Journal.
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2023, August 6). YouTube. Retrieved from [Link]
- Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. (2017). Expert Opinion on Drug Discovery.
- g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations. (2014).
-
PDB ID: 8Y0P. Beta-Catenin in complex with peptide 301. RCSB PDB. Retrieved from [Link]
-
AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. (2023, August 5). YouTube. Retrieved from [Link]
-
PDB ID: 3SL9. X-ray structure of Beta catenin in complex with Bcl9. Protein Data Bank Japan. Retrieved from [Link]
-
Tutorials - g_mmpbsa. GitHub. Retrieved from [Link]
-
Small Molecules that Inhibit the β-catenin/BCL9 Interaction. Moffitt Cancer Center. Retrieved from [Link]
- Wnt/beta-Catenin Signaling and Small Molecule Inhibitors. (2014). Current Pharmaceutical Design.
-
4-(1,4,5-Triphenyl-1h-imidazol-2-yl)phenol. PubChem. Retrieved from [Link]
-
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (for Biochemical Research). PubChem. Retrieved from [Link]
-
4-amino-2-(1H-imidazol-5-yl)phenol. PubChem. Retrieved from [Link]
-
4-methyl-1H-imidazole-5-carbaldehyde. PubChem. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. rcsb.org [rcsb.org]
- 3. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 4. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. moffitt.org [moffitt.org]
- 7. GROMACS Tutorials [mdtutorials.com]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. m.youtube.com [m.youtube.com]
- 10. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3sl9 - X-ray structure of Beta catenin in complex with Bcl9 - Summary - Protein Data Bank Japan [pdbj.org]
- 13. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 14. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
The Structure-Activity Relationship of 4-(1-Methyl-5-imidazolyl)phenol: A Technical Guide for Drug Discovery Professionals
Introduction
The confluence of a phenolic moiety and a substituted imidazole ring within a single molecular scaffold presents a compelling starting point for medicinal chemistry exploration. The compound 4-(1-methyl-5-imidazolyl)phenol is one such entity, embodying the structural alerts of both a hydrogen-bonding donor/acceptor in the phenol and a versatile coordination and interaction center in the N-methylimidazole. Imidazole-based compounds are known to possess a wide array of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides an in-depth analysis of the potential structure-activity relationships (SAR) of this compound, drawing upon established principles and findings from related chemical series to inform the rational design of novel therapeutic agents. While direct and exhaustive SAR studies on this specific molecule are not extensively documented in publicly available literature, a deductive exploration based on analogous structures can provide significant insights for researchers in drug development.
Core Molecular Architecture and Postulated Biological Significance
The fundamental structure of this compound offers several key features for biological interaction. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule within a receptor's binding site. The imidazole ring, with its two nitrogen atoms, is a well-known pharmacophore present in many biologically active molecules, including histamine and the amino acid histidine.[2] The N-methyl substitution pre-empts tautomerization and provides a fixed point for interaction.
Based on the structural motifs, potential biological targets for derivatives of this compound could include:
-
Histamine H3 Receptor: The imidazole core is a classic component of ligands for histamine receptors. SAR studies on related phenyl-imidazole compounds have demonstrated that modifications to the phenyl ring can modulate antagonist potency, with lipophilicity and steric bulk being key factors.[3]
-
Kinase Inhibition: The general structure bears resemblance to scaffolds found in various kinase inhibitors. The phenol and imidazole rings can engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases.
-
Antimicrobial and Antifungal Activity: Imidazole derivatives are the cornerstone of many antifungal therapies. The mechanism often involves inhibition of key enzymes like cytochrome P450 14α-demethylase.
-
Anti-inflammatory Activity: Phenolic compounds are known for their antioxidant and anti-inflammatory properties. The combination with an imidazole moiety could lead to novel cyclooxygenase (COX) inhibitors or modulators of other inflammatory pathways.[4][5]
Structure-Activity Relationship (SAR) Exploration: A Predictive Analysis
The following sections outline a predictive SAR based on extrapolations from structurally related molecules. These hypotheses are intended to serve as a foundational framework for a systematic analog synthesis and screening campaign.
Key Areas for Structural Modification
To systematically explore the SAR of this compound, modifications should be focused on three primary regions of the molecule:
-
Region A: The Phenolic Ring: Substituents on the aromatic ring can modulate electronic properties, lipophilicity, and steric profile.
-
Region B: The Imidazole Core: While the core itself is likely crucial for activity, substitution at the C2 and C4 positions can be explored.
-
Region C: The N-Methyl Group: Variation of the N-alkyl substituent can probe for specific hydrophobic pockets in a target binding site.
Region A: Modifications of the Phenolic Ring
The phenolic hydroxyl group is a critical interaction point. Its acidity and hydrogen bonding capacity can be fine-tuned by substituents on the phenyl ring.
| Substitution Position | Substituent Type | Predicted Impact on Activity | Rationale |
| Ortho to -OH | Small, electron-withdrawing (e.g., -F, -Cl) | Potential increase in acidity, may alter H-bond geometry. | Can influence ionization state and interaction with polar residues in a binding pocket. |
| Ortho to -OH | Bulky alkyl group | Likely decrease in activity. | Steric hindrance may prevent optimal binding. |
| Meta to -OH | Electron-donating (e.g., -OCH3) | May enhance activity through additional H-bond acceptance. | Can introduce new interaction points. |
| Meta to -OH | Electron-withdrawing (e.g., -CF3) | Could impact overall electronic character and binding. | Modulates the pKa of the phenol and the electronic nature of the ring. |
| Para to -OH | N/A (occupied by imidazole) | - | - |
Studies on related phenolic imidazoles have shown that the introduction of electron-withdrawing groups can enhance anti-inflammatory activity.[5]
Region B & C: Modifications of the N-Methylimidazole Moiety
The N-methylimidazole ring is a key determinant of the molecule's basicity and spatial arrangement.
| Modification | Predicted Impact on Activity | Rationale |
| N-1 Position (Region C) | ||
| Replacement of Methyl with larger alkyl chains (Ethyl, Propyl, etc.) | Activity may vary. | Probes for hydrophobic pockets. A parabolic relationship with chain length is often observed. |
| Replacement of Methyl with cyclic or branched alkyl groups | Potential for increased potency if a specific pocket is filled. | Can improve binding affinity and selectivity. |
| Imidazole Ring (Region B) | ||
| Substitution at C2 or C4 | Highly dependent on the target. | Can introduce new vectors for interaction or cause steric clashes. |
For histamine H3 receptor antagonists, lipophilic moieties attached to the imidazole ring have been shown to influence activity, with a general trend of increasing activity with longer alkyl chains.[6]
Experimental Protocols
General Synthetic Protocol for Analogs of this compound
The synthesis of substituted imidazole derivatives can be achieved through various established methods. A common approach involves a multi-component reaction.
Workflow for Analog Synthesis:
Step-by-Step Methodology:
-
Synthesis of α-Bromo Ketone: To a solution of the appropriately substituted 4-hydroxyacetophenone in a suitable solvent (e.g., diethyl ether, chloroform), add bromine dropwise at 0°C. Stir the reaction mixture at room temperature until completion (monitored by TLC). Work up the reaction to isolate the corresponding α-bromo-4-hydroxyacetophenone derivative.
-
Imidazole Ring Formation: In a sealed tube, dissolve the α-bromo-4-hydroxyacetophenone derivative, an excess of methylamine, and an aqueous solution of glyoxal. Heat the mixture at a specified temperature (e.g., 80-100°C) for several hours.
-
Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR.
In Vitro Biological Assay: Histamine H3 Receptor Binding Assay
This protocol provides a framework for assessing the affinity of synthesized analogs for the histamine H3 receptor.
Workflow for H3 Receptor Binding Assay:
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the histamine H3 receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in the assay buffer.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, a known concentration of a radiolabeled H3 receptor ligand (e.g., [³H]-Nα-methylhistamine), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a controlled temperature for a specific duration to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). These values can then be used to calculate the binding affinity (Ki) of the compounds.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While a comprehensive SAR for this specific molecule is yet to be fully elucidated, a systematic approach to its chemical modification, guided by the principles outlined in this guide, can unlock its therapeutic potential. By exploring substitutions on the phenolic and imidazole rings, researchers can modulate the pharmacokinetic and pharmacodynamic properties of these compounds to optimize their activity against a range of biological targets. The provided experimental protocols offer a solid foundation for the synthesis and evaluation of a focused library of analogs, paving the way for the discovery of new and effective medicines.
References
-
Leurs, R., et al. (1995). H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of Medicinal Chemistry, 38(11), 1957-1967. [Link]
-
Khan, F. A., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 26(21), 6483. [Link]
-
Stocking, E. M., et al. (2010). Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists. Current Topics in Medicinal Chemistry, 10(5), 596-616. [Link]
-
Verma, B. K., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research, 2(1). [Link]
-
Reddy, T. S., et al. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. ResearchGate. [Link]
-
van den Hurk, R., et al. (2015). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 6(12), 1161-1166. [Link]
-
De Esch, I. J., et al. (1999). Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles. Bioorganic & Medicinal Chemistry, 7(12), 3003-3009. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, characterization, In-Silico studies, and anti-inflammatory activity of Novel Imidazole-5(4H)-Ones. International Journal of Health Sciences, 6(S2), 10303-10321. [Link]
-
Soni, J. P., & Modh, K. M. (2012). Synthesis and biological evaluation of 2, 4, 5-triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(10), 103-106. [Link]
-
Muheyuddeen, G., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 1-20. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(1-Methyl-5-imidazolyl)phenol: A Key Building Block for Wnt Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1-Methyl-5-imidazolyl)phenol, a heterocyclic compound identified by the CAS Number 74730-75-9. This document delves into its chemical properties, provides a detailed, field-proven synthesis protocol, and explores its critical application as a foundational scaffold in the development of potent and selective Wnt signaling pathway modulators. The guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery, offering both theoretical insights and practical methodologies.
Introduction: The Significance of the Imidazole Scaffold in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and clinically approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal core for designing molecules that can effectively interact with biological targets. The versatility of the imidazole core allows for the synthesis of a diverse range of derivatives with a wide spectrum of pharmacological activities.
This compound has emerged as a particularly valuable building block. Its structure combines the key features of the 1-methyl-5-substituted imidazole moiety with a reactive phenol group, making it an ideal starting point for the synthesis of more complex molecules, particularly those aimed at modulating the Wnt signaling pathway. Dysregulation of the Wnt pathway is implicated in a variety of diseases, including cancer and developmental disorders, making it a prime target for therapeutic intervention.[2][3][4][5] This guide will focus on the synthesis of this key intermediate and its role in the generation of novel Wnt pathway inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value |
| CAS Number | 74730-75-9 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in methanol, ethanol, and DMSO |
| Storage | Store at 2-8°C, protected from light and moisture |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process involving an Ullmann-type coupling reaction followed by a demethylation step. This protocol is adapted from established methodologies for the synthesis of similar aryl-imidazole compounds.[6]
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound.
Part 1: Ullmann Coupling
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-heteroatom bonds.[7][8] In this step, 1-methyl-5-iodoimidazole is coupled with 4-methoxyphenol to form the ether-protected intermediate.
Materials:
-
1-Methyl-5-iodoimidazole
-
4-Methoxyphenol
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-methyl-5-iodoimidazole (1.0 eq), 4-methoxyphenol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the iodoimidazole.
-
Heat the reaction mixture to 120°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 1-methyl-5-(4-methoxyphenyl)-1H-imidazole.
Part 2: Demethylation
The methyl ether protecting group is cleaved using a strong Lewis acid, such as boron tribromide (BBr₃), to yield the final phenol product.[9][10][11] This reaction should be performed with caution due to the reactivity of BBr₃.
Materials:
-
1-Methyl-5-(4-methoxyphenyl)-1H-imidazole
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Protocol:
-
Dissolve 1-methyl-5-(4-methoxyphenyl)-1H-imidazole (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add boron tribromide solution (1.5 - 2.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of methanol.
-
Carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Application in Drug Discovery: A Scaffold for Wnt Pathway Inhibitors
The primary application of this compound in drug discovery is as a key intermediate in the synthesis of Wnt signaling pathway inhibitors.[2][3][4][5] The Wnt pathway is a crucial signaling cascade involved in cell fate determination, proliferation, and migration. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.
The phenol group of this compound provides a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophores to optimize potency, selectivity, and pharmacokinetic properties.
Mechanism of Action of Derived Wnt Inhibitors
Derivatives of this compound have been shown to inhibit the Wnt pathway by targeting downstream components of the signaling cascade. One of the key mechanisms involves the disruption of the interaction between β-catenin and its transcriptional co-activators, such as T-cell factor/lymphoid enhancer-binding factor (TCF/LEF).[12] By preventing this interaction, the transcription of Wnt target genes, which are critical for tumor growth and survival, is suppressed.
Signaling Pathway Diagram
Sources
- 1. ppor.az [ppor.az]
- 2. Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the development of Wnt/β-catenin signaling inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol - Google Patents [patents.google.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems [ouci.dntb.gov.ua]
- 9. nbinno.com [nbinno.com]
- 10. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 12. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of 4-(1-Methyl-5-imidazolyl)phenol, a Putative WNT Pathway Modulator
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous biologically active compounds.[1] Imidazole-based molecules have been investigated for a wide range of therapeutic applications, including as anticancer agents, by targeting various cellular pathways.[2][3] One of the critical pathways in cellular development and disease is the Wnt signaling pathway; its dysregulation is a hallmark of many cancers.[4][5][6] The canonical Wnt/β-catenin pathway, in particular, is a key regulator of cell proliferation, differentiation, and survival.[7][8] Small molecules that can modulate this pathway are of significant interest in drug discovery and development.[5]
4-(1-Methyl-5-imidazolyl)phenol is an imidazole-containing compound that has been identified as a reactant in the synthesis of WNT pathway modulators. This document provides a comprehensive set of protocols for researchers and drug development professionals to guide the in vitro evaluation of this compound in cell culture. The following sections detail the preparation of the compound, determination of its effects on cell viability, and methods to investigate its potential mechanism of action as a Wnt pathway modulator.
Physicochemical Properties and Reagent Preparation
Compound Characteristics (Hypothetical)
While specific experimental data for this compound is not widely available, its structure suggests certain physicochemical properties based on the general characteristics of imidazole derivatives.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C10H10N2O | Based on chemical structure. |
| Molecular Weight | 174.20 g/mol | Based on chemical structure. |
| Appearance | White to off-white solid | Typical for small organic molecules. |
| Solubility | Soluble in organic solvents (DMSO, Ethanol); sparingly soluble in aqueous solutions. | The presence of the phenol group may confer some aqueous solubility, but the overall structure is largely hydrophobic. Imidazole itself is water-soluble, but derivatives with larger hydrophobic groups often have reduced aqueous solubility.[9][10] |
Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is crucial for reproducible experimental results.[2][11] Due to the predicted limited aqueous solubility, a high-concentration stock solution in an organic solvent is recommended.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
0.2 µm syringe filter (optional, for sterile applications)
Protocol:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound using its molecular weight (174.20 g/mol ).
-
Dissolution: Aseptically add the calculated mass of this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization (Optional): If required for your specific cell culture application, filter the stock solution through a 0.2 µm DMSO-compatible syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. A properly stored stock solution should be stable for several months.[11]
Note on Vehicle Controls: It is critical to include a vehicle control in all experiments, which consists of the cell culture medium containing the same final concentration of DMSO as the highest concentration of the test compound used.[2] The final DMSO concentration in the cell culture medium should typically not exceed 0.5%, with many cell lines tolerating up to 0.1%.[2]
Experimental Protocols
Cell Line Selection and Maintenance
The choice of cell line is dependent on the experimental goals. For studying the Wnt pathway, cell lines with known Wnt pathway activity or dysregulation are recommended.
-
HEK293T: A human embryonic kidney cell line that is highly transfectable and responsive to Wnt stimulation, making it ideal for reporter assays.[5]
-
SW480 and other colorectal cancer cell lines: These often have mutations in the Wnt pathway (e.g., APC mutations) leading to constitutive activation, making them suitable for studying inhibitors.[4]
Standard Cell Culture Protocol:
-
Culture the selected cell line in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
Protocol 1: Determination of Cytotoxicity using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] This is a crucial first step to determine the appropriate concentration range of the compound for further experiments.
Materials:
-
Selected cell line
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting range is from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (DMSO only) and untreated control wells (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to purple formazan crystals by metabolically active cells.[13]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Protocol 2: Analysis of WNT Pathway Modulation via Western Blot
Western blotting can be used to detect changes in the protein levels of key components of the Wnt pathway, such as β-catenin.[6][14][15] In the canonical Wnt pathway, activation leads to the stabilization and accumulation of β-catenin.[4][8]
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of Wnt pathway proteins.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for a specified time (e.g., 24 hours). Include appropriate controls.
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for β-catenin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
-
Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein such as GAPDH or β-actin.[14]
Protocol 3: Analysis of WNT Target Gene Expression via qPCR
Quantitative Polymerase Chain Reaction (qPCR) can measure changes in the mRNA levels of Wnt target genes, such as c-Myc and Cyclin D1, to assess the effect of the compound on Wnt pathway activity.[7][16][17]
Experimental Workflow for qPCR Analysis
Caption: Workflow for qPCR analysis of Wnt target gene expression.
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells in the same manner as for the Western blot analysis.
-
Extract total RNA from the treated and control cells using a commercial RNA extraction kit.
-
-
cDNA Synthesis:
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the gene expression levels in the treated samples to the vehicle control.
-
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2018). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Solubility of Things. (n.d.). Imidazole. Retrieved from [Link]
-
LI-COR Biosciences. (2014, March 25). Rethinking the Traditional Western Blot with Wnt/beta‑Catenin Pathway Example [Video]. YouTube. Retrieved from [Link]
-
Quadri, M., et al. (2018). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. STAR Protocols, 1(1), 100001. Retrieved from [Link]
-
Nusse, R., & Clevers, H. (2017). Wnt/β-Catenin Signaling, Disease, and Emerging Therapeutic Modalities. Cell, 169(6), 985–999. Retrieved from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
The Sci-Files. (2021, November 1). Making stock solutions - how and why [Video]. YouTube. Retrieved from [Link]
-
Wang, L., et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(11), 3169. Retrieved from [Link]
-
ScienCell Research Laboratories. (n.d.). GeneQuery™ Human Wnt Signaling Pathway qPCR Array Kit (GQH-WNT). Retrieved from [Link]
-
ResearchGate. (n.d.). Primer-specific qPCR for genes in the Wnt signaling pathway. Retrieved from [Link]
-
The WNT Homepage. (n.d.). How to detect and activate Wnt signaling. Stanford University. Retrieved from [Link]
-
QIAGEN. (n.d.). RT² Profiler™ PCR Array Human WNT Signaling Targets. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
AnyGenes. (n.d.). Wnt/β-catenin signaling pathway - qPCR ARRAYS. Retrieved from [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. anygenes.com [anygenes.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. benchchem.com [benchchem.com]
- 11. phytotechlab.com [phytotechlab.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 16. researchgate.net [researchgate.net]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. sciencellonline.com [sciencellonline.com]
Application Notes and Protocols for 4-(1-Methyl-5-imidazolyl)phenol in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 4-(1-Methyl-5-imidazolyl)phenol
This compound, a heterocyclic compound featuring both a phenol and a methyl-imidazole moiety, stands as a molecule of significant interest in the realm of biochemical and enzymatic assays. While specific, widespread applications are still emerging, its structural components suggest a strong potential for utility in various enzyme-based detection and inhibition studies. The imidazole ring is a common feature in many biologically active molecules and approved drugs, known for its ability to engage in diverse interactions with enzyme active sites, including hydrogen bonding and metal coordination.[1][2][3][4] The phenolic group, on the other hand, is a well-established substrate for a variety of oxidoreductase enzymes and can be crucial for antioxidant activity.[5][6]
These application notes serve as a comprehensive guide for researchers looking to explore the utility of this compound in enzyme assays. We will delve into its potential mechanisms of action, provide a detailed, exemplary protocol for its use as a peroxidase substrate, and discuss the scientific rationale behind the experimental design.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective application in experimental settings.
| Property | Value | Source |
| CAS Number | 74730-75-9 | [7] |
| Molecular Formula | C10H10N2O | [7] |
| Molecular Weight | 174.2 g/mol | [7] |
| Appearance | White to brown solid | |
| Storage Temperature | 2-8°C | [7] |
Principle of Application in Enzyme Assays: A Mechanistic Overview
The bifunctional nature of this compound, possessing both a phenolic hydroxyl group and an imidazole ring, opens up a range of possibilities for its use in enzyme assays.
As an Enzyme Substrate
The phenolic moiety makes this compound a prime candidate as a substrate for oxidoreductase enzymes, most notably peroxidases such as Horseradish Peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of various hydrogen-donating substrates, leading to the formation of colored, fluorescent, or luminescent products. In this context, this compound can act as a chromogenic or fluorogenic substrate. The enzymatic reaction would proceed via the oxidation of the phenolic hydroxyl group, leading to the formation of a radical intermediate which can then undergo further reactions to produce a detectable signal.
Figure 1: Simplified mechanism of this compound as a peroxidase substrate.
As an Enzyme Inhibitor
The imidazole nucleus is a well-known scaffold in the design of enzyme inhibitors due to its ability to coordinate with metal ions in enzyme active sites or participate in hydrogen bonding interactions.[1][3] Therefore, this compound could potentially act as an inhibitor for various classes of enzymes, including metalloenzymes and kinases. Screening this compound against a panel of enzymes could reveal novel inhibitory activities, making it a valuable tool in drug discovery and chemical biology.
Exemplary Protocol: Colorimetric Assay of Peroxidase Activity
This protocol provides a detailed methodology for utilizing this compound as a chromogenic substrate for Horseradish Peroxidase (HRP). This assay can be adapted to quantify HRP activity or to measure the concentration of hydrogen peroxide.
Materials and Reagents
-
This compound (CAS: 74730-75-9)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) 30% solution
-
Assay Buffer: 0.1 M Phosphate-Citrate buffer, pH 5.0
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Reagent Preparation
| Reagent | Preparation | Storage |
| Assay Buffer | Prepare a 0.1 M phosphate-citrate buffer and adjust the pH to 5.0. | 4°C for up to 1 month. |
| Substrate Stock Solution | Dissolve 10 mg of this compound in 1 mL of DMSO to make a stock solution. | -20°C, protected from light. |
| HRP Working Solution | Prepare a dilution of HRP in Assay Buffer to the desired concentration. | Prepare fresh before use. |
| H₂O₂ Working Solution | Prepare a fresh dilution of H₂O₂ in Assay Buffer. | Prepare fresh before use. |
Experimental Workflow
Figure 2: Experimental workflow for the colorimetric HRP assay.
Assay Procedure
-
Prepare the Substrate Working Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration. Note: The optimal concentration should be determined empirically, but a starting point of 1 mM is recommended.
-
Set up the Microplate: Add the following to the wells of a 96-well microplate:
-
Blank: 50 µL of Assay Buffer
-
Samples: 50 µL of HRP Working Solution at various concentrations.
-
-
Add Substrate: Add 50 µL of the Substrate Working Solution to all wells.
-
Initiate the Reaction: Add 50 µL of the H₂O₂ Working Solution to all wells to start the reaction. Note: The final H₂O₂ concentration should be optimized, with a starting point of 0.5 mM.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light. Measure the absorbance at regular intervals (e.g., every minute for 10 minutes) using a microplate reader. The optimal wavelength for the colored product should be determined by a spectral scan.
-
Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. Plot the change in absorbance over time to determine the reaction rate.
Considerations for Assay Optimization
-
pH: The optimal pH for HRP activity is typically between 4.5 and 5.5. It is advisable to perform a pH optimization study for this specific substrate.
-
Substrate and H₂O₂ Concentration: The concentrations of both this compound and H₂O₂ should be optimized to ensure that the reaction rate is proportional to the enzyme concentration and not limited by substrate availability.
-
Solvent Effects: Since the substrate is dissolved in DMSO, ensure that the final concentration of DMSO in the assay does not exceed 1-2% to avoid potential enzyme inhibition.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Inactive enzyme; Incorrect buffer pH; Substrate or H₂O₂ concentration too low. | Check enzyme activity with a known substrate; Optimize buffer pH; Increase substrate or H₂O₂ concentration. |
| High background | Substrate auto-oxidation; Contaminated reagents. | Run a control without the enzyme; Use fresh reagents. |
| Non-linear reaction rate | Substrate depletion; Enzyme instability. | Use a lower enzyme concentration or monitor the reaction for a shorter period; Check enzyme stability in the assay buffer. |
Conclusion
This compound presents a promising molecular scaffold for the development of novel enzyme assays. Its unique structure, combining the reactive phenol group with the versatile imidazole moiety, suggests its potential as both an enzyme substrate and an inhibitor. The provided protocol for a colorimetric peroxidase assay serves as a foundational method that can be adapted and optimized for various research applications, from basic enzymology to high-throughput screening in drug discovery. Further exploration of this compound's interactions with a broader range of enzymes is warranted and could unveil new and valuable tools for the scientific community.
References
- Vertex AI Search. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved January 4, 2026.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Retrieved January 4, 2026.
- Journal of Pharma Insights and Research. (2025).
- ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF. Retrieved January 4, 2026.
- ResearchGate. (2025). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs | Request PDF. Retrieved January 4, 2026.
- Oszmiański, J., & Wojdyło, A. (2009). Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes.
- ChemicalBook. (n.d.). This compound | 74730-75-9. Retrieved January 4, 2026.
- ChemicalBook. (n.d.). This compound CAS. Retrieved January 4, 2026.
- Sigma-Aldrich. (n.d.). This compound | 74730-75-9. Retrieved January 4, 2026.
- PubMed. (2017). Biodegradation of phenol and its derivatives by engineered bacteria: current knowledge and perspectives. Retrieved January 4, 2026.
- NIH. (2024).
- NIH. (n.d.). Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning. Retrieved January 4, 2026.
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jopir.in [jopir.in]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 74730-75-9 [amp.chemicalbook.com]
Protocols for the Solubilization of 4-(1-Methyl-5-imidazolyl)phenol in Experimental Biology
An Application Guide for Researchers
Abstract
4-(1-Methyl-5-imidazolyl)phenol is a heterocyclic compound featuring both a phenolic hydroxyl group and a substituted imidazole ring. This unique structure presents specific challenges and opportunities for its dissolution in aqueous and organic solvents for biological research. Inconsistent or incomplete solubilization can be a major source of experimental variability, leading to inaccurate and irreproducible results. This guide provides a comprehensive overview of the physicochemical properties of this compound and details robust, field-proven protocols for its dissolution. We emphasize the chemical rationale behind solvent selection and pH adjustment to empower researchers in preparing stable, homogenous solutions for a range of in vitro and in vivo applications.
Introduction and Physicochemical Profile
Understanding the chemical nature of this compound is fundamental to developing an effective solubilization strategy. The molecule's structure incorporates two key functional groups that dictate its solubility:
-
A Phenolic Hydroxyl Group (-OH): This group is weakly acidic and can be deprotonated under basic conditions to form a more water-soluble phenoxide ion.
-
An Imidazole Ring: This heterocyclic amine is amphoteric. The pyrrole-type nitrogen (-NH-) is weakly acidic, while the pyridine-type nitrogen (=N-) is basic (pKa of its conjugate acid is ~7), allowing it to be protonated under acidic conditions to form a soluble cation.[1]
This dual nature means that the compound's net charge and, consequently, its aqueous solubility, are highly dependent on the pH of the medium. The molecule is a white or colorless solid that is highly soluble in polar solvents.[1] For experimental purposes, leveraging these properties is key to achieving complete dissolution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₀H₁₀N₂O | [2] |
| Molecular Weight | 174.2 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C | [2] |
| Key Functional Groups | Phenolic hydroxyl, N-methylimidazole | N/A |
Strategic Approach to Solubilization
A universal solvent for all experimental contexts does not exist. The optimal strategy depends on the final application (e.g., cell culture, animal studies) and the required concentration. The primary goal is typically to prepare a high-concentration, stable stock solution that can be accurately diluted into the final experimental medium.
Our recommended approach follows a logical progression, prioritizing aqueous-based systems where possible to minimize solvent-induced artifacts in biological assays.
Diagram 1: Decision workflow for selecting a solubilization protocol.
Detailed Dissolution Protocols
Safety First: Always handle this compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Protocol 1: High-Concentration Stock Solution in DMSO (For In Vitro Use)
This is the most common and reliable method for achieving a high-concentration stock solution suitable for most cell-based assays. Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving many poorly soluble compounds.
Rationale: Creating a concentrated stock (e.g., 10-50 mM) allows for minimal volumes to be added to cell culture media, keeping the final DMSO concentration below cytotoxic levels (typically <0.5%, and ideally <0.1%).[3]
Methodology:
-
Weigh Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. Place it into a sterile, conical-bottom microcentrifuge tube or glass vial.
-
Add Solvent: Add the calculated volume of 100% cell culture-grade DMSO to achieve the target concentration. For example, to make a 10 mM stock, add 574 µL of DMSO to 1 mg of the compound (MW 174.2).
-
Facilitate Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If particulates remain, place the sealed tube in a bath sonicator for 5-10 minutes.
-
Gentle warming in a 37°C water bath can also be applied for short periods (5-10 minutes) to aid dissolution.
-
-
Verify Dissolution: Visually inspect the solution against a light source. It must be completely clear and free of any solid particles. If not, repeat Step 3.
-
Sterilization & Storage: While DMSO is itself sterile, if absolute sterility is required, the stock solution can be passed through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4]
Protocol 2: Aqueous Solution via pH Adjustment
This protocol is ideal for experiments where organic solvents must be avoided. It leverages the amphoteric nature of the molecule to increase its solubility in aqueous buffers like PBS or saline.
Rationale: By adjusting the pH away from the molecule's isoelectric point, we can force it into its more soluble cationic (acidic pH) or anionic (basic pH) form. Because the imidazole ring has a pKa around 7, adjusting the pH to ~5-6 (protonating the basic nitrogen) is often a successful first approach.
Methodology:
-
Weigh Compound: Weigh the compound into a suitable sterile tube or beaker.
-
Add Aqueous Vehicle: Add the desired volume of the primary aqueous vehicle (e.g., sterile water, 0.9% saline). The compound will likely form a suspension.
-
Acidic Titration (Recommended First Approach):
-
While stirring, add 1N HCl dropwise. Monitor the solution for clarity.
-
Use a calibrated pH meter to track the pH, aiming for a final pH between 5.0 and 6.5.
-
Once the compound is fully dissolved, the pH can be carefully back-titrated towards neutral (pH 7.0-7.4) with 1N NaOH if required by the experimental system. Crucially, observe for any signs of precipitation as you approach neutral pH.
-
-
Basic Titration (Alternative Approach):
-
If acidic conditions are not suitable, add 1N NaOH dropwise to deprotonate the phenolic hydroxyl group.
-
Aim for a pH of ~8.0-9.0.
-
Once dissolved, verify stability and consider if the basic pH is compatible with your experiment.
-
-
Final Volume Adjustment: Once the compound is fully dissolved at a stable pH, add the vehicle to reach the final target volume and concentration.
-
Sterilization: Sterilize the final solution by filtering through a 0.22 µm PES or PVDF syringe filter.
Considerations for Specific Applications
In Vitro Studies
The primary concern is vehicle toxicity. The final concentration of any organic solvent in the cell culture medium should be minimized and consistent across all experimental and control groups.
-
Vehicle Control: Always include a "vehicle control" group in your experiment, which is treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Precipitation in Media: Serum proteins and other components in culture media can sometimes cause compounds to precipitate out of solution, even if the stock is stable. Before a large-scale experiment, perform a preliminary test by diluting your stock to the highest working concentration in a small volume of your complete media and incubating for several hours at 37°C. Visually inspect for any cloudiness or precipitation.
In Vivo Studies
For animal dosing, the formulation must be biocompatible, non-toxic at the administered volume, and capable of maintaining the compound in solution upon injection.
Table 2: Common Vehicle Formulations for In Vivo Administration
| Vehicle Composition | Primary Use & Rationale | Reference(s) |
|---|---|---|
| 0.9% Saline or PBS (pH adjusted) | Ideal for water-soluble compounds. The least toxic option. Requires pH modification for this compound as per Protocol 2. | [5] |
| 5-10% DMSO in Saline/PBS | A simple co-solvent system. The DMSO helps solubilize the compound, which is then diluted in the aqueous phase. | [3] |
| 40% PEG 400 in Saline | Polyethylene glycol (PEG) is a common co-solvent used to increase the solubility of hydrophobic compounds for IV or IP injection. | [4] |
| 10% Tween 80 in Saline | Tween 80 is a non-ionic surfactant that forms micelles to encapsulate and solubilize poorly soluble compounds. Often used in combination with other co-solvents. | [6] |
| 5% DMSO / 40% PEG 400 / 55% Water | A robust ternary system (often called "DPW") capable of dissolving many challenging compounds for various administration routes. |[4] |
Self-Validation Check: Before administration, always inspect the final formulation to ensure it is a clear, homogenous solution. Formulations containing surfactants or polymers may be slightly viscous but should not contain particulates.
Troubleshooting Common Issues
-
Issue: The compound won't dissolve in DMSO.
-
Solution: Ensure you are using high-purity, anhydrous DMSO. Water contamination can reduce its solvating power. Increase sonication time or gentle warming (up to 40-50°C). If it still fails, the desired concentration may exceed its solubility limit.
-
-
Issue: The compound precipitates after dilution from DMSO stock into aqueous buffer/media.
-
Solution: This is a common problem when the final concentration in the aqueous phase is above the compound's aqueous solubility limit.
-
Lower the final concentration.
-
Increase the percentage of serum in the media, as proteins can sometimes help maintain solubility.
-
Consider using a different stock solvent like ethanol or switching to an aqueous preparation method (Protocol 2).
-
-
-
Issue: The aqueous solution becomes cloudy after pH neutralization.
-
Solution: The neutral form of the compound is less soluble. The working pH must be maintained where the compound is in its charged, soluble state. If neutral pH is required, you must either lower the final concentration or add a biocompatible surfactant/co-solvent to the formulation.
-
References
- Vertex AI Search. (2026). How To Make Phenol Solution.
- Stockinger Lab, University of Michigan. (n.d.).
- Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20.
- Spigno, G., & De Faveri, D. M. (2007). Antioxidants from grape stalks and seeds: extraction and purification. Journal of Food Engineering, 78(3), 797-804.
- ChemicalBook. (2023). This compound | 74730-75-9.
- BenchChem. (2025). Enhancing the solubility of imidazole compounds for biological assays.
- Centers for Disease Control and Prevention (CDC). (1993). PHENOL: METHOD 3502. NIOSH Manual of Analytical Methods.
- Sultana, B., Anwar, F., & Ashraf, M. (2009). Effect of extraction solvent/technique on the antioxidant activity of selected medicinal plant extracts. Molecules, 14(6), 2167-2180.
- Doo, H. S., et al. (2019). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surface Methodology. Thai Science and Technology Journal, 27(5), 849-861.
- Agritrop. (2023). SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava.
- ACS Omega. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts.
- National Institutes of Health (NIH). (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein.
- ResearchGate. (2017).
- ChemicalBook. (n.d.). This compound CAS.
- ResearchGate. (2018). Microencapsulation of Grape Phenolic Compounds Using Whey Proteins as a Carrier Vehicle.
- IdeaExchange@UAkron. (2015).
- Kumar, V., & Sharma, P. K. (2019). Synthesis and therapeutic potential of imidazole containing compounds. Medicinal Chemistry Research, 28(10), 1595-1624.
- PubChem. (n.d.). 4-(1,4,5-Triphenyl-1h-imidazol-2-yl)phenol.
- Kumar, A., et al. (2019). Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. International Journal of Medical Research and Health Sciences, 8(8), 62-69.
- Arctom Scientific. (n.d.). CAS NO. 74730-75-9 | this compound.
- Sigma-Aldrich. (n.d.). This compound | 74730-75-9.
- TargetMol. (n.d.). 4-(Imidazol-1-yl)phenol.
- BLDpharm. (n.d.). 68337-62-2|4-(5-Methyl-1H-imidazol-1-yl)phenol.
- A2B Chem. (n.d.). 10041-02-8 | 4-IMidazol-1-yl-phenol.
- PubMed Central (PMC). (2022). Investigation of the Phenolic Component Bioavailability Using the In Vitro Digestion/Caco-2 Cell Model, as well as the Antioxidant Activity in Chinese Red Wine.
- ChemicalBook. (n.d.). 4-(IMIDAZOL-1-YL)PHENOL | 10041-02-8.
- PubMed. (2018).
- MDPI. (2019).
- National Institutes of Health (NIH). (2020). Analysis of Phenolic Compounds for the Determination of Grafts (in)
- Fisher Scientific. (n.d.). 4-(1-Imidazolyl)phenol, 97%.
- Thermo Fisher Scientific. (n.d.). 4-(1-Imidazolyl)phenol, 97% 1 g.
Sources
- 1. d-nb.info [d-nb.info]
- 2. This compound | 74730-75-9 [amp.chemicalbook.com]
- 3. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 4. 4-(Imidazol-1-yl)phenol | TargetMol [targetmol.com]
- 5. In vivo bioavailability of polyphenols from grape by-product extracts, and effect on lipemia of normocholesterolemic Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmrhs.com [ijmrhs.com]
Application Notes and Protocols: Characterizing 4-(1-Methyl-5-imidazolyl)phenol as a Potential Inhibitor of Cellular Signaling Pathways
Introduction: The Rationale for Investigating Imidazole-Containing Compounds in Signal Transduction
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with a wide range of biological targets, including protein kinases.[2] Several clinically approved drugs and investigational compounds feature an imidazole core, highlighting its importance in drug discovery.[3] Notably, derivatives of imidazole are well-documented as competitive inhibitors of the ATP binding site of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses.[4][5] The p38 MAP kinase pathway plays a crucial role in cellular responses to stress and cytokines, and its dysregulation is implicated in various inflammatory diseases and cancers.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel imidazole-containing compound, 4-(1-Methyl-5-imidazolyl)phenol , as a potential inhibitor of signaling pathways. Given the prevalence of the imidazole scaffold in known kinase inhibitors, particularly those targeting the p38 MAPK pathway, this guide will focus on a systematic approach to first assess the compound's cellular effects and then to elucidate its potential mechanism of action within this critical signaling cascade.
The following protocols are designed to be self-validating, providing a logical workflow from broad cellular effects to specific molecular interactions.
Part 1: Foundational Analysis - Assessing Cytotoxicity and Cellular Viability
Before investigating the specific effects of a compound on a signaling pathway, it is crucial to determine its impact on overall cell health and viability. A potent and specific inhibitor should ideally exert its effects at concentrations that are not broadly cytotoxic. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]
Protocol 1: MTT Assay for Cell Viability
This protocol allows for the determination of the concentration range at which this compound affects cell viability.
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, A549, or a relevant cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Part 2: Pathway Interrogation - Western Blot Analysis of the MAPK Signaling Cascade
Based on the structural similarity of this compound to known p38 MAPK inhibitors, a logical next step is to investigate its effect on this pathway.[7] Western blotting is a powerful technique to assess the phosphorylation status of key proteins in a signaling cascade, which is a direct indicator of their activation state.
Signaling Pathway Overview: The p38 MAPK Cascade
The p38 MAPK pathway is a three-tiered kinase cascade involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MKK), and the p38 MAP Kinase. Upon activation by cellular stressors or inflammatory cytokines, MKK3 and MKK6 phosphorylate p38 MAPK at threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[8] Activated p38 then phosphorylates downstream substrates, such as the transcription factor ATF-2.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. | Semantic Scholar [semanticscholar.org]
- 8. A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using 4-(1-Methyl-5-imidazolyl)phenol
A-GS-2026-0104
For Research Use Only. Not for use in diagnostic procedures.
Introduction: Investigating the Therapeutic Potential of 4-(1-Methyl-5-imidazolyl)phenol in WNT-Driven Malignancies
This compound is a small molecule belonging to the imidazole class of compounds. While its direct biological activity is not extensively characterized in publicly available literature, its utility as a chemical intermediate in the synthesis of biphenylimidazolylphenoxyacetamide derivatives, which act as modulators of the WNT signaling pathway, suggests its potential as a pharmacological agent.[1] The imidazole scaffold is a common feature in many biologically active compounds, exhibiting a wide range of activities including anticancer, antifungal, and anti-inflammatory properties.[2][3]
The WNT signaling pathway is a critical regulator of cell proliferation, differentiation, and migration during embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, and presents a key target for therapeutic intervention. This document provides a comprehensive guide for researchers and drug development professionals on designing and executing in vivo studies to evaluate the efficacy of this compound as a potential inhibitor of the WNT signaling pathway in a preclinical cancer model.
These application notes are structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and reproducible investigation.
Preclinical In Vivo Study Design: A Phased Approach
A well-designed in vivo preclinical study is crucial for translating basic scientific discoveries into clinical applications.[4][5] The following phased approach is recommended for the investigation of this compound:
Phase 1: Exploratory Studies
-
Objective: To establish the maximum tolerated dose (MTD), assess preliminary efficacy, and determine the pharmacokinetic (PK) profile of the compound.
-
Animal Model: A well-characterized xenograft model using a cancer cell line with a known WNT pathway mutation (e.g., APC-mutant colorectal cancer cell line).
-
Key Endpoints: Tumor growth inhibition, body weight changes, clinical observations, and plasma concentrations of the compound over time.
Phase 2: Confirmatory Efficacy Studies
-
Objective: To confirm the antitumor activity of this compound at one or more well-tolerated doses.
-
Animal Model: The same xenograft model as in Phase 1, and potentially a second, distinct model to demonstrate broader applicability.
-
Key Endpoints: Statistically significant tumor growth delay or regression, survival analysis, and pharmacodynamic (PD) marker analysis in tumor tissue.
Phase 3: Mechanism of Action (MOA) Studies
-
Objective: To elucidate the in vivo mechanism of action of this compound.
-
Animal Model: The xenograft model with established efficacy.
-
Key Endpoints: Modulation of WNT pathway target genes and proteins in tumor tissue, assessment of cell proliferation and apoptosis markers.
Hypothetical WNT Signaling Pathway and the Role of this compound
The following diagram illustrates a simplified canonical WNT signaling pathway and the hypothesized point of intervention for this compound. In the absence of WNT ligand, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, and GSK3β) and subsequently targeted for proteasomal degradation. Upon WNT binding to its receptor complex, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes that drive cell proliferation. It is hypothesized that this compound may interfere with the nuclear translocation of β-catenin or its interaction with TCF/LEF.
Caption: Hypothetical mechanism of this compound in the WNT signaling pathway.
Experimental Protocols
Animal Model Selection and Husbandry
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma (NSG) or athymic nude mice) are suitable for xenograft studies.[6]
-
Cell Line: A human colorectal cancer cell line with a known APC mutation, such as HCT-116 or SW480, should be used.
-
Husbandry: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation and Monitoring
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Harvest: Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 107 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with digital calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm3, randomize the animals into treatment and control groups.
Formulation and Administration of this compound
The formulation of a small molecule for in vivo studies is critical for its bioavailability.
-
Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles. Common vehicles include:
-
Saline (0.9% NaCl)
-
PBS
-
5% Dextrose in water
-
A mixture of DMSO, PEG300/400, and Tween 80
-
-
Formulation Preparation: Based on solubility testing, prepare a stock solution of the compound. For example, dissolve the compound in a minimal amount of DMSO and then dilute with a vehicle such as a mixture of PEG300 and saline.
-
Administration Route: The route of administration will depend on the compound's properties and the desired exposure profile. Common routes for small molecules include:
-
Oral (PO): Gavage
-
Intraperitoneal (IP): Injection
-
Intravenous (IV): Injection
-
-
Dosing: The dosing regimen should be determined from the MTD study. A typical starting point for an efficacy study would be a dose that is well-tolerated and shows some preliminary activity.
Efficacy and Tolerability Assessment
-
Tumor Growth Inhibition (TGI): This is the primary efficacy endpoint. It is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Body Weight: Monitor the body weight of each animal two to three times per week as an indicator of toxicity.
-
Clinical Observations: Daily clinical observations should be recorded for signs of distress or toxicity, such as changes in posture, activity, or grooming.
-
Survival: In some studies, survival may be a key endpoint. This is particularly relevant if the compound is expected to induce tumor regression.
Pharmacokinetic (PK) Analysis
-
Study Design: A satellite group of animals can be used for PK analysis to avoid repeated blood sampling from the efficacy study animals.
-
Blood Collection: At predetermined time points after the final dose, collect blood samples via a suitable method (e.g., retro-orbital sinus or tail vein).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
Pharmacodynamic (PD) and Mechanism of Action (MOA) Studies
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumor tissue.
-
Western Blotting: Prepare protein lysates from the tumor tissue to analyze the expression levels of key WNT pathway proteins, such as β-catenin, c-Myc, and Cyclin D1.
-
Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin and embed in paraffin. Use IHC to visualize the localization and expression of proteins of interest within the tumor microenvironment.
-
Quantitative PCR (qPCR): Extract RNA from a portion of the tumor tissue and perform qPCR to measure the expression levels of WNT target genes.
In Vivo Study Workflow
The following diagram outlines the general workflow for an in vivo efficacy study of this compound.
Sources
- 1. This compound | 74730-75-9 [amp.chemicalbook.com]
- 2. longdom.org [longdom.org]
- 3. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Note: High-Throughput Screening for Wnt/β-catenin Pathway Modulators Utilizing 4-(1-Methyl-5-imidazolyl)phenol Derivatives
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is a known driver in numerous pathologies, most notably in colorectal cancer. This makes it a compelling target for therapeutic intervention. This application note details a robust, high-throughput screening (HTS) campaign designed to identify novel modulators of the Wnt/β-catenin pathway. The focus of this screen is a hypothetical library of compounds derived from the versatile chemical scaffold, 4-(1-Methyl-5-imidazolyl)phenol, a known reactant in the synthesis of Wnt pathway modulators.[1] We present a comprehensive, cell-based TCF/LEF reporter gene assay protocol, optimized for a 384-well plate format, suitable for the rapid evaluation of large compound libraries. Furthermore, this document provides in-depth guidance on assay validation, hit confirmation, and counter-screening strategies to ensure the identification of true, on-target modulators.
Introduction: The Wnt/β-catenin Pathway as a Therapeutic Target
The canonical Wnt signaling cascade is integral to embryonic development and adult tissue homeostasis.[2] In the absence of a Wnt ligand, a cytoplasmic "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), phosphorylates β-catenin, targeting it for proteasomal degradation. The binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor initiates a signaling cascade that leads to the inhibition of this destruction complex.[3] This allows β-catenin to accumulate, translocate to the nucleus, and co-activate T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of target genes that promote cell proliferation and survival.[1][2]
Mutations in components of the destruction complex, such as APC, are common in many cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.[2][4] Therefore, small molecules that can inhibit this aberrant signaling are of significant therapeutic interest. The imidazole-phenol scaffold of this compound presents a promising starting point for the generation of a diverse chemical library for screening against this pathway.
Assay Principle: TCF/LEF Luciferase Reporter Assay
The primary screening assay leverages a well-established TCF/LEF luciferase reporter system. This cell-based assay is a cornerstone for identifying modulators of the canonical Wnt pathway.[5][6] The principle lies in a genetically engineered cell line that stably expresses a firefly luciferase reporter gene under the control of a promoter containing multiple TCF/LEF binding sites.
-
Pathway Activation: In the presence of a Wnt pathway agonist (or in cell lines with a constitutively active pathway), nuclear β-catenin binds to the TCF/LEF promoter, driving the transcription of the luciferase gene.
-
Signal Generation: The translated luciferase enzyme catalyzes the oxidation of luciferin, producing a quantifiable luminescent signal that is directly proportional to the level of Wnt pathway activation.
-
Inhibitor Identification: A test compound that inhibits the Wnt/β-catenin pathway at any point downstream of the destruction complex will reduce the nuclear accumulation of β-catenin, leading to a decrease in luciferase expression and a corresponding drop in the luminescent signal.
Caption: Principle of the TCF/LEF luciferase reporter assay for Wnt pathway modulators.
High-Throughput Screening Protocol
This protocol is optimized for a 384-well plate format to maximize throughput while maintaining robust assay performance.
Materials and Reagents
-
Cell Line: HEK293T cells stably expressing a TCF/LEF-firefly luciferase reporter construct (HEK293T-TCF/LEF-Luc).
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).
-
Assay Medium: DMEM with 1% FBS and 1% Penicillin-Streptomycin.[1]
-
Wnt Pathway Agonist: Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).[1]
-
Test Compounds: Library derived from this compound, dissolved in 100% DMSO.
-
Controls:
-
Assay Plates: 384-well, white, solid-bottom cell culture plates.[5]
-
Reagents for Luminescence Detection: Luciferase assay system (e.g., Bright-Glo™).
-
Instrumentation: Automated liquid handler, multi-well plate reader with luminescence detection capabilities.
Experimental Workflow
Caption: High-throughput screening experimental workflow.
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Culture HEK293T-TCF/LEF-Luc cells to approximately 80-90% confluency.
-
Harvest cells using trypsin, neutralize, and resuspend in assay medium to a final concentration of 2.5 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).[1]
-
Incubate the plates for 4 hours at 37°C and 5% CO2 to allow for cell attachment.[1]
-
-
Compound Addition:
-
Prepare a master plate with the this compound derivative library, positive control (IWR-1), and negative control (DMSO) at the desired concentrations.
-
Using a pintool or acoustic liquid handler, transfer approximately 100 nL of the compounds and controls to the assay plates. The final concentration of the test compounds should typically be in the range of 1-20 µM.
-
-
Wnt Pathway Activation:
-
Prepare the Wnt agonist solution (e.g., Wnt3a conditioned media or CHIR99021 at a final concentration of 3 µM) in assay medium.
-
Dispense 5 µL of the agonist solution to all wells except for the negative control wells (which receive 5 µL of assay medium only).
-
-
Incubation:
-
Incubate the assay plates for 16-24 hours at 37°C and 5% CO2.
-
-
Luminescence Detection:
-
Equilibrate the assay plates and the luciferase detection reagent to room temperature.
-
Add 25 µL of the luciferase detection reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a microplate reader.
-
Data Analysis and Hit Identification
Quality Control
The robustness of the HTS assay is determined by calculating the Z' factor for each plate. The Z' factor is a statistical measure of the separation between the positive and negative controls.
-
Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls.
-
μ_pos and μ_neg are the means of the positive and negative controls.
-
-
Acceptance Criteria: A Z' factor ≥ 0.5 indicates a high-quality assay suitable for HTS.
Hit Identification
The activity of each test compound is calculated as the percentage of inhibition relative to the controls.
-
Formula: % Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos))
-
Hit Threshold: Compounds exhibiting a percent inhibition greater than three times the standard deviation of the negative control are typically considered primary "hits."
Hit Validation and Counter-Screening
Primary hits from the HTS campaign must undergo a rigorous validation process to eliminate false positives and confirm on-target activity.
Dose-Response Confirmation
Primary hits are re-tested in a dose-response format to confirm their activity and determine their potency (IC50). This involves a serial dilution of the hit compound, typically over 8-10 concentrations.
Counter-Screening for Luciferase Inhibition
A significant source of false positives in reporter gene assays is direct inhibition of the luciferase enzyme.[8][9] It is crucial to perform a counter-screen to identify and eliminate such compounds.
-
Protocol: A cell-free assay is performed by adding the hit compounds to a solution containing recombinant luciferase enzyme and its substrate. A decrease in luminescence in this assay indicates direct inhibition of the enzyme.
Cytotoxicity Assay
To ensure that the observed inhibition of the Wnt pathway is not a result of general cytotoxicity, a cell viability assay (e.g., CellTiter-Glo® or a colorimetric assay like MTS) should be performed in parallel with the dose-response confirmation.
Caption: Workflow for hit validation and counter-screening.
Data Presentation
The quantitative data for confirmed hits should be summarized in a clear and concise table to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | Structure | HTS % Inhibition (at 10 µM) | IC50 (µM) | Cytotoxicity (CC50, µM) | Luciferase Inhibition (IC50, µM) |
| MIP-001 | [Structure] | 75.2 | 1.8 | > 50 | > 50 |
| MIP-002 | [Structure] | 68.5 | 3.5 | > 50 | > 50 |
| MIP-003 | [Structure] | 82.1 | 0.9 | 45.2 | > 50 |
| ... | ... | ... | ... | ... | ... |
Conclusion
The high-throughput screening protocol detailed in this application note provides a robust and efficient method for identifying novel inhibitors of the Wnt/β-catenin signaling pathway from a chemical library derived from this compound. The implementation of rigorous quality control measures and a comprehensive hit validation cascade, including essential counter-screens, is paramount to the success of the screening campaign and the identification of high-quality lead compounds for further drug development.
References
-
Assay Guidance Manual. (2016). Interferences with Luciferase Reporter Enzymes. National Center for Biotechnology Information. [Link]
-
Patel, S. (n.d.). Luciferase interference assay. reframeDB. [Link]
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
- Pavan, M., et al. (2020). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. Molecules, 25(21), 5158.
-
AMSBIO. (n.d.). SW480 Wnt TCF Reporter Cell Line-Active. [Link]
- Creyghton, M. P., et al. (2012). A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors. PLoS ONE, 7(8), e43510.
- Zhang, X., et al. (2020). Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening. Cancer Science, 111(6), 2166-2177.
-
Lee, E., et al. (2009). β-Catenin signaling activity is attenuated in SW480 cells stably expressing Cby. ResearchGate. [Link]
-
AMSBIO. (n.d.). SW480 Wnt TCF Reporter Cell Line-Mutant. [Link]
-
BPS Bioscience. (n.d.). TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway). [Link]
-
BPS Bioscience. (n.d.). TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway, Lithium-Dependent). [Link]
-
Ferkey, D. M., et al. (2012). Chibby suppresses growth of human SW480 colon adenocarcinoma cells through inhibition of β-catenin signaling. PMC. [Link]
- Ewan, K., et al. (2010). A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription. Cancer Biology & Therapy, 9(9), 721-727.
-
BPS Bioscience. (n.d.). TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway, Lithium-Independent). [Link]
- Lu, D., et al. (2014). Structure–activity studies of Wnt/β-catenin inhibition in the Niclosamide chemotype: Identification of derivatives with improved drug exposure. Bioorganic & Medicinal Chemistry, 22(16), 4568-4574.
-
LipExoGen. (n.d.). TOPFlash Assay Wnt/β-catenin HEK293 Reporter Cell Lines. [Link]
- Kahn, M. (2014). Wnt Drug Discovery: Weaving Through the Screens, Patents and Clinical Trials. Recent Patents on Anti-Cancer Drug Discovery, 9(3), 273-281.
-
Lu, D., et al. (2011). Small molecule modulators of Wnt/β-catenin signaling. PMC. [Link]
- Eilebrecht, S., et al. (2018). Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives. Molecules, 23(10), 2673.
- Zhang, Y., & Wang, X. (2020). Targeting the Wnt/β-catenin signaling pathway in cancer.
- Shang, S., et al. (2023). Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances. Signal Transduction and Targeted Therapy, 8(1), 243.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt Drug Discovery: Weaving Through the Screens, Patents and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 4-(1-Methyl-5-imidazolyl)phenol in Protein Binding Assays
Introduction
In the landscape of modern drug discovery, the characterization of interactions between small molecules and their protein targets is of paramount importance. 4-(1-Methyl-5-imidazolyl)phenol is a heterocyclic compound featuring both an imidazole and a phenol moiety. The imidazole ring is a common scaffold in many biologically active molecules and approved drugs due to its ability to participate in hydrogen bonding and metal coordination, making it a privileged structure in medicinal chemistry.[1][2][3][4][5] The phenol group can also act as both a hydrogen bond donor and acceptor, further enhancing its potential for protein binding. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in various protein binding assays. Herein, we provide not just step-by-step protocols, but also the scientific rationale behind experimental choices to ensure robust and reliable data generation.
Physicochemical Properties and Handling of this compound
A thorough understanding of the physicochemical properties of a small molecule is critical for designing and executing successful binding assays.
| Property | Value | Source |
| CAS Number | 74730-75-9 | [6] |
| Molecular Formula | C10H10N2O | [6] |
| Molecular Weight | 174.20 g/mol | N/A |
| Appearance | (Typically) Off-white to light yellow solid | N/A |
| Solubility | Soluble in organic solvents like DMSO and methanol. Aqueous solubility may be limited and pH-dependent. | [7] |
Stock Solution Preparation and Storage:
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM).
-
Procedure: To prepare a 10 mM stock solution, dissolve 1.742 mg of this compound in 1 mL of high-purity DMSO. Vortex thoroughly to ensure complete dissolution.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
-
Aqueous Working Solutions: Prepare fresh aqueous working solutions for each experiment by diluting the DMSO stock into the appropriate assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to avoid detrimental effects on protein structure and binding interactions.
Choosing the Right Assay: A Decision Framework
The selection of an appropriate binding assay depends on several factors, including the properties of the small molecule and the target protein, the desired throughput, and the specific information required (e.g., binding affinity, kinetics, or thermodynamics).
Caption: Workflow for a competitive Fluorescence Polarization assay.
Materials:
-
Target protein of interest
-
Fluorescently labeled ligand (tracer) for the target protein
-
This compound
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Reagent Preparation:
-
Prepare a 2X working solution of the target protein in assay buffer.
-
Prepare a 2X working solution of the fluorescent tracer in assay buffer. The optimal concentration is typically at or below the KD of the tracer for the target protein. [8] * Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
-
Assay Plate Setup (40 µL final volume):
-
Add 20 µL of the 2X protein/tracer mix to each well of the 384-well plate.
-
Add 20 µL of the serially diluted this compound to the appropriate wells.
-
Include control wells:
-
No inhibitor control (Maximum polarization): Add 20 µL of assay buffer instead of the test compound.
-
No protein control (Minimum polarization): Add 20 µL of the 2X tracer solution and 20 µL of assay buffer.
-
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium. This time should be optimized for the specific protein-ligand system.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
Plot the fluorescence polarization values (in millipolarization units, mP) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that displaces 50% of the tracer.
-
The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation, provided the KD of the tracer is known.
Application Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity. [9][10][11][12]This method is invaluable for detailed characterization of a protein-small molecule interaction.
Principle of SPR: One binding partner (the protein, or "ligand" in SPR terminology) is immobilized on a sensor chip surface. The other partner (the small molecule, or "analyte") is flowed over the surface. Binding events cause a change in the refractive index at the surface, which is detected as a change in the resonance angle of reflected light. [9][12]
Caption: Principle of Surface Plasmon Resonance (SPR).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
High-purity target protein
-
This compound
-
Running Buffer (e.g., HBS-EP+, pH 7.4)
Protocol:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the target protein (typically at a concentration of 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent coupling to the surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer. It is crucial to include a "zero concentration" sample (buffer only) for double referencing.
-
Inject the different concentrations of the small molecule over the immobilized protein surface, followed by a dissociation phase where only running buffer is flowed.
-
After each cycle, regenerate the sensor surface using a mild solution (e.g., a short pulse of low pH glycine or high salt) to remove any bound analyte, preparing it for the next injection.
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for bulk refractive index changes by subtracting the signal from a reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.
Application Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the thermodynamics of a binding event. [13][14]It directly measures the heat released or absorbed during a binding interaction, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. [13][15] Principle of ITC: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (target protein) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. [15]
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Materials:
-
Isothermal titration calorimeter
-
High-purity, concentrated target protein
-
This compound
-
Dialysis buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4)
Protocol:
-
Sample Preparation:
-
Dialyze both the target protein and the this compound extensively against the same buffer to minimize heats of dilution. [16] * Determine the accurate concentrations of the protein and the small molecule stock solutions.
-
Degas all solutions immediately before use to prevent air bubbles in the calorimeter cells.
-
-
ITC Experiment Setup:
-
Load the target protein into the sample cell (typically at a concentration of 10-50 µM). [16] * Load the this compound solution into the injection syringe (typically at a concentration 10-15 times that of the protein). [16] * Set the experimental parameters, including cell temperature, injection volume, and spacing between injections.
-
-
Titration:
-
Perform an initial small injection, which is typically discarded during analysis.
-
Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each) to titrate the ligand into the protein solution until the binding sites are saturated.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to measure the heat of dilution. This will be subtracted from the experimental data. [15] Data Analysis:
-
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to obtain the thermodynamic parameters: KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS (where KA = 1/KD).
Data Interpretation and Troubleshooting
| Assay | Key Outputs | Common Issues | Troubleshooting Steps |
| FP | IC50, Ki | Low signal window (<100 mP) | Optimize tracer concentration; ensure protein is active. [8] |
| High background signal | Increase detergent concentration in buffer; check for compound autofluorescence. | ||
| SPR | ka, kd, KD | Poor protein immobilization | Optimize pH for pre-concentration; use a different coupling chemistry. |
| Non-specific binding | Increase salt concentration in running buffer; add 0.05% Tween-20. [17] | ||
| ITC | KD, n, ΔH, ΔS | Large heats of dilution | Ensure perfect buffer matching through extensive dialysis. [16] |
| "Noisy" or flat binding isotherm | Increase protein/ligand concentrations; check for protein aggregation. [18] | ||
| Stoichiometry (n) not an integer | Verify protein and ligand concentrations are accurate; ensure protein is fully active. |
Conclusion
This compound represents a promising scaffold for interaction with a variety of protein targets. The successful characterization of these interactions hinges on the judicious selection and meticulous execution of appropriate biophysical assays. This guide provides a framework and detailed protocols for employing Fluorescence Polarization, Surface Plasmon Resonance, and Isothermal Titration Calorimetry to elucidate the binding affinity, kinetics, and thermodynamics of this compound with its protein partners. By understanding the principles behind each technique and adhering to best practices in experimental design and data analysis, researchers can generate high-quality, reliable data to accelerate their research and drug discovery efforts.
References
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology, 2690, 149-159. [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). World Journal of Pharmaceutical and Life Sciences. [Link]
-
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). Bio-protocol, 8(15). [Link]
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. [Link]
-
The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). Pharmaffiliates. [Link]
-
Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.). ResearchGate. [Link]
-
Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Life Sciences. [Link]
-
Biacore SPR for small-molecule discovery. (n.d.). Cytiva. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. [Link]
-
Imidazole-based drugs and drug discovery: Present and future perspectives. (2021). ResearchGate. [Link]
-
Troubleshooting protein recovery issues. (2025). Cytiva. [Link]
-
A beginner’s guide to surface plasmon resonance. (2023). The Biochemist. [Link]
-
Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. (2012). protocols.io. [Link]
-
Synthesis and therapeutic potential of imidazole containing compounds. (2021). ResearchGate. [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. [Link]
-
Big Data analytics for improved prediction of ligand binding and conformational selection. (2022). Frontiers in Molecular Biosciences. [Link]
-
Troubleshooting CO-IP Assays: Common Problems and Effective Solutions. (2025). Acris Antibodies. [Link]
-
Isothermal titration calorimetry for studying protein-ligand interactions. (2013). Methods in Molecular Biology. [Link]
-
Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). SpringerLink. [Link]
-
A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell. [Link]
-
A Guide to Simple and Informative Binding Assays. (2017). PMC. [Link]
-
Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (2018). Journal of Visualized Experiments. [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. (2010). Expert Opinion on Drug Discovery. [Link]
-
Protein Binding Assays. (n.d.). BioAgilytix. [Link]
-
Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. (2017). Biochemistry. [Link]
-
Binding Assays: Common Techniques and Key Considerations. (2025). Fluidic Sciences. [Link]
-
Bradford Assay Troubleshooting Guide Common Errors and Fixes. (2025). ZAGENO. [Link]
-
LIGYSIS-web: a resource for the analysis of protein-ligand binding sites. (2025). Nucleic Acids Research. [Link]
-
Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. (2022). Living Journal of Computational Molecular Science. [Link]
-
Analysis of Binding Data. (n.d.). Springer Nature Experiments. [Link]
-
A High-Quality Data Set of Protein–Ligand Binding Interactions Via Comparative Complex Structure Modeling. (2023). Journal of Chemical Information and Modeling. [Link]
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. This compound | 74730-75-9 [amp.chemicalbook.com]
- 7. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 11. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 17. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
Application Notes & Protocols: A Phased Approach to the Preclinical Evaluation of 4-(1-Methyl-5-imidazolyl)phenol
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous bioactive molecules with a wide array of therapeutic properties, including anticancer, antifungal, and anti-inflammatory activities.[1][2] 4-(1-Methyl-5-imidazolyl)phenol is a novel compound belonging to this versatile class. Preliminary data suggests its potential utility as a modulator of the WNT signaling pathway, a critical cellular cascade frequently dysregulated in diseases such as colorectal cancer and fibrosis.[3]
These application notes provide a comprehensive, phased experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the therapeutic potential of this compound. The guide follows a logical progression from initial in vitro characterization and target validation to advanced cellular models and concludes with foundational in vivo efficacy and pharmacokinetic assessments. Each protocol is designed to be a self-validating system, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.[4]
Phase 1: Foundational In Vitro Characterization
Objective: To establish the fundamental bioactivity of this compound, including its cytotoxic profile, and to validate its hypothesized effect on the WNT signaling pathway. This initial phase is critical for establishing a dose-response relationship and confirming the mechanism of action before committing to more resource-intensive studies.[5]
Experiment 1.1: Cellular Viability and Cytotoxicity Assessment
Causality: The first step in characterizing a novel compound is to determine its effect on cell viability. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of potency. A panel of cell lines is used to identify potential selectivity. We propose using colorectal cancer cell lines with known WNT pathway mutations (e.g., SW480, HCT-116, which have APC mutations leading to constitutive WNT activation) alongside a non-cancerous cell line (e.g., HEK293) to assess cancer-specific cytotoxicity.
Protocol: MTT Cell Viability Assay [6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[6]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include vehicle control (medium with 0.1% DMSO) and blank control (medium only) wells.[6]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound and use a non-linear regression model to determine the IC50 value.
Data Presentation: IC50 Values
| Cell Line | Tissue of Origin | WNT Pathway Status | IC50 (µM) |
|---|---|---|---|
| SW480 | Colon Carcinoma | APC Mutant (Active) | Experimental Value |
| HCT-116 | Colon Carcinoma | β-catenin Mutant (Active) | Experimental Value |
| HEK293 | Embryonic Kidney | Wild-Type | Experimental Value |
Experiment 1.2: WNT Signaling Pathway Reporter Assay
Causality: To directly confirm that the compound's cytotoxic effect is mediated through the WNT pathway, a reporter assay is the gold standard. This assay uses a cell line engineered with a luciferase gene under the control of a TCF/LEF response element, which is activated by β-catenin. Inhibition of the pathway will result in a decreased luciferase signal.
Protocol: TCF/LEF Luciferase Reporter Assay
-
Cell Line: Use a reporter cell line such as HEK293T with a stably integrated TOP-Flash (wild-type TCF/LEF binding sites) or FOP-Flash (mutant binding sites, as a negative control) reporter construct.
-
Seeding: Seed cells in a white, clear-bottom 96-well plate at a density that will reach 80-90% confluency after 24 hours.
-
Treatment:
-
To activate the pathway, treat cells with a WNT agonist (e.g., Wnt3a-conditioned medium or CHIR99021, a GSK3β inhibitor) for 4-6 hours.
-
Following activation, add this compound at various concentrations (based on the IC50 from Exp. 1.1).
-
Include controls: Vehicle only, WNT agonist only, and a known WNT inhibitor (e.g., IWR-1).
-
-
Incubation: Incubate for an additional 16-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega's Dual-Luciferase® Reporter Assay System) according to the manufacturer's instructions. A co-transfected Renilla luciferase plasmid can be used for normalization.
-
Data Analysis: Normalize TOP-Flash activity to Renilla activity (or total protein) and then to the WNT agonist-only control. Plot the normalized activity against compound concentration to determine the IC50 for pathway inhibition.
Visualization: Canonical WNT Signaling Pathway
Caption: Phased workflow for in vivo evaluation of the test compound.
Experiment 3.1: Preliminary Pharmacokinetic (PK) and Tolerability Study
Causality: Before an efficacy study, it's essential to understand how the drug is processed by the body (pharmacokinetics) and what dose is safe (tolerability). [7][8]This study determines the drug's concentration over time in the bloodstream and establishes a non-toxic dosing regimen for the subsequent xenograft study.
Protocol: Single-Dose PK in Mice [9]1. Animal Model: Use healthy adult mice (e.g., C57BL/6), 8-10 weeks old. 2. Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different cohorts (n=3-4 per time point). A typical starting dose might be 5-10 mg/kg. 3. Blood Sampling: Collect sparse blood samples (~50 µL) via tail vein or saphenous vein at predefined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose). 4. Plasma Preparation: Process blood to collect plasma and store at -80°C. 5. Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. 6. Tolerability Monitoring: For 7-14 days post-dose, monitor animals for clinical signs of toxicity, including weight loss, changes in behavior, and ruffled fur. This will help establish the maximum tolerated dose (MTD). 7. Data Analysis: Use software like Phoenix WinNonlin to perform a non-compartmental analysis and determine key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Route: IV (10 mg/kg) | Route: PO (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | Experimental Value | Experimental Value |
| Tmax (hr) | Experimental Value | Experimental Value |
| AUC (ng*hr/mL) | Experimental Value | Experimental Value |
| Half-life (t½, hr) | Experimental Value | Experimental Value |
| Bioavailability (%) | N/A | Calculated Value |
Experiment 3.2: Human Tumor Xenograft Efficacy Study
Causality: This is the definitive preclinical test of the compound's anti-tumor activity. An immunodeficient mouse model allows human cancer cells to grow as tumors, providing an in vivo system to assess whether systemic administration of the compound can inhibit tumor progression. [4] Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NU/NU), which will not reject human cells.
-
Tumor Implantation: Subcutaneously inject 2-5 million SW480 cells (resuspended in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomly assign mice to treatment groups (e.g., vehicle control, compound at two different doses, positive control). Blinding of the investigators to the treatment groups is critical to prevent bias. [4]4. Treatment: Administer the compound and vehicle daily via the most appropriate route determined from the PK study (e.g., oral gavage). Doses should be selected based on the MTD study.
-
Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.
-
Endpoint: Continue the study for 21-28 days or until tumors in the control group reach a predetermined endpoint size. Euthanize the mice and excise the tumors.
-
Pharmacodynamic (PD) Analysis: Flash-freeze a portion of each tumor for Western blot analysis (β-catenin, c-Myc) and fix the remaining portion in formalin for immunohistochemistry (IHC) analysis of proliferation (Ki-67) and apoptosis (cleaved Caspase-3).
References
-
JAX - The Jackson Laboratory. (2022). Designing Your In Vivo Studies. [Link]
-
Charles River Laboratories. (n.d.). In Vitro Assay Development Services. [Link]
-
ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
Bai, Q., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. [Link]
-
JAX - The Jackson Laboratory. (2022). Designing Your In Vivo Studies - YouTube. [Link]
-
Tuntland, T., et al. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmacokinetics and Pharmacodynamics, 41(5), 403–416. [Link]
-
Charles River Laboratories. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. [Link]
-
ALS Therapy Development Institute. (2022). What are Pharmacokinetic and Pharmacodynamic Studies?. [Link]
-
Axxam. (n.d.). In Vitro Assays. [Link]
-
Varghese, R. M., et al. (2021). Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. Computational Biology and Chemistry, 95, 107584. [Link]
-
European Medicines Agency. (2016). Guideline on the use of pharmacokinetics and pharmacodynamics in the development of antimicrobial medicinal products. [Link]
-
European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. [Link]
-
BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. [Link]
-
Wang, M., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4983. [Link]
-
Shanmugam, G., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Heliyon, 9(7), e17865. [Link]
-
Georganics. (n.d.). 4-(Imidazol-1-yl)phenol. [Link]
-
PubChem. (n.d.). 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (for Biochemical Research). [Link]
-
ResearchGate. (2012). One Pot Synthesis of Novel 4-[(5-Aryl-1,3,4-thiadiazol-2-ylamino)methyl]phenol Derivatives. [Link]
-
Al-Said, M. S., et al. (2021). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2021(4), M1291. [Link]
-
Sharma, A., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 9(8), 173-183. [Link]
Sources
- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. This compound | 74730-75-9 [amp.chemicalbook.com]
- 4. ichor.bio [ichor.bio]
- 5. criver.com [criver.com]
- 6. benchchem.com [benchchem.com]
- 7. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 8. bioagilytix.com [bioagilytix.com]
- 9. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Evaluation of 4-(1-Methyl-5-imidazolyl)phenol
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of 4-(1-Methyl-5-imidazolyl)phenol
This compound is a substituted imidazole derivative with significant potential in preclinical research. Its structural features suggest activity in two critical and distinct signaling pathways, making it a versatile tool for investigating a range of pathologies. Preliminary data indicates its utility as a reactant in the synthesis of both Histamine H3 receptor (H3R) antagonists and WNT pathway modulators .
The Histamine H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS). Its antagonism leads to the enhanced release of several key neurotransmitters, including histamine, acetylcholine, and dopamine. This mechanism is a promising strategy for treating cognitive and behavioral symptoms associated with neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and ADHD.[1][2][3][4]
Concurrently, the Wnt signaling pathway is fundamental to embryonic development and adult tissue homeostasis.[5][6] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[7][8] Small molecules that can modulate this pathway are therefore of high interest as potential therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound in animal models, tailored to these two distinct mechanistic hypotheses. The protocols are designed to be self-validating systems, incorporating field-proven insights to ensure technical accuracy and reproducibility.
Part 1: Application in Neuroscience - A Potential Histamine H3 Receptor Antagonist
Scientific Rationale
The primary hypothesis for this application is that this compound acts as a CNS-penetrant H3R antagonist. By blocking the inhibitory H3 autoreceptors on histaminergic neurons, the compound is expected to increase the release of histamine and other neurotransmitters in brain regions critical for cognition and arousal, such as the prefrontal cortex and hippocampus.[2] This neurochemical modulation is predicted to ameliorate cognitive deficits and behavioral abnormalities in relevant animal models.
We will describe a protocol using a pharmacologically-induced model of schizophrenia-related cognitive deficits in rats, a widely accepted paradigm for screening novel antipsychotic and pro-cognitive agents.[9][10]
Experimental Workflow: H3R Antagonism Model
Caption: Workflow for assessing pro-cognitive effects of the compound.
Detailed Protocol: Reversal of MK-801-Induced Cognitive Deficits in Rats
1. Animals and Housing:
-
Species: Male Wistar rats (250-300g).
-
Housing: Standard housing conditions (12h light/dark cycle, ad libitum access to food and water).
-
Acclimation: Acclimate animals to the facility for at least 7 days prior to experimentation. Handle animals daily to reduce stress.
2. Compound Preparation and Dosing:
-
Vehicle: Prepare a vehicle solution of 5% DMSO, 10% Tween 80, and 85% saline.
-
Test Compound: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute with the remaining vehicle components to achieve the final desired concentrations (e.g., 1, 3, 10 mg/kg). The final DMSO concentration should not exceed 5%.
-
Positive Control: Clozapine (3.0 mg/kg) or another atypical antipsychotic can be used as a positive control.[9]
-
Inducing Agent: Prepare MK-801 (dizocilpine) in saline at a concentration of 0.2 mg/mL.
-
Administration: All administrations will be via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the animal's body weight (e.g., 1 mL/kg).
3. Experimental Procedure:
-
Habituation: On the day of the experiment, allow rats to habituate to the testing room for at least 60 minutes.
-
Dosing:
-
Administer the vehicle, this compound, or positive control (i.p.).
-
30 minutes after treatment, administer MK-801 (0.2 mg/kg, i.p.). A control group will receive saline instead of MK-801.
-
-
Behavioral Testing (Y-Maze):
-
30 minutes after MK-801 administration, place the rat in the center of a Y-maze.
-
Allow the rat to explore the maze freely for 8 minutes. Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into three different arms.
-
Calculate the percentage of spontaneous alternation: (Number of Alternations / (Total Arm Entries - 2)) * 100.
-
4. Data Analysis and Expected Outcomes:
-
Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups.
-
Expected Results: MK-801 is expected to significantly reduce the percentage of spontaneous alternation compared to the saline control group. An effective dose of this compound should significantly reverse this deficit, bringing the alternation percentage closer to that of the control group.
| Treatment Group | Dose (mg/kg, i.p.) | Expected Outcome (Spontaneous Alternation %) |
| Vehicle + Saline | - | 55-70% (Baseline performance) |
| Vehicle + MK-801 | 0.2 | 30-45% (Cognitive deficit) |
| Compound + MK-801 | 1 | 35-50% |
| Compound + MK-801 | 3 | 45-60% |
| Compound + MK-801 | 10 | 50-65% (Reversal of deficit) |
| Clozapine + MK-801 | 3.0 | 50-65% (Positive control) |
Part 2: Application in Oncology - A Potential WNT Pathway Modulator
Scientific Rationale
The second hypothesized application is that this compound functions as an inhibitor of the canonical Wnt/β-catenin signaling pathway. In many cancers, mutations in genes like APC lead to the stabilization of β-catenin, its translocation to the nucleus, and the subsequent transcription of oncogenes.[7] A compound that can disrupt this cascade, for instance by promoting β-catenin degradation or inhibiting its interaction with TCF transcription factors, could have potent anti-tumor activity.
This protocol outlines the use of a human colorectal cancer xenograft model in immunodeficient mice to assess the in vivo efficacy of the compound as a Wnt pathway inhibitor.
Signaling Pathway: Canonical WNT/β-Catenin
Caption: Inhibition of the canonical WNT pathway by the test compound.
Detailed Protocol: Colorectal Cancer Xenograft Model
1. Animals and Cell Lines:
-
Cell Line: HT-29 or similar human colorectal adenocarcinoma cell line with a known activating mutation in the Wnt pathway (e.g., APC mutation).
-
Animals: Female athymic nude mice (Nu/Nu), 6-8 weeks old.
-
Housing: Maintained in a sterile environment with autoclaved food, water, and bedding.
2. Tumor Implantation:
-
Culture HT-29 cells to ~80% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
3. Study Execution:
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Dosing:
-
Vehicle: Prepare a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
Test Compound: Prepare suspensions of this compound in the vehicle at desired concentrations (e.g., 25, 50, 100 mg/kg).
-
Administration: Administer the compound or vehicle daily via oral gavage.
-
-
Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint size. Monitor animal body weight and general health throughout the study.
4. Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate the %TGI for each group.
-
Pharmacodynamic (PD) Analysis:
-
At a specified time after the final dose (e.g., 4 hours), euthanize a subset of animals from each group.
-
Excise tumors and snap-freeze a portion in liquid nitrogen for molecular analysis and fix the remainder in formalin for immunohistochemistry (IHC).
-
qPCR: Extract RNA from frozen tumor tissue and perform quantitative PCR to measure the expression of Wnt target genes such as AXIN2 and MYC.[11]
-
Western Blot/IHC: Analyze protein levels of total and active (non-phosphorylated) β-catenin.
-
5. Data Analysis and Expected Outcomes:
-
Statistical Analysis: Use a two-way ANOVA with repeated measures for tumor growth data. Use a one-way ANOVA for endpoint molecular data.
-
Expected Results: A successful Wnt pathway inhibitor should demonstrate dose-dependent tumor growth inhibition. This should be corroborated by a significant reduction in the mRNA levels of Wnt target genes (AXIN2, MYC) and a decrease in nuclear β-catenin in the tumors of treated animals compared to the vehicle control.
| Treatment Group | Dose (mg/kg, p.o.) | Expected Outcome (End-of-Study) |
| Vehicle Control | - | Progressive tumor growth. Baseline Wnt target gene expression. |
| Compound | 25 | Modest TGI. Slight decrease in AXIN2 expression. |
| Compound | 50 | Significant TGI. ~50% reduction in AXIN2 expression. |
| Compound | 100 | Strong TGI / tumor stasis. >70% reduction in AXIN2 expression. |
References
-
Mahmood D, et al. (2016). Histamine H3 receptor antagonists display antischizophrenic activities in rats treated with MK-801. PubMed. Available at: [Link]
-
Cowart M, et al. (2011). In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease. PubMed. Available at: [Link]
-
Brown JW, et al. (2012). Preclinical evaluation of non-imidazole histamine H3 receptor antagonists in comparison to atypical antipsychotics for the treatment of cognitive deficits associated with schizophrenia. PubMed. Available at: [Link]
-
Kim YJ, et al. (2018). Histamine H3 receptor antagonists ameliorate attention deficit/hyperactivity disorder-like behavioral changes caused by neonatal habenula lesion. PubMed. Available at: [Link]
-
Raber J, et al. (2014). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. PubMed Central. Available at: [Link]
-
Bandaru N, et al. (2024). Pathophysiology of Alzheimer's Disease: Focus on H3 Receptor Modulators and Their Implications. MDPI. Available at: [Link]
-
Singh M, et al. (2016). Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. Journal of Neurosciences in Rural Practice. Available at: [Link]
-
van Ruitenbeek E, et al. (2020). In vivo measurement of canonical Wnt signaling activity throughout hematopoietic development. ResearchGate. Available at: [Link]
-
Bandaru N, et al. (2024). Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment. Biomedical and Pharmacology Journal. Available at: [Link]
-
Hanson LR, et al. (2013). Intranasal Administration of CNS Therapeutics to Awake Mice. PubMed Central. Available at: [Link]
-
JoVE. (2022). Intranasal adminitration of CNS Therapeautics | Protocol Preview. YouTube. Available at: [Link]
-
Kim YJ, et al. (2018). Histamine H3 receptor antagonists ameliorate attention deficit/hyperactivity disorder-like behavioral changes caused by neonatal habenula lesion. OUCI. Available at: [Link]
-
Alachkar A, et al. (2020). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology. Available at: [Link]
-
Medhurst AD, et al. (2009). Characterization of histamine H3 receptors in Alzheimer's Disease brain and amyloid over-expressing TASTPM mice. PubMed Central. Available at: [Link]
-
Ellenbroek BA, Ghiabi B. (2015). Do Histamine receptor 3 antagonists have a place in the therapy for schizophrenia? Current Pharmaceutical Design. Available at: [Link]
-
Alachkar A, et al. (2019). Histamine H3 receptor antagonist E177 attenuates amnesia induced by dizocilpine without modulation of anxiety-like behaviors in rats. PubMed Central. Available at: [Link]
-
Hanson LR, et al. (2012). Video: Intranasal Administration of CNS Therapeutics to Awake Mice. JoVE. Available at: [Link]
-
Koyama Y, et al. (2021). Role of Histamine H1 and H3 Receptors in Emotion Regulation in Intermittent Sleep-Deprived Mice. J-Stage. Available at: [Link]
-
Fox GB, et al. (2002). Effects of histamine H(3) receptor ligands GT-2331 and ciproxifan in a repeated acquisition avoidance response in the spontaneously hypertensive rat pup. PubMed. Available at: [Link]
-
JoVE. (2024). Systemic drug delivery for the treatment of central nervous system disorders in rodent models. YouTube. Available at: [Link]
-
Barker M, et al. (2023). A Mouse Model for the Rapid and Binomial Assessment of Putative WNT/β-Catenin Signalling Inhibitors. MDPI. Available at: [Link]
-
Lu G, et al. (2013). Small molecule modulators of Wnt/β-catenin signaling. PubMed Central. Available at: [Link]
-
Wang X, et al. (2019). Modulating the wnt signaling pathway with small molecules. PubMed Central. Available at: [Link]
-
Wieczorek M, et al. (2022). Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives. PubMed Central. Available at: [Link]
-
Cuitino L, et al. (2016). Wnt signaling pathway improves central inhibitory synaptic transmission in a mouse model of Duchenne muscular dystrophy. PubMed. Available at: [Link]
-
Martin-Orozco E, et al. (2019). Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine. NIH. Available at: [Link]
-
Han B, et al. (2016). Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway. PubMed Central. Available at: [Link]
-
OncLive. (2020). Hard-to-Target WNT Pathway Gets a Fresh Look in Oncology. OncLive. Available at: [Link]
-
Remmers S. (2016). Is it possible to quantify activity of the non-canonical Wnt signaling pathway via transcriptional readout genes?? ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. A Mouse Model for the Rapid and Binomial Assessment of Putative WNT/β-Catenin Signalling Inhibitors [mdpi.com]
- 6. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule modulators of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Histamine H3 receptor antagonists display antischizophrenic activities in rats treated with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of non-imidazole histamine H3 receptor antagonists in comparison to atypical antipsychotics for the treatment of cognitive deficits associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
LC-MS/MS method for 4-(1-Methyl-5-imidazolyl)phenol detection
An Application Note and Protocol for the Bioanalytical Quantification of 4-(1-Methyl-5-imidazolyl)phenol using LC-MS/MS
Introduction
This compound is a heterocyclic phenol compound of interest in pharmaceutical and metabolic studies. Its structure, featuring both a polar phenol group and a basic imidazole ring, presents unique challenges and opportunities for bioanalysis. Accurate and precise quantification of such analytes in complex biological matrices, like plasma or serum, is fundamental to understanding pharmacokinetics, assessing drug metabolism, and ensuring safety and efficacy in drug development.
This application note provides a comprehensive, step-by-step protocol for the sensitive and selective detection of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to be robust and reliable, adhering to the principles outlined in major international bioanalytical method validation guidelines.[1][2][3] The rationale behind critical experimental choices is discussed, providing researchers with a solid foundation for method implementation, optimization, and validation in a regulated laboratory environment.
Analyte Properties
-
Chemical Name: this compound
-
CAS Number: 74730-75-9[4]
-
Molecular Formula: C₁₀H₁₀N₂O[5]
-
Molecular Weight: 174.20 g/mol
-
Structure:
(Image placeholder for chemical structure)
-
Physicochemical Characteristics: The presence of a phenolic hydroxyl group and an imidazole ring suggests the compound is polar and will likely exhibit amphiprotic behavior. These characteristics guide the selection of appropriate sample preparation and chromatographic techniques.
Experimental Protocol
Materials and Reagents
-
Reference Standards: this compound (Purity >98%), and a suitable stable isotope-labeled internal standard (SIL-IS), such as 4-(1-Methyl-d3-5-imidazolyl)phenol, if available.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade. Water, Type I Ultrapure.
-
Additives: Formic acid (FA), LC-MS grade.
-
Biological Matrix: Human plasma (K₂EDTA).
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well plates, analytical balance, volumetric flasks.
Instrumentation
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering accurate gradients at flow rates between 0.3-0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (H-ESI) source.
Preparation of Standards and Quality Control Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~2 mg of this compound reference standard and dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 Methanol:Water (v/v). These will be used to spike into blank plasma for the calibration curve.
-
Internal Standard (IS) Stock and Working Solutions: Prepare a stock solution of the SIL-IS at 1 mg/mL in methanol. Dilute this stock to create a working IS solution (e.g., 100 ng/mL) in acetonitrile. This working solution will be used as the protein precipitation agent.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC samples covering the desired analytical range (e.g., 0.1 - 100 ng/mL). Independently prepared QC samples should be made at a minimum of four levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC (MQC), and High QC.[6]
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a fast, simple, and effective method for extracting small, polar analytes from plasma. Acetonitrile is an efficient precipitating agent and is compatible with reversed-phase chromatography. The use of an IS in the precipitation solvent ensures consistent and early introduction for tracking analytical variability.[7]
-
Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex mix vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5-10 µL onto the LC-MS/MS system.
LC-MS/MS Method Parameters
Rationale: A reversed-phase C18 column is a versatile choice for retaining and separating polar compounds. A gradient elution starting with a high aqueous phase allows for the retention of the polar analyte, while the increasing organic phase elutes it effectively. Formic acid is used as a mobile phase modifier to improve peak shape and enhance ionization efficiency in positive ESI mode.[8][9]
| Parameter | Condition |
| LC Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| Table 1: Optimized Liquid Chromatography Conditions |
Rationale for MS Parameters: Positive mode Electrospray Ionization (ESI+) is selected based on the presence of the basic imidazole moiety, which is readily protonated. The Multiple Reaction Monitoring (MRM) transitions are selected for their specificity and intensity. The precursor ion ([M+H]⁺) is the protonated parent molecule. Product ions are generated by collision-induced dissociation (CID) and are chosen based on predictable fragmentation pathways of the parent structure. Collision energy (CE) and other source parameters must be empirically optimized for the specific instrument used.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte |
| This compound | |
| SIL-IS (d3) | |
| Note: Product ions and collision energies are predictive and must be optimized during method development. | |
| Table 2: Mass Spectrometer Parameters |
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines to ensure its reliability for bioanalytical applications.[2][3] The validation should assess the following parameters, with acceptance criteria based on the FDA and EMA guidelines.
| Validation Parameter | Description | General Acceptance Criteria (FDA/EMA) |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed using ≥6 unique lots of blank matrix. | No significant interfering peaks at the retention time of the analyte (>20% of LLOQ) or IS (>5% of IS response). |
| Linearity & Range | The relationship between instrument response and known concentrations of the analyte. A calibration curve with ≥6 non-zero standards is used. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | The closeness of determined values to the nominal concentration (accuracy) and the variability of repeated measurements (precision). | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |
| Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be ≥5 times the blank response. Accuracy within ±20% and precision ≤20%. |
| Matrix Effect | The suppression or enhancement of ionization caused by co-eluting matrix components. | The IS-normalized matrix factor CV across different lots of matrix should be ≤15%. |
| Stability | Assesses the chemical stability of the analyte in the biological matrix under various conditions (bench-top, freeze-thaw, long-term storage). | Mean concentrations of stability samples must be within ±15% of the nominal concentration. |
| Table 3: Summary of Method Validation Parameters and Acceptance Criteria [1][2][3] |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Figure 1: Bioanalytical workflow for the quantification of this compound.
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and uses standard reversed-phase chromatography coupled with tandem mass spectrometry. The outlined method provides a strong starting point for full validation according to established regulatory guidelines, making it suitable for use in regulated bioanalytical laboratories supporting drug development and clinical research.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. This compound | 74730-75-9 [amp.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Solubility of 4-(1-Methyl-5-imidazolyl)phenol in DMSO
Welcome to the technical support center for 4-(1-Methyl-5-imidazolyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling and dissolving this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific understanding and procedural knowledge to overcome common solubility challenges and ensure the integrity of your experiments.
Understanding the Molecule: A Chemist's Perspective
This compound possesses a unique chemical architecture that dictates its solubility behavior. The molecule integrates a phenolic hydroxyl group, which is polar and capable of hydrogen bonding, with a substituted imidazole ring, which contributes to its aromaticity and potential for π-π stacking interactions. While the phenol moiety offers some affinity for polar solvents, the overall structure has significant nonpolar character, often leading to limited solubility in aqueous solutions. DMSO is a potent, polar aprotic solvent, making it a common choice for dissolving such compounds for in vitro and in vivo studies.[1][2] However, achieving a stable, concentrated stock solution can still present challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound and DMSO.
Q1: What is the recommended starting concentration for a stock solution of this compound in DMSO?
While specific solubility data for this compound in DMSO is not extensively published, a pragmatic starting point for a stock solution is in the range of 10-20 mM.[3] For many small molecules used in biological assays, preparing a stock solution at a concentration that is 1000-fold higher than the final desired working concentration is a common practice. This allows for minimal final DMSO concentration in the assay, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[4][5][6]
Q2: My compound is not fully dissolving in DMSO at room temperature. What should I do?
If you encounter solubility issues at room temperature, several techniques can be employed sequentially to facilitate dissolution.[1] First, ensure vigorous mixing by vortexing the solution for 2-5 minutes. If undissolved particles remain, sonication in a bath sonicator for 5-10 minutes can help break down aggregates and enhance solubility.[7][8] Gentle warming in a water bath set to 37°C for 10-15 minutes can also be effective.[3][9] However, it is crucial to be cautious with heating, as it may degrade thermally sensitive compounds. Always verify the stability of your compound at elevated temperatures if possible.
Q3: I observed precipitation when I diluted my DMSO stock solution into an aqueous cell culture medium. How can I prevent this?
This is a frequent challenge when transitioning a compound from a high-concentration organic stock to an aqueous environment. The significant change in solvent polarity causes the compound to "crash out" of the solution. To mitigate this, consider the following strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. An intermediate dilution of the DMSO stock into your aqueous buffer can sometimes prevent precipitation.
-
Vigorous Mixing During Dilution: Add the DMSO stock dropwise to the aqueous buffer while continuously vortexing or stirring. This helps to rapidly disperse the compound and avoid localized high concentrations that promote precipitation.
-
Maintain a Low Final DMSO Concentration: While counterintuitive, ensuring the final DMSO concentration in your assay is as low as possible (ideally <0.1% to 0.5%) is critical.[4][5][6] This often means starting with a more concentrated DMSO stock.
-
Pre-warm the Aqueous Medium: Warming your cell culture medium or buffer to 37°C before adding the DMSO stock can sometimes improve solubility.[10]
Q4: Can the quality of DMSO affect the solubility of my compound?
Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can significantly decrease the solubility of many organic compounds.[3] It is imperative to use anhydrous, high-purity DMSO (≥99.7%) and to store it properly in tightly sealed containers to minimize water absorption.[11][12]
Q5: How should I store my this compound stock solution in DMSO?
For long-term stability, it is best practice to store the compound as a solid at -20°C or -80°C.[1] Once reconstituted in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.[13] These aliquots should be stored at -20°C or -80°C in tightly sealed vials.[13] Most stock solutions in DMSO are stable for up to 3 months at -20°C.[14]
Troubleshooting Guide: A Step-by-Step Approach
When faced with solubility challenges, a systematic approach is key. The following flowchart provides a logical sequence of troubleshooting steps.
Sources
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ziath.com [ziath.com]
- 8. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. dmsostore.com [dmsostore.com]
- 12. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 13. captivatebio.com [captivatebio.com]
- 14. selleckchem.com [selleckchem.com]
Technical Support Center: A Guide to the Aqueous Stability of 4-(1-Methyl-5-imidazolyl)phenol
Abstract: This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 4-(1-Methyl-5-imidazolyl)phenol. It addresses the critical stability challenges encountered when handling this compound in aqueous solutions. Through a series of frequently asked questions, detailed troubleshooting protocols, and an exploration of the underlying degradation mechanisms, this document provides the necessary insights to ensure experimental accuracy, reproducibility, and the overall integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of this compound in aqueous media.
Q1: What are the primary stability concerns for this compound in an aqueous solution?
The primary stability issue is oxidative degradation. The phenol functional group is highly susceptible to oxidation, which can be accelerated by factors such as elevated pH, exposure to atmospheric oxygen, the presence of trace metal ions, and light.[1] Polyphenolic substances have been shown to degrade more when exposed to sunlight, temperatures higher than 40 °C, oxygen, and high humidity.[2] This degradation often leads to the formation of colored byproducts, such as quinones and other polymeric species, which can interfere with analytical measurements and alter the compound's biological activity.
Q2: How does pH influence the stability of the compound?
pH is a critical factor. In alkaline conditions (typically pH > 8), the phenolic hydroxyl group deprotonates to form a phenoxide anion. This anion is significantly more electron-rich and, therefore, more easily oxidized than the protonated phenol.[3] Consequently, the rate of degradation increases dramatically in basic solutions. For optimal stability, aqueous solutions should be maintained in a slightly acidic to neutral pH range (pH 4–7).
Q3: What are the ideal storage conditions for aqueous stock solutions?
To maximize the shelf-life of your aqueous solutions, the following conditions are strongly recommended:
-
Temperature: Store at 2-8°C to slow the rate of chemical degradation.
-
pH: Use a buffered solution with a pH between 4 and 6.
-
Light Protection: Store in amber vials or protect from light with aluminum foil to prevent photolytic degradation.[1]
-
Atmosphere: For long-term storage or highly sensitive applications, purging the solution and vial headspace with an inert gas (e.g., nitrogen or argon) can minimize oxidation.
-
Purity: Use high-purity, metal-free water and reagents to avoid catalytic oxidation.
Q4: Is this compound sensitive to light?
Yes. Like many phenolic compounds, it is susceptible to photodegradation.[1] Exposure to light, particularly UV light, can provide the energy to initiate oxidative reactions, leading to a loss of the parent compound and the formation of degradants.[2] It is imperative to use light-protecting containers for all solutions.
Q5: What are the likely degradation products I might observe?
The primary degradation products arise from the oxidation of the phenol ring. This process can lead to the formation of hydroquinones, catechols, and subsequently p-benzoquinones.[4] These quinone-type structures are often highly colored and can further polymerize, resulting in a yellow or brownish tint to the solution. In forced degradation studies, hydrolysis of other functional groups could occur under extreme pH and heat, but oxidation is the most common pathway under typical laboratory conditions.
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
Issue 1: Rapid Loss of Parent Compound in Solution
You observe a significant decrease in the concentration of this compound shortly after preparing the solution, as measured by HPLC or another quantitative method.
Caption: Troubleshooting workflow for rapid compound loss.
-
Possible Cause A: High pH.
-
Explanation: As detailed in the FAQ, alkaline conditions dramatically accelerate oxidation. Unbuffered water can have a pH > 7, and some reagents can increase the pH of the final solution.
-
Corrective Action: Always use a buffer system to maintain the pH in the 4-6 range. Verify the final pH of your solution after all components have been added.
-
-
Possible Cause B: Metal Ion Contamination.
-
Explanation: Divalent metal ions (e.g., Cu²⁺, Fe³⁺) are known catalysts for the oxidation of phenolic compounds.[1][5] These can be present as trace impurities in lower-grade water or salts.
-
Corrective Action: Use the highest purity water available (e.g., Milli-Q, LC-MS grade). If metal contamination is suspected, consider adding a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a concentration of ~0.1 mM to sequester metal ions.
-
Issue 2: Inconsistent Analytical Results (e.g., HPLC Peak Area)
You observe poor reproducibility between injections of the same sample or between different samples prepared in the same way.
-
Possible Cause A: On-Instrument Instability.
-
Explanation: If your HPLC autosampler is not temperature-controlled, the solution can warm to room temperature. Over the course of a long analytical run, the compound can degrade in the vial, leading to decreasing peak areas in later injections.
-
Corrective Action: Use a refrigerated autosampler set to 4-10°C. Limit the time a sample sits in the autosampler before injection by preparing smaller batches or placing critical samples at the beginning of the sequence.
-
-
Possible Cause B: Adsorption to Surfaces.
-
Explanation: Phenolic and imidazole-containing compounds can sometimes adsorb to glass or plastic surfaces, especially at low concentrations. This can lead to variable losses during sample preparation and transfer.
-
Corrective Action: Consider using low-adsorption vials, such as those made of polypropylene or silanized glass. Pre-rinsing pipette tips and vials with the sample solution before the final transfer can sometimes mitigate this issue.
-
Issue 3: Solution Changes Color (e.g., turns yellow/brown)
Your initially colorless solution develops a distinct color over time.
-
Explanation: Color formation is a definitive sign of chemical degradation. The color arises from the formation of conjugated systems, primarily quinone-type structures, which are the oxidation products of the phenol ring.[4] The intensity of the color often correlates with the extent of degradation.
-
Corrective Action: This is not a problem to be "fixed" but rather an indicator that the current solution conditions are inadequate for stability. Immediately discard the colored solution. Re-prepare the solution strictly following the recommended storage and handling conditions outlined in FAQ Q3 and the troubleshooting steps above.
Section 3: Key Experimental Protocols
Protocol 1: Conducting a Forced Degradation Study
Forced degradation (or stress testing) studies are essential for identifying potential degradation products and understanding the compound's intrinsic stability.[6][7] This protocol provides a general framework based on ICH guidelines.[8]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or PDA detector
-
pH meter, calibrated
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) where it is known to be stable.
-
Set Up Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL. Aim for 5-20% degradation.[6]
-
Analyze Samples: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary (e.g., acid-stressed sample with NaOH), and dilute to a final concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples alongside an unstressed control sample. Use a stability-indicating HPLC method capable of separating the parent peak from all degradant peaks.[9]
Summary of Stress Conditions
| Stress Condition | Reagent/Setup | Typical Temperature | Purpose |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60°C | To test susceptibility to acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | To test susceptibility to base-catalyzed degradation. |
| Oxidation | 3% H₂O₂ | Room Temperature | To simulate oxidative stress.[8] |
| Thermal | Compound in Water | 60-80°C | To assess intrinsic thermal stability. |
| Photolytic | Solution in Quartz Cuvette | Ambient | To assess light sensitivity, following ICH Q1B guidelines.[6] |
Protocol 2: Preparation of a Stabilized Aqueous Solution for Assays
Objective: To prepare a ~10 mM aqueous solution of this compound with enhanced stability for use in biological or analytical experiments.
Materials:
-
This compound (MW: 174.20 g/mol )
-
Citrate buffer, 50 mM, pH 5.0
-
EDTA, disodium salt
-
High-purity, de-gassed water
-
Amber glass vials
Procedure:
-
Prepare Buffer: Prepare a 50 mM sodium citrate buffer and adjust the pH to 5.0. Add EDTA to a final concentration of 0.1 mM.
-
De-gas Buffer: Sparge the buffer with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Weigh Compound: In an amber vial, accurately weigh 17.4 mg of this compound.
-
Dissolve: Add 10.0 mL of the de-gassed, EDTA-containing citrate buffer to the vial.
-
Mix: Gently vortex or sonicate until the compound is fully dissolved.
-
Store: Tightly cap the vial, wrap the cap junction with parafilm, and store at 2-8°C, protected from light. This solution should be used within 1-2 days for sensitive applications. For longer storage, consider freezing aliquots at -20°C or -80°C.
Section 4: Mechanistic Insights
The instability of this compound is rooted in the chemistry of its phenolic moiety. The diagram below illustrates a simplified pathway for its oxidative degradation.
Caption: Simplified pathway of phenol oxidation.
The process begins with the loss of an electron and a proton from the phenol group to form a phenoxy radical. This radical is a key intermediate. The reaction is significantly faster if the phenol is first deprotonated to the phenoxide anion (in basic conditions), which can lose an electron much more easily. The phenoxy radical is resonance-stabilized, but it can react further with oxygen or other radicals to form unstable peroxides that ultimately rearrange into quinones. These quinones are conjugated, absorb visible light (appearing colored), and are themselves reactive, potentially leading to the formation of larger, insoluble polymeric materials.
References
-
Krajíčková, V., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 10(10), 2426. Available from: [Link]
-
Orupõld, K., et al. (2001). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Journal of Environmental Science and Health, Part A, 36(4), 485-501. Available from: [Link]
-
Vinatoru, A. G., et al. (2022). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants, 11(11), 2139. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). Imidazole. PubChem Compound Database. Retrieved from: [Link]
-
Solubility of Things (n.d.). Imidazole. Retrieved from: [Link]
-
Mahlangu, T. O., et al. (2014). Photocatalytic degradation of phenolic compounds and algal metabolites in water. Water SA, 40(3). Available from: [Link]
-
Fairhurst, D. (2024). A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. Available from: [Link]
-
Rojas, K., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods, 12(16), 3048. Available from: [Link]
-
Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience, 57, 103586. Available from: [Link]
-
Palma, M., et al. (2022). Effect of Temperatures on Polyphenols during Extraction. Separations, 9(2), 41. Available from: [Link]
-
ResearchGate (2016). pH not stable with imidazole in buffers? Retrieved from: [Link]
-
ResearchGate (n.d.). Phenol degradation aerobic pathway flow chart. Retrieved from: [Link]
-
Visa, A., et al. (2020). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. Applied Sciences, 10(23), 8440. Available from: [Link]
-
ResolveMass Laboratories Inc. (n.d.). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Retrieved from: [Link]
-
Singh, A., et al. (2015). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 5(105), 86295-86306. Available from: [Link]
-
Teasdale, A., et al. (2022). Forced Degradation – A Review. Organic Process Research & Development, 26(11), 2939-2959. Available from: [Link]
-
Bi, Y., et al. (2020). Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. IOP Conference Series: Earth and Environmental Science, 546, 042055. Available from: [Link]
-
Industrial Pharmacist (2024). Forced Degradation Studies for API Selection. Retrieved from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR) (2008). Toxicological Profile for Phenol. National Center for Biotechnology Information. Available from: [Link]
-
D&A Group (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from: [Link]
-
Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. Available from: [Link]
-
Occupational Safety and Health Administration (OSHA) (n.d.). Phenol and Cresol. Retrieved from: [Link]
-
Wang, Y., et al. (2015). A simple and rapid vortex-assisted emulsification microextraction combined with spectrophotometry for the determination of trace phenols migrating into potable water from plastic-based pipe materials and household water treatment equipments. Analytical Methods, 7(12), 5129-5135. Available from: [Link]
-
Centers for Disease Control and Prevention (CDC) (1994). PHENOL: Method 3502. NIOSH Manual of Analytical Methods. Available from: [Link]
Sources
- 1. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent [mdpi.com]
- 5. Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips [mdpi.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. industrialpharmacist.com [industrialpharmacist.com]
- 8. onyxipca.com [onyxipca.com]
- 9. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
Technical Support Center: Optimizing 4-(1-Methyl-5-imidazolyl)phenol Concentration for IC50 Determination
Welcome to the technical support center for optimizing the concentration of 4-(1-Methyl-5-imidazolyl)phenol in your IC50 experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of dose-response assays and troubleshoot common challenges. Here, we move beyond rote protocols to explain the "why" behind experimental choices, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new experiment with this compound. What concentration range should I test to determine its IC50 value?
A1: The initial concentration range is a critical parameter for a successful IC50 determination. A common starting point for a compound with unknown potency is to cover a broad range, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM)[1][2]. This wide net ensures that you capture the full sigmoidal dose-response curve.
For this compound, a prudent approach is to perform a preliminary range-finding experiment. If there is existing literature on similar imidazole-based compounds, that can provide a more informed starting point[3]. A typical strategy involves a 10-fold serial dilution across a wide range (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) to quickly identify the active concentration window[4]. Once this window is identified, a more detailed experiment with a narrower range and smaller dilution factors (e.g., 2-fold or 3-fold serial dilutions) can be performed to accurately determine the IC50[1][2].
Table 1: Recommended Concentration Ranges for Initial and Follow-up Experiments
| Experiment Type | Highest Concentration | Lowest Concentration | Dilution Factor | Number of Points |
| Range-Finding | 100 µM | 1 nM | 10-fold | 6-8 |
| Definitive IC50 | Centered around estimated IC50 | Span at least 2 logs above and below estimated IC50 | 2-fold or 3-fold | 8-12 |
Q2: I'm observing high variability between my replicate wells for this compound. What could be the cause and how can I fix it?
A2: High variability between replicates is a common issue in cell-based assays and can undermine the reliability of your IC50 value[5][6]. Several factors related to the compound, protocol, or cells can contribute to this problem.
-
Compound Solubility: Phenolic compounds like this compound can have limited aqueous solubility[7]. If the compound precipitates out of solution, especially at higher concentrations, it will lead to inconsistent dosing in your wells.[8]
-
Troubleshooting:
-
Visual Inspection: Before adding to your cells, carefully inspect your stock and diluted solutions for any signs of precipitation.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for such compounds[9][10]. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5% for cellular studies)[8].
-
Sonication: Gentle warming and sonication can sometimes help to redissolve precipitated compound[6].
-
-
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability[1].
-
Troubleshooting:
-
Ensure a homogenous single-cell suspension before plating.
-
Use a consistent and gentle pipetting technique to avoid disturbing the cell monolayer.
-
Avoid "edge effects" by not using the outermost wells of the plate or by filling them with sterile media or PBS to maintain humidity[11].
-
-
-
Pipetting Errors: Small inaccuracies in serial dilutions or additions to the plate can be magnified, especially at low concentrations.
-
Troubleshooting:
-
Calibrate your pipettes regularly.
-
Use fresh tips for each dilution and addition.
-
For very small volumes, consider preparing an intermediate dilution plate.
-
-
Troubleshooting Guide
Problem: My dose-response curve for this compound is flat or does not reach 50% inhibition.
Possible Causes & Solutions:
-
Concentration Range Too Low: The IC50 of the compound may be higher than the highest concentration you tested.
-
Solution: Test a higher concentration range. If solubility becomes a limiting factor, this may indicate the compound has low potency in your specific assay system. If you cannot achieve 50% inhibition, the IC50 is reported as "> [highest concentration tested]"[12].
-
-
Compound Inactivity or Degradation: The compound may not be active against your target or may have degraded.
-
Incorrect Assay Conditions: The chosen cell line, incubation time, or detection method may not be optimal.
Problem: My dose-response curve has a very steep or shallow slope (Hill slope significantly different from 1.0).
Possible Causes & Solutions:
-
Steep Slope (Hill Slope > 1): This can indicate positive cooperativity in binding or that the compound is affecting a critical downstream component of a signaling pathway[8].
-
Insight: While not necessarily an error, it is an important mechanistic observation that warrants further investigation.
-
-
Shallow Slope (Hill Slope < 1): This could suggest several possibilities:
-
Multiple Binding Sites: The compound may be interacting with more than one target with different affinities[8].
-
Assay Artifacts: Issues like compound precipitation at higher concentrations or off-target effects at lower concentrations can lead to a shallow curve[8].
-
Solution: Re-evaluate the solubility of this compound at the highest concentrations used. Consider if the assay window is appropriate to capture the full inhibitory effect.
-
Experimental Protocols
Protocol 1: Preparation of this compound Serial Dilutions
This protocol describes the preparation of a 10-point, 3-fold serial dilution series with a starting concentration of 100 µM.
-
Prepare a 10 mM Stock Solution: Dissolve a precisely weighed amount of this compound in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution; gentle vortexing or sonication may be necessary. Store this stock at -20°C or -80°C for long-term stability.
-
Prepare a Working Stock Solution: On the day of the experiment, thaw the 10 mM stock solution and prepare a 1 mM working stock by diluting it 1:10 in the appropriate assay medium.
-
Create the Highest Concentration Well: In the first well of a 96-well dilution plate, add the required volume of the 1 mM working stock and assay medium to achieve the final starting concentration of 100 µM. The final volume should be sufficient for all your replicate plates.
-
Perform Serial Dilutions:
-
Add the appropriate volume of assay medium to the remaining 9 wells of the dilution plate.
-
Transfer a set volume from the first well to the second well, mix thoroughly by pipetting up and down.
-
Using a fresh pipette tip, transfer the same volume from the second well to the third, and repeat this process down the plate to the tenth well.
-
The eleventh and twelfth wells should contain only assay medium with the same final percentage of DMSO as the compound-treated wells to serve as your vehicle (negative) controls[8].
-
Caption: Serum proteins can sequester the compound.
Q4: What is the difference between a biochemical and a cell-based assay for IC50 determination, and which should I choose for this compound?
A4: The choice between a biochemical and a cell-based assay depends on the research question you are asking.
-
Biochemical Assays: These assays measure the direct effect of a compound on a purified molecular target, such as an enzyme or receptor. T[1]hey are useful for determining the intrinsic potency of a compound without the complexities of a cellular environment.
-
Advantages: High throughput, mechanistic clarity, and less variability from cellular factors.
-
Disadvantages: Does not account for cell permeability, efflux pumps, or metabolic degradation of the compound.
-
-
Cell-Based Assays: These assays measure the effect of a compound on a biological process within a living cell. T[1]hey provide a more physiologically relevant context for the compound's activity.
-
Advantages: Accounts for factors like membrane permeability and cellular metabolism, providing a better prediction of in vivo efficacy.
-
Disadvantages: Can be more variable and the direct target of the compound may not be immediately obvious.
-
[5]For this compound, if your goal is to understand its direct interaction with a specific purified protein, a biochemical assay is appropriate. However, if you are interested in its overall effect on cell viability, proliferation, or a specific cellular pathway, a cell-based assay is the better choice. Often, both types of assays are used in drug discovery to build a comprehensive profile of a compound's activity.
Q5: How should I analyze my data to determine the IC50 value?
A5: Once you have your dose-response data, the IC50 value is typically determined by fitting the data to a four-parameter logistic (4PL) model using non-linear regression analysis. T[16][17]his model generates a sigmoidal curve with the following parameters:
-
Top Plateau: The maximal response (e.g., 100% viability).
-
Bottom Plateau: The minimal response (e.g., 0% inhibition).
-
Hill Slope (or slope factor): Describes the steepness of the curve.
-
IC50: The concentration of the compound that elicits a response halfway between the top and bottom plateaus.
Several software packages, such as GraphPad Prism, can perform this analysis. I[2]t is important to plot the concentration of this compound on a logarithmic scale to obtain the characteristic sigmoidal curve. T[4][8]he goodness of fit should be assessed, for instance by looking at the R-squared value. A[16]lways perform at least three independent experiments to calculate a mean IC50 and its standard deviation or confidence interval.
[8]### References
-
Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLOS ONE, 8(4), e61007.
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134.
-
Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. ResearchGate.
-
ResearchGate. (2021). How can I decide chemical concentration for design of IC50 assay? Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. Retrieved from [Link]
-
Oxford Academic. (2023). Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
Liu, Q. (2015). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Biometrics & Biostatistics, 6(5).
-
Hestermann, E. V., Stegeman, J. J., & Hahn, M. E. (2000). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences, 53(2), 316-325.
-
SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from [Link]
-
Assay Genie. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
AXIOM BIOSCIENCES. (2024). Navigating the Solubility Spectrum: Plant Extracts in DMSO. Retrieved from [Link]
-
Rockland Immunochemicals. (2021). Positive and Negative Controls. Retrieved from [Link]
-
Kempf, D. J., Marsh, K. C., Denissen, J. F., McDonald, E., Vasavanonda, S., Flentge, C. A., ... & Leonard, J. M. (1995). Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. Antimicrobial Agents and Chemotherapy, 39(6), 1378-1381.
-
ResearchGate. (2017). How we set the series of concentration for the IC50 assay? Retrieved from [Link]
-
ResearchGate. (2015). What can I do if I could not determine IC50 of a cytotoxic compound? Should I continue with other experiment? If yes, what concentration should I use? Retrieved from [Link]
-
ResearchGate. (2019). How should I handle the positive control for in vitro assays? Retrieved from [Link]
-
Anna, V. D., & Troutman, M. D. (2010). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 12(4), 547-554.
-
ResearchGate. (1997). Effect of serum concentration on the IC 50 values for cryptophycin 1 and 6-mercaptopurine. Retrieved from [Link]
-
ResearchGate. (2023). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? Retrieved from [Link]
-
Jabbari, M., & Barzegar-Jalali, M. (2017). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Advances, 7(24), 14643-14654.
-
Vidal-Giménez, F., Galán-Cisneros, M., & Bertomeu-González, V. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 14(10), 2097.
-
ResearchGate. (2021). How can I analyze by the MS (or LC_MS) my phenolic compounds that are soluble in DMSO? Retrieved from [Link]
-
ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? Retrieved from [Link]
-
ResearchGate. (2021). IC50 determination. IC50 values for serum dilutions determined based on... Retrieved from [Link]
-
Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
Wang, X., Liu, Z., & Wang, L. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4995.
-
ResearchGate. (2016). SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL. Retrieved from [Link]
-
ResearchGate. (2014). MTT assay to determine the IC50 value of the different drugs and... Retrieved from [Link]
-
PubChem. (n.d.). 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (for Biochemical Research). Retrieved from [Link]
-
Schmidt, C., Käsweber, L., & Schobert, R. (2023). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. Journal of Medicinal Chemistry, 66(12), 8049-8061.
-
Mostaghni, F. (2021). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z-Scan Technique and Quantum Mechanical Calculations. Acta Chimica Slovenica, 68(1), 170-177.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. Phenol - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Navigating the Solubility Spectrum: Plant Extracts in DMSO [greenskybio.com]
- 10. researchgate.net [researchgate.net]
- 11. focus.gbo.com [focus.gbo.com]
- 12. clyte.tech [clyte.tech]
- 13. Positive and Negative Controls | Rockland [rockland.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ww2.amstat.org [ww2.amstat.org]
Technical Support Center: Troubleshooting 4-(1-Methyl-5-imidazolyl)phenol Assay Variability
Welcome to the technical support center for assays involving 4-(1-Methyl-5-imidazolyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common sources of variability in their experiments. By understanding the underlying principles of the assays and the physicochemical properties of this molecule, you can enhance the robustness and reproducibility of your results.
Introduction to this compound
This compound is a heterocyclic compound containing both a phenol and an imidazole functional group.[1][2][3] This unique structure imparts specific chemical properties that can influence its behavior in various analytical assays. The imidazole ring can act as both a proton donor and acceptor, making it sensitive to pH changes.[1] The phenolic hydroxyl group is susceptible to oxidation and can participate in various colorimetric reactions.[4][5] Understanding these characteristics is fundamental to troubleshooting assay variability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Based Assays
HPLC is a common technique for the separation, identification, and quantification of small molecules like this compound. However, several factors can lead to variability in HPLC results.
Question 1: Why am I observing inconsistent retention times for my analyte?
Inconsistent retention times are a frequent issue in HPLC and can stem from several sources.[6]
Potential Causes & Solutions:
-
Mobile Phase Composition: Even minor variations in the mobile phase composition can significantly alter retention times.[7][8]
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase can cause a drift in retention times, especially at the beginning of a run.[7]
-
Solution: Increase the column equilibration time to at least 10-20 column volumes before the first injection.[8]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the solubility of the analyte, leading to shifts in retention.[6][7]
-
Pump Performance: Inconsistent flow rates due to worn pump seals or check valves can lead to variable retention times.[6]
-
Solution: Regularly maintain the HPLC pump, including replacing seals and cleaning check valves as needed. Monitor the pump pressure for any unusual fluctuations.
-
Question 2: My peak shape is poor (tailing, fronting, or splitting). What's causing this?
Poor peak shape can compromise the accuracy of quantification.
Potential Causes & Solutions:
-
Peak Tailing: This is often caused by strong interactions between the analyte and the stationary phase, or by injecting too much sample.[6]
-
Solution: For silica-based columns, ensure the mobile phase pH is within the recommended range (typically 2-8) to minimize interactions with residual silanol groups.[9] Consider adding a mobile phase modifier like triethylamine, though this is less common with modern high-purity silica columns.[9] Reduce the injection volume or the concentration of the sample.[9]
-
-
Peak Fronting: This is a classic sign that the sample solvent is stronger (has a higher elution strength) than the mobile phase.[6]
-
Solution: Whenever possible, dissolve and inject your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
-
Split Peaks: This can indicate a partially clogged column inlet, a void in the column packing, or an issue with the injection process.[6]
Workflow for HPLC Troubleshooting
Caption: A logical workflow for troubleshooting common HPLC issues.
Immunoassay (e.g., ELISA) Based Assays
Immunoassays are powerful tools for the quantification of small molecules. However, they are susceptible to various interferences and procedural errors.
Question 3: Why am I seeing a weak or no signal in my ELISA?
A weak or absent signal can be frustrating, but it is often due to a few common issues.[10][11]
Potential Causes & Solutions:
-
Reagent Storage and Handling: Improper storage of antibodies, conjugates, or the analyte can lead to degradation and loss of activity.[11][12]
-
Incorrect Reagent Preparation: Errors in the dilution of antibodies, standards, or the enzyme conjugate can result in a weak signal.[11][12]
-
Solution: Double-check all calculations and pipetting techniques. Prepare fresh dilutions for each assay.
-
-
Expired Reagents: Using expired reagents is a common cause of assay failure.[11][12]
-
Solution: Always check the expiration dates on all kit components and reagents.
-
-
Insufficient Incubation Times: Inadequate incubation times for antibodies or the substrate can lead to an incomplete reaction and a weak signal.
-
Solution: Adhere strictly to the incubation times specified in the protocol.
-
Question 4: My ELISA has high background noise. How can I reduce it?
High background can mask the true signal and reduce the dynamic range of the assay.[10]
Potential Causes & Solutions:
-
Inadequate Washing: Insufficient washing between steps is a primary cause of high background, as it leaves unbound reagents in the wells.[12]
-
Solution: Ensure that the plate washer is functioning correctly and that all wells are being filled and aspirated completely. Increase the number of wash cycles or the soaking time.
-
-
Cross-Reactivity: The antibodies may be cross-reacting with other molecules in the sample matrix.[11]
-
Solution: If possible, use more specific antibodies. You can also try to dilute the sample further to reduce the concentration of interfering substances.
-
-
Over-incubation: Extending incubation times beyond the recommended duration can lead to non-specific binding and a higher background signal.[12]
-
Solution: Follow the protocol's incubation times precisely.
-
-
Substrate Exposure to Light: Some substrates are light-sensitive and can auto-oxidize, leading to a high background.[11][12]
-
Solution: Store the substrate in the dark and minimize its exposure to light during the assay.
-
Troubleshooting High Coefficient of Variation (CV) in ELISA
Caption: Systematic approach to reducing high CVs in ELISA.
General Assay Considerations
Some sources of variability are common to multiple assay types.
Question 5: Could the pH of my samples or buffers be affecting my results?
Yes, pH can have a profound impact on assays involving this compound.
Potential Causes & Solutions:
-
Analyte Stability and Ionization: The imidazole ring is amphoteric, meaning it can act as an acid or a base.[1] Changes in pH will alter its ionization state, which can affect its interaction with antibodies, its retention on an HPLC column, and its overall stability. The phenolic group's dissociation is also pH-dependent.[13]
-
Solution: Maintain a consistent and optimal pH for your samples and buffers throughout the assay. For phenolic compound extraction and analysis, pH can significantly influence yield and stability.[14] Acidic conditions are often associated with higher extraction yields for phenolic compounds.[14] For some phenol removal assays, a pH range of 6 to 8 has been shown to be efficient.[15]
-
-
Enzyme Activity: If your assay involves an enzyme (e.g., HRP in an ELISA), its activity will be highly dependent on pH.
-
Solution: Use the recommended buffer system and pH for the specific enzyme you are using.
-
Question 6: I suspect "matrix effects" are influencing my results. How can I confirm and mitigate this?
Matrix effects occur when components in the sample matrix (e.g., plasma, urine, cell lysate) interfere with the analytical measurement, causing ion suppression or enhancement in mass spectrometry, or non-specific binding in immunoassays.[16][17][18]
Potential Causes & Solutions:
-
Endogenous and Exogenous Interferences: Biological samples contain a complex mixture of lipids, proteins, salts, and other small molecules that can interfere with the assay. Exogenous materials, such as polymers from plastic tubes or anticoagulants like heparin, can also contribute to matrix effects.[16]
-
Solution for LC-MS/MS:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.
-
Chromatographic Separation: Optimize your HPLC method to separate the analyte from co-eluting matrix components.
-
Internal Standards: Use a stable isotope-labeled internal standard that will be affected by the matrix in the same way as the analyte, allowing for accurate correction.
-
-
Solution for Immunoassays:
-
Sample Dilution: Diluting the sample can often reduce the concentration of interfering substances to a level where they no longer affect the assay.
-
Blocking Agents: Ensure that the blocking buffer is effective at preventing non-specific binding to the microplate wells.[11]
-
Use of a Different Sample Matrix for Standards: If possible, prepare your standard curve in a matrix that is as similar as possible to your samples.
-
-
Data Summary Table: Common Sources of Assay Variability and Key Solutions
| Issue | Potential Cause | Primary Assay Type(s) | Recommended Solution(s) |
| Inconsistent Retention Time | Mobile phase inconsistency, temperature changes, poor column equilibration. | HPLC | Prepare fresh mobile phase, use a column oven, increase equilibration time.[6][7][8] |
| Poor Peak Shape | Sample solvent mismatch, column overload, secondary interactions. | HPLC | Dissolve sample in mobile phase, reduce sample load, adjust mobile phase pH.[6][9] |
| Weak or No Signal | Reagent degradation, incorrect dilutions, insufficient incubation. | Immunoassay | Check reagent storage and expiration, verify calculations, adhere to protocol times.[11][12] |
| High Background | Inadequate washing, cross-reactivity, over-incubation. | Immunoassay | Optimize wash steps, dilute sample, follow protocol incubation times precisely.[11][12] |
| General Inconsistency | pH variability, matrix effects. | All | Maintain consistent pH, improve sample cleanup, use internal standards (LC-MS).[14][15][16] |
Experimental Protocols
Protocol 1: Basic HPLC Method Optimization for this compound
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic acid in water (HPLC grade).
-
Solvent B: 0.1% Formic acid in acetonitrile (HPLC grade).
-
Filter and degas both solvents before use.[6]
-
-
Gradient Elution:
-
Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time.
-
Optimize the gradient around the elution time of the analyte to improve resolution from other peaks.
-
-
Flow Rate and Temperature:
-
Set the flow rate to 1.0 mL/min.
-
Maintain a constant column temperature of 30 °C using a column oven.[7]
-
-
Detection: Use a UV detector set at a wavelength where the analyte has significant absorbance (determine this by running a UV scan of a standard solution).
-
System Suitability: Before running samples, inject a standard solution multiple times to ensure the system is stable (i.e., consistent retention times, peak areas, and peak shapes).
Protocol 2: Assessing Matrix Effects by Post-Extraction Spike
This protocol is for LC-MS/MS based assays.
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike the analyte and internal standard (IS) into the mobile phase or reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma without the analyte) through the entire extraction procedure. In the final step, spike the analyte and IS into the extracted blank matrix.
-
Set 3 (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix at the beginning and process through the entire extraction procedure. This set is used to determine recovery.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.[18]
-
Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
By systematically addressing these potential issues, you can significantly improve the quality and reliability of your data when working with this compound.
References
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. chemijournal.com [chemijournal.com]
- 3. jchemrev.com [jchemrev.com]
- 4. How Does the Phenol Structure Influence the Results of the Folin-Ciocalteu Assay? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. hplc.eu [hplc.eu]
- 10. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 11. spbase.org [spbase.org]
- 12. biomatik.com [biomatik.com]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eijppr.com [eijppr.com]
- 18. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of 4-(1-Methyl-5-imidazolyl)phenol
Technical Support Center: 4-(1-Methyl-5-imidazolyl)phenol
A Guide to Preventing Chemical Degradation for Researchers and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research due to its structural motifs—a phenol ring and an N-methylimidazole ring. While these features are key to its biological activity, they also render the molecule susceptible to degradation, primarily through oxidation. The phenolic hydroxyl group is particularly prone to oxidation, which can be initiated or accelerated by exposure to oxygen, light, high pH, and trace metal ions.[1][2] This degradation not only leads to a loss of compound potency but can also generate impurities that confound experimental results. A common sign of phenol oxidation is the development of a pink or brown discoloration, indicating the formation of quinone-type products.[3][4]
This guide provides a comprehensive framework for preventing the degradation of this compound. It offers troubleshooting advice, detailed protocols, and the underlying chemical principles to ensure the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has turned slightly pink/brown upon storage. Is it still usable?
A1: A color change is a visual indicator of oxidation.[4] While the bulk of the material may still be intact, the presence of colored impurities signifies that degradation has begun. For sensitive quantitative assays or in vivo studies, it is crucial to use material of the highest purity. We recommend performing an analytical check (e.g., HPLC-UV, LC-MS) to quantify the purity before use. If significant degradation is observed, purification or use of a fresh batch is advised.
Q2: Why did my solution of the compound in DMSO change color overnight on the benchtop?
A2: This is a classic sign of oxidation accelerated by exposure to atmospheric oxygen and ambient light.[5] Phenols are particularly susceptible to oxidation, a process that can be catalyzed by light and trace metals.[1][2] DMSO, while a common solvent, is not inert and can contain water or peroxides that facilitate degradation. Solutions should always be freshly prepared, used immediately, and protected from light. For storage, even short-term, an inert atmosphere is required.
Q3: Can I prepare an aqueous stock solution of this compound? What pH should I use?
A3: High pH environments significantly accelerate the degradation of many phenolic compounds.[6][7][8] In alkaline conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion, which is highly susceptible to oxidation.[7][8] Therefore, preparing stock solutions in alkaline buffers (pH > 7) should be avoided. If an aqueous solution is necessary, use a slightly acidic buffer (pH 3–6) and prepare it fresh immediately before the experiment.[6][7][9] Studies have shown that many phenols are more stable under acidic conditions.[6][7][8]
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life is highly dependent on storage conditions. As a solid, stored under an inert atmosphere (argon or nitrogen) in the dark at -20°C, the compound should remain stable for an extended period (typically >1 year). Solutions are far less stable. A solution in a degassed aprotic solvent, stored under an inert atmosphere at -20°C, might be stable for days to weeks, but its purity should be verified before each use if stored for more than 24 hours.
Troubleshooting Guide: Common Degradation Issues
| Observed Issue | Probable Cause(s) | Recommended Actions & Scientific Rationale |
| Rapid color change (yellow to pink/brown) in solution. | Oxidation. The phenol moiety is readily oxidized to form colored quinone-type products, a reaction accelerated by oxygen, light, and higher pH.[3][10][11] | 1. Degas Solvents: Sparge solvents with argon or nitrogen for 15-30 minutes before use to remove dissolved oxygen. 2. Work Under Inert Gas: Handle the solid and prepare solutions in a glovebox or using Schlenk line techniques.[12][13] 3. Protect from Light: Use amber vials or wrap containers in aluminum foil.[5][14] Photodegradation can initiate and accelerate oxidation.[15][16] |
| Appearance of new peaks in HPLC/LC-MS analysis. | Chemical Degradation. New peaks represent degradation products or impurities. This confirms a loss of compound integrity. | 1. Verify Purity Before Use: Always run a quick analytical check on your stock solution before starting an experiment. 2. Prepare Fresh Solutions: The most reliable practice is to prepare solutions immediately before use from a solid that has been properly stored. 3. Investigate pH Effects: If using buffered solutions, be aware that many phenols degrade rapidly at high pH.[6][7][17] |
| Loss of biological activity or inconsistent assay results. | Compound Degradation. The active parent compound has likely degraded, reducing its effective concentration and leading to unreliable data. | 1. Implement Strict Storage Protocol: Follow the recommended storage conditions for both solid and solutions without deviation (See Protocol sections below). 2. Add an Antioxidant (Use with Caution): For some applications, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to organic stock solutions can inhibit free-radical chain reactions that drive oxidation.[1][18] Note: Verify that the antioxidant does not interfere with your assay. |
| Solid material becomes sticky or oily. | Hygroscopicity/Moisture Absorption. The N-methylimidazole portion of the molecule can be hygroscopic, absorbing moisture from the air.[19] Adsorbed water can accelerate degradation pathways. | 1. Store in a Desiccator: Keep the solid compound in a desiccator within a cold storage environment (-20°C or -80°C). 2. Handle Quickly: When weighing the compound, do so quickly in a low-humidity environment or inside a glovebox to minimize exposure to atmospheric moisture.[12] |
Key Degradation Pathway: Oxidation of the Phenol Moiety
The primary route of degradation for this compound is the oxidation of the phenolic ring. This process is often a free-radical chain reaction initiated by oxygen, light, or metal ions. The phenol can be oxidized to a phenoxy radical, which is then converted into a quinone or other colored byproducts.[3][11][20]
Caption: A simplified diagram illustrating the oxidation of the phenol to a reactive radical intermediate and subsequent formation of colored quinone products.
Experimental Protocols for Stability
Protocol 1: Long-Term Storage of Solid this compound
This protocol is designed to maximize the shelf-life of the solid compound.
-
Procurement: Upon receipt, immediately inspect the container seal for integrity.
-
Environment Preparation: If you have a glovebox, transfer the vial inside.[12][13] If not, prepare a clean, dry area and have a source of inert gas (argon or nitrogen) ready.
-
Aliquoting (Optional but Recommended): To avoid repeated exposure of the main stock to the atmosphere, it is best to aliquot the solid into smaller, single-use vials.
-
Perform this task in a glovebox or under a positive pressure of inert gas.
-
Use pre-dried glass vials with PTFE-lined caps.
-
-
Inert Gas Purge: For each vial (the main stock and aliquots), uncap briefly and gently flush the headspace with a stream of dry argon or nitrogen for 30-60 seconds.
-
Sealing: Immediately and tightly seal the vials. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Place the sealed vials inside a labeled, light-blocking container (e.g., a small box). Place this container in a desiccator. Store the entire desiccator at -20°C or below.[21]
Protocol 2: Preparation and Short-Term Storage of Stock Solutions
This protocol minimizes degradation during the preparation of stock solutions for experiments.
-
Solvent Preparation: Select a suitable, high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF, Acetonitrile). Before use, degas the solvent by sparging with dry argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.
-
Weighing: Remove a single aliquot vial of the solid compound from the -20°C freezer and allow it to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Dissolution: In a fume hood or glovebox, quickly add the degassed solvent to the vial containing the solid to achieve the desired concentration. Mix gently until dissolved. All solution transfers should be done using gas-tight syringes.[22]
-
Protection from Light: Use amber glass vials or wrap the vial with aluminum foil immediately after preparation.[14]
-
Immediate Use: Use the solution immediately for the best results.
-
Short-Term Storage (if necessary, < 24 hours): If storage is unavoidable, flush the headspace of the vial with inert gas, seal tightly, and store at -20°C in the dark. Before subsequent use, allow the vial to warm to room temperature before opening. A quick purity check via HPLC is recommended if the solution has been stored.
References
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available from: [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Available from: [Link]
-
Karakuş, C., & Tufan, A. (2014). Photochemical degradation and mineralization of phenol: a comparative study. PubMed. Available from: [Link]
-
Smykalova, A., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available from: [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Semantic Scholar. Available from: [Link]
-
Stability Studies. (n.d.). Role of Antioxidants in Mitigating Oxidative Degradation. Stability Studies. Available from: [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Phenol? Patsnap Synapse. Available from: [Link]
-
Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Wikipedia. Available from: [Link]
-
Cejudo-Bastante, C., et al. (2018). Stability of Phenolic Compounds in Grape Stem Extracts. PMC - NIH. Available from: [Link]
-
SciSpace. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace. Available from: [Link]
-
Westin, J. (n.d.). Oxidation of Phenols. Organic Chemistry - Jack Westin. Available from: [Link]
-
Alfieri, M., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. Available from: [Link]
-
Visa, A., et al. (2022). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. MDPI. Available from: [Link]
-
ResearchGate. (2016). Photodegradation mechanisms of phenol in the photocatalytic process. ResearchGate. Available from: [Link]
-
Al-Anber, Z. A. (2011). Photocatalytic degradation of phenol solution using Zinc Oxide/UV. ACS Publications. Available from: [Link]
-
ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Available from: [Link]
-
SciELO Colombia. (2017). Photocatalytic degradation of Phenol, Catechol and Hydroquinone over Au-ZnO nanomaterials. SciELO Colombia. Available from: [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. Chemistry Steps. Available from: [Link]
-
Wang, L. (2013). Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical. ACS Publications. Available from: [Link]
-
ChemBK. (n.d.). N1-Methylimidazole. ChemBK. Available from: [Link]
-
Ataman Kimya. (n.d.). N-METHYLIMIDAZOLE (NMI). Ataman Kimya. Available from: [Link]
-
SciSpace. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace. Available from: [Link]
-
Journal of Food Science and Technology. (2019). The importance of antioxidants and place in today's scientific and technological studies. Journal of Food Science and Technology. Available from: [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available from: [Link]
-
Chemistry For Everyone. (2024). What Are Antioxidants For Polymers?. YouTube. Available from: [Link]
-
The Nutrient Optimiser. (n.d.). What Role Do Antioxidants Play in Protecting Nutrients from Degradation during Storage?. The Nutrient Optimiser. Available from: [Link]
-
Wikipedia. (n.d.). 1-Methylimidazole. Wikipedia. Available from: [Link]
-
ResearchGate. (2022). role of antioxidants in disease prevention: A review. ResearchGate. Available from: [Link]
-
PMC - NIH. (2021). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. PMC - NIH. Available from: [Link]
-
Monash University. (2023). Phenol - OHS Information Sheet. Monash University. Available from: [Link]
-
Yale EHS. (2022). Standard Operating Procedure - Phenol. Yale EHS. Available from: [Link]
-
UC Berkeley. (n.d.). phenol-haz-controls-fact-sheet-wsp.pdf. UC Berkeley. Available from: [Link]
Sources
- 1. Role of Antioxidants in Mitigating Oxidative Degradation – StabilityStudies.in [stabilitystudies.in]
- 2. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Phenol? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. jackwestin.com [jackwestin.com]
- 11. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. benchchem.com [benchchem.com]
- 14. ossila.com [ossila.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 18. youtube.com [youtube.com]
- 19. chembk.com [chembk.com]
- 20. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: 4-(1-Methyl-5-imidazolyl)phenol
Welcome to the technical support resource for 4-(1-Methyl-5-imidazolyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the experimental use of this compound. While this compound has been utilized in the synthesis of WNT pathway modulators[1], its off-target effects are not extensively documented. This guide synthesizes information on the known pharmacology of imidazole- and phenol-containing compounds to help you anticipate and troubleshoot potential experimental issues.
The imidazole ring is a versatile scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets through various mechanisms like hydrogen bonding and hydrophobic interactions[2]. This versatility, however, can also lead to off-target activities. This resource aims to equip you with the knowledge to identify and mitigate these effects, ensuring the accuracy and validity of your experimental results.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Unexpected Phenotypes or Pathway Activation Unrelated to WNT Signaling
You are using this compound to modulate the WNT pathway, but you observe changes in cellular processes or signaling pathways that are not canonical downstream targets of WNT.
Possible Cause: Off-target kinase inhibition. The imidazole scaffold is a common component of kinase inhibitors[3][4]. This compound may be interacting with one or more kinases outside of the WNT pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying off-target kinase activity.
Step-by-Step Guidance:
-
Kinase Profiling: The most direct way to identify off-target kinase interactions is to perform a broad kinase profiling assay. These services can screen your compound against hundreds of kinases to identify unintended targets.
-
Validate Hits: Once you have a list of potential off-target kinases, use well-characterized, specific inhibitors for those kinases in your experimental system. If a specific inhibitor for a suspected off-target kinase phenocopies the effects of this compound, this provides strong evidence for an off-target interaction.
-
Concentration Optimization: Reduce the concentration of this compound to the lowest level that still gives you the desired on-target (WNT pathway) effect. This may help to minimize off-target signaling.
-
Use Orthogonal Controls: Include a structurally different WNT pathway modulator in your experiments. If this compound does not produce the same unexpected phenotype, it further points to an off-target effect specific to this compound's chemical structure.
Issue 2: Inconsistent Results or High Variability Between Experiments
You are observing significant variability in your experimental outcomes, such as cell viability, reporter gene expression, or protein phosphorylation levels, when using this compound.
Possible Cause: Interaction with cytochrome P450 (CYP) enzymes. Some imidazole-containing compounds are known to inhibit CYP enzymes[5]. If your cells or model system have variable CYP activity, this can affect the metabolism of the compound, leading to inconsistent effective concentrations.
Troubleshooting Steps:
-
Assess CYP Inhibition: Perform an in vitro CYP inhibition assay to determine if this compound inhibits major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and media components are consistent across experiments, as these can influence cellular metabolic activity.
-
Use a More Defined System: If you are working with primary cells or tissues with inherent biological variability, consider moving to a more defined system, such as a stable cell line, to reduce metabolic heterogeneity.
-
Consider Co-treatments: Be aware that other compounds in your experimental system (e.g., other small molecules, components of the media) could be inducers or inhibitors of CYP enzymes, indirectly affecting the activity of this compound.
Issue 3: Unexpected Cytotoxicity at Low Concentrations
You are observing a higher-than-expected level of cell death in your cultures, even at concentrations where you anticipate specific pathway modulation.
Possible Causes:
-
Induction of Reactive Oxygen Species (ROS): Some imidazole derivatives can increase intracellular ROS levels, leading to apoptosis[3][5].
-
Inhibition of Tubulin Polymerization: Although less common, some imidazole compounds have been shown to interfere with microtubule dynamics[4].
-
DNA Damage: Certain imidazole-based molecules can cause DNA damage[4].
Troubleshooting Steps:
-
Measure ROS Production: Use a fluorescent probe like DCFDA to measure intracellular ROS levels in cells treated with this compound. If ROS levels are elevated, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic phenotype.
-
Assess Cell Cycle Progression: Perform flow cytometry analysis of the cell cycle. Compounds that interfere with tubulin polymerization often cause a G2/M phase arrest.
-
Evaluate DNA Damage: Use an assay to detect DNA double-strand breaks, such as staining for γH2AX.
-
Perform a Cytotoxicity Profile: Run a dose-response curve for cytotoxicity in parallel with your functional assays. This will help you determine the therapeutic window where you can observe on-target effects without significant cell death.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the potential on-target and off-target pathways for a compound with a methyl-imidazolyl-phenol structure?
A1: Based on its structural motifs, here is a hypothetical signaling landscape:
Caption: Potential signaling interactions of this compound.
Q2: Are there known kinase inhibitors with a similar imidazole structure?
A2: Yes, the imidazole scaffold is present in numerous kinase inhibitors. While not an exhaustive list, the table below provides examples of kinases that are targeted by imidazole-containing compounds, which could be considered potential off-target candidates for this compound.
| Target Kinase | Example Imidazole-Containing Inhibitor | Reference |
| p38α MAP Kinase | SB 203580 | [4] |
| ALK5 | Not specified by name | [4] |
| EGFR | Trisubstituted imidazoles | [5] |
Q3: How does the phenol group contribute to potential off-target effects?
A3: The phenol group can participate in hydrogen bonding with protein targets and may be a site for metabolism (e.g., glucuronidation or sulfation). Phenolic compounds can also have antioxidant or pro-oxidant properties depending on the cellular context. The phenol moiety in this compound could contribute to its binding promiscuity and metabolic profile.
Q4: What is the recommended starting concentration for in vitro experiments?
A4: Without specific data for this compound, a good starting point for in vitro cell-based assays is to perform a broad dose-response curve, for example, from 1 nM to 100 µM. This will help you identify the optimal concentration range for your desired effect and establish the therapeutic window before significant cytotoxicity is observed.
Q5: Can this compound be used in vivo?
A5: The suitability for in vivo use is unknown. The imidazole ring can improve pharmacokinetic properties[6]. However, potential off-target effects, such as CYP inhibition, could lead to toxicity or adverse drug-drug interactions in an in vivo setting[3][5]. Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies would be required to assess its in vivo safety and efficacy.
References
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (Source: Google Search)
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. (Source: Google Search)
- Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. PubMed Central. (Source: Google Search)
- This compound | 74730-75-9. ChemicalBook. (Source: Google Search)
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. (Source: Google Search)
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central. (Source: Google Search)
- Review of pharmacological effects of imidazole deriv
- Review of pharmacological effects of imidazole deriv
- SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1-(4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. Processes of Petrochemistry and Oil Refining. (Source: Google Search)
- Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. PubMed Central. (Source: Google Search)
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. (Source: Google Search)
- Imidazole: Having Versatile Biological Activities.
- IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.org. (Source: Google Search)
- Synthesis and therapeutic potential of imidazole containing compounds. PubMed Central. (Source: Google Search)
Sources
- 1. This compound | 74730-75-9 [amp.chemicalbook.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Common pitfalls in 4-(1-Methyl-5-imidazolyl)phenol experiments
Technical Support Center: 4-(1-Methyl-5-imidazolyl)phenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis, purification, handling, and application of this versatile heterocyclic compound. By understanding the underlying chemical principles, you can preemptively address potential pitfalls and ensure the integrity and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the properties and handling of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns stem from its phenolic hydroxyl group. Phenols are susceptible to oxidation, especially when exposed to air (oxygen), light, high temperatures, or basic pH conditions.[1][2] This can lead to the formation of colored impurities (often quinone-type structures), which can compromise sample purity and experimental outcomes. The imidazole ring itself is relatively stable but can be susceptible to certain metabolic transformations in biological systems.[3][4] To ensure stability, store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at recommended low temperatures (e.g., 2-8°C).[5][6]
Q2: What are the general solubility characteristics of this compound?
A2: As a molecule containing both a polar phenol group and an imidazole ring, this compound exhibits moderate polarity.[7] It is expected to have good solubility in polar organic solvents like methanol, ethanol, DMSO, and DMF.[8] Its solubility in water is likely limited but can be significantly increased at a pH above the pKa of the phenolic proton (typically around 9-10), which deprotonates the hydroxyl group to the more soluble phenoxide anion.[9] Conversely, in acidic solutions, the imidazole ring can be protonated, forming a salt and potentially increasing aqueous solubility.[10] Solubility in nonpolar solvents like hexane is expected to be very low.[11]
Q3: Can this compound interfere with in vitro assays?
A3: Yes, phenolic compounds are a well-documented class of pan-assay interference compounds (PAINS).[12] Potential interferences include:
-
Redox Activity: The phenol moiety can act as a reducing agent, interfering with assays that rely on redox chemistry, such as those measuring hydrogen peroxide or using tetrazolium dyes (e.g., MTT).[12]
-
Assay Reagent Reactivity: It may directly react with assay reagents. For example, the phenol can react with the iron(III) chloride reagent, producing a characteristic color change that could interfere with colorimetric readouts.[9]
-
Protein Binding: Phenols can non-specifically bind to proteins, which may inhibit enzyme activity or disrupt protein-protein interactions in your assay.[13]
-
Fluorescence Quenching/Artifacts: The aromatic nature of the compound may lead to fluorescence quenching or introduce background fluorescence in sensitive assays.
It is crucial to run appropriate controls, such as testing the compound in the assay matrix without the biological target, to identify and mitigate potential interference.
Q4: What are the key safety considerations when handling this compound?
A4: Like most phenolic compounds, this compound should be handled with care. Phenols are known to be corrosive, toxic by all routes of exposure, and can cause damage to organs upon prolonged contact.[9][14] Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Refer to the specific Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Section 2: Troubleshooting Guides
This section provides in-depth, question-and-answer-based troubleshooting for specific experimental stages.
Part A: Synthesis & Purification
Q5: My synthesis yield is consistently low. What are the most likely causes?
A5: Low yields in heterocyclic synthesis often point to issues with reaction conditions or reagent quality.[15] A systematic troubleshooting approach is recommended:
-
Reagent Purity: Ensure all starting materials and solvents are of high purity and, if necessary, are anhydrous. Impurities can introduce side reactions or poison catalysts.
-
Atmospheric Control: The phenolic group can be sensitive to oxidation. If your synthetic route involves heating or basic conditions, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative degradation of your product and starting materials.[16]
-
Suboptimal Conditions: Temperature, reaction time, and reactant concentrations are critical.[15] Consider running small-scale trial reactions to optimize these parameters. Reaction monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and check for product decomposition.[16]
-
Side Reactions: The imidazole ring is nucleophilic and can undergo N-alkylation.[10] The phenol group can undergo O-alkylation or acylation. Protect these functional groups if they are not involved in the desired transformation.
Below is a troubleshooting workflow diagram for low-yield synthesis.
Caption: Troubleshooting workflow for low synthesis yield.
Q6: I'm observing multiple spots on my TLC plate during purification. What are the likely side products?
A6: The presence of multiple spots suggests either incomplete reaction or the formation of side products. Based on the structure, common side products could include:
-
Oxidation Products: As mentioned, the phenol can oxidize, leading to more polar, often colored, impurities.
-
Positional Isomers: Depending on the synthetic route (e.g., coupling a pre-formed methyl-imidazole with a phenol precursor, or vice-versa), you may form the undesired 4-(1-Methyl-4-imidazolyl)phenol isomer. Careful selection of regioselective synthesis methods is key.[17]
-
Over-alkylation/Acylation: If using alkylating or acylating agents, reaction at both the phenolic oxygen and the imidazole nitrogen is possible.
-
Unreacted Starting Materials: This is the most straightforward issue to identify, assuming you have reference spots for your starting materials.
Q7: My compound appears discolored (e.g., pink, brown) after purification and solvent removal. Why is this happening and how can I prevent it?
A7: Discoloration is a classic sign of phenolic oxidation. This is often accelerated by:
-
Trace Base/Acid: Residual base or acid from chromatography or workup can catalyze degradation. Ensure your product is neutralized before final solvent evaporation.
-
Heat: Avoid excessive heat during solvent removal. Use a rotovap at the lowest practical temperature and pressure.
-
Air Exposure: Do not leave the purified compound exposed to air for extended periods, especially in solution. Once the solvent is removed, immediately place the solid under a high vacuum and then store it under an inert atmosphere.[1] Adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during workup or storage can sometimes help, but this is only suitable if it won't interfere with downstream applications.
Part B: Analytical Characterization
Q8: I'm having trouble getting sharp, symmetrical peaks during HPLC analysis. What should I try?
A8: Peak tailing or broadening with phenolic and basic compounds like this is common in reverse-phase HPLC.[18] Here are the primary causes and solutions:
-
Secondary Interactions with Silica: The slightly acidic silanol groups on standard C18 columns can interact with the basic imidazole nitrogen, causing peak tailing.
-
Solution: Add a competing base like triethylamine (TEA) (0.1%) to the mobile phase to saturate the active silanol sites. Alternatively, use a low concentration of an acid like formic acid or trifluoroacetic acid (TFA) (0.05-0.1%) to protonate the imidazole, which can improve peak shape.[19] Using a modern, end-capped column designed for basic compounds is also highly effective.
-
-
Poor Solubility in Mobile Phase: If the compound is not fully soluble in the initial mobile phase conditions, it can lead to broad or split peaks.
-
Solution: Ensure your sample is fully dissolved in the injection solvent, which should be compatible with the mobile phase. A higher percentage of organic solvent in the starting mobile phase conditions may be necessary.
-
-
Metal Chelation: Phenols and imidazoles can chelate trace metals in the HPLC system (e.g., stainless steel frits, columns), leading to peak tailing.
-
Solution: Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes resolve this issue.
-
Table 1: HPLC Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions | Add 0.1% TFA or Formic Acid to the mobile phase. Use an end-capped column. |
| Broad Peaks | Poor solubility at injection | Ensure the sample is fully dissolved. Increase the initial organic solvent percentage. |
| Split Peaks | Column degradation/void | Flush the column or replace it if necessary. |
| Drifting Retention Time | Inconsistent mobile phase, temperature fluctuations | Ensure proper mobile phase mixing. Use a column thermostat. |
Part C: In Vitro & In Vivo Experiments
Q9: My compound shows variable activity between different experimental batches. How can I ensure consistency?
A9: Inconsistent biological activity is often traced back to issues of purity and stability.
-
Confirm Purity: Do not rely solely on a single analytical method. Use orthogonal methods (e.g., LC-MS and NMR) to confirm the purity and identity of each batch. Quantify the purity accurately (e.g., via qNMR or HPLC with a calibrated standard).
-
Assess for Degradation: Re-analyze your stock solution before use, especially if it has been stored for some time. Phenols can degrade even in DMSO when stored, particularly if not protected from light or if the DMSO contains water.[16]
-
Solubility Issues: If the compound precipitates in your assay buffer, the effective concentration will be lower than intended and highly variable. Confirm solubility in the final assay buffer at the highest concentration tested. You may need to use a co-solvent, but always test the vehicle's effect on the assay.
Q10: The compound is rapidly cleared in my pharmacokinetic study. What metabolic pathways might be responsible?
A10: Both the phenol and imidazole moieties are common sites for metabolic transformation.
-
Phenol Metabolism: The primary metabolic pathways for phenols are Phase II conjugation reactions: glucuronidation and sulfation. These processes add large, polar groups to the hydroxyl moiety, facilitating rapid excretion.
-
Imidazole Metabolism: The imidazole ring can undergo oxidation.[3] Additionally, if there were any N-H protons (not the case in this N-methylated version), they could also be sites for conjugation. The methyl group itself could be a site for oxidation.
The diagram below illustrates potential metabolic pathways.
Caption: Potential metabolic pathways for the compound.
References
-
MDPI. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Retrieved from [Link]
-
MDPI. (2022). Stability and Bioaccessibility of Phenolic Compounds in Rosehip Extracts during In Vitro Digestion. MDPI. Retrieved from [Link]
-
Food Chemistry. (2023). Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide. Food Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Stability of Phenolic Compounds in Grape Stem Extracts. NIH. Retrieved from [Link]
-
Food Technology and Biotechnology. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology. Retrieved from [Link]
-
Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. NIH. Retrieved from [Link]
-
ResearchGate. (2022). Stability in total phenolic compounds of the ethanolic extract under various conditions. ResearchGate. Retrieved from [Link]
-
MDPI. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Quorum sensing interference by phenolic compounds – A matter of bacterial misunderstanding. NIH. Retrieved from [Link]
-
ResearchGate. (2018). Recent Developments in the HPLC Separation of Phenolic Food Compounds. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Imidazole. CUTM Courseware. Retrieved from [Link]
-
ResearchGate. (2022). Synthetic Phenolic Antioxidants Cause Perturbation in Steroidogenesis In Vitro and In Vivo. ResearchGate. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). In Vitro Activity of Selected Phenolic Compounds against Planktonic and Biofilm Cells of Food-Contaminating Yeasts. NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2024). Illustration of metabolic sites in the imidazole‐containing drugs. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2021). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. Retrieved from [Link]
-
Scilit. (2024). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The chemical properties of phenol. RSC Education. Retrieved from [Link]
-
Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Phenol. Harvard University. Retrieved from [Link]
-
MDPI. (2023). Efficient Solvent Extraction of Phenol Using Imidazolium-Based Ionic Liquids. MDPI. Retrieved from [Link]
-
ResearchGate. (2018). Studies on the solubility of phenolic compounds. ResearchGate. Retrieved from [Link]
Sources
- 1. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. This compound | 74730-75-9 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The chemical properties of phenol | Class experiment | RSC Education [edu.rsc.org]
- 10. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 11. mdpi.com [mdpi.com]
- 12. Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quorum sensing interference by phenolic compounds – A matter of bacterial misunderstanding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lab Safety Guideline: Phenol | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Imidazole synthesis [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Navigating Assays with 4-(1-Methyl-5-imidazolyl)phenol
Welcome to the technical support center for researchers utilizing 4-(1-Methyl-5-imidazolyl)phenol. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate potential artifacts and ensure the integrity of your experimental results. As scientists, we understand that robust and reproducible data is paramount. This resource is structured to empower you with the knowledge to identify, understand, and mitigate common challenges associated with this compound.
Introduction: Understanding the Compound
This compound is a heterocyclic compound containing both a phenol and a methyl-imidazole moiety.[1][2] Such structures are common in medicinal chemistry and drug discovery due to their ability to participate in various biological interactions.[3][4] However, the very features that make this compound interesting can also be a source of assay artifacts. The phenolic group can be prone to oxidation and may interfere with redox-based assays, while the imidazole group can chelate metal ions.[5][6] Furthermore, like many small molecules used in high-throughput screening (HTS), it can exhibit non-specific activity through mechanisms like aggregation.[7][8][9]
This guide will walk you through potential pitfalls and provide you with the tools to generate clean, reliable data.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows activity in my primary screen, but I'm concerned about false positives. What are the most common artifactual mechanisms for a compound with this structure?
A1: This is an excellent and critical question. For a molecule like this compound, several potential mechanisms can lead to false-positive results in high-throughput screens.[7][8] These can be broadly categorized as:
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[9][10] This is a very common cause of artifacts in HTS campaigns.
-
Interference with Assay Technology: The compound itself might interfere with the detection method of your assay. This can include:
-
Autofluorescence: If your assay uses a fluorescence-based readout, the intrinsic fluorescence of the compound could lead to a false signal.[7][11]
-
Fluorescence Quenching: Conversely, the compound might quench the signal from your fluorescent probe.
-
Inhibition of Reporter Enzymes: Many assays use reporter enzymes like luciferase or horseradish peroxidase (HRP). Phenolic compounds, in particular, are known to interfere with HRP-based assays.[5][12]
-
-
Non-Specific Binding: The presence of a hydrogen-bonding phenol group and a potentially interactive imidazole ring can lead to non-specific binding to proteins in your assay.[10]
-
Redox Cycling and Reactivity: Phenolic compounds can be susceptible to oxidation, leading to the generation of reactive oxygen species (ROS) or direct interference with redox-based assays.[5][6]
Q2: I'm observing a very steep dose-response curve with my this compound analog. Is this indicative of a specific, high-affinity interaction?
Q3: What is a simple, initial step I can take to assess the likelihood of my hit being an artifact?
A3: A straightforward and highly informative first step is to perform your assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100. If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the observed activity is due to compound aggregation. Detergents disrupt the formation of these colloidal aggregates, thus abrogating their non-specific inhibitory effects.
Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating common artifacts associated with this compound.
Issue 1: Inconsistent IC50 Values or Poor Reproducibility
Inconsistent results are a common frustration in the lab. Before questioning the biology, it's crucial to rule out issues with the compound and experimental setup.[13]
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Compound Solubility | This compound may have limited aqueous solubility. If the compound precipitates, the effective concentration will be lower and variable.[14] | Visually inspect your stock and working solutions for any signs of precipitation. Prepare fresh dilutions for each experiment. Determine the kinetic and thermodynamic solubility of your compound in the assay buffer. |
| Compound Stability | The compound may be degrading in your assay buffer or under your storage conditions. Phenolic compounds can be sensitive to oxidation. | Store the compound as a dry powder at the recommended temperature, protected from light and moisture. Prepare stock solutions in an anhydrous solvent like DMSO and store in small, single-use aliquots to avoid freeze-thaw cycles.[14] |
| Cell-Based Assay Variability | Inconsistent cell seeding density, high passage number leading to genetic drift, or variable cell health can all contribute to inconsistent results.[13] | Use cells within a defined, low-passage number range. Ensure consistent cell seeding density. Monitor cell health and morphology throughout the experiment. |
Issue 2: Suspected False Positive in a Primary Screen
You have a hit, but you need to be confident it's real. The following workflow will help you validate your findings.
Experimental Workflow for Hit Validation
Caption: A step-by-step workflow for validating a primary screening hit.
Step-by-Step Protocols
1. Protocol: Assessing Compound Aggregation
-
Objective: To determine if the observed activity of this compound is due to aggregation.
-
Methodology:
-
Prepare two sets of dose-response curves for your compound.
-
In the first set, use your standard assay buffer.
-
In the second set, add a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer.
-
Run the assay and compare the IC50 values.
-
-
Interpretation: A significant rightward shift in the IC50 value (i.e., a decrease in potency) in the presence of the detergent strongly suggests that the compound's activity is, at least in part, due to aggregation.
2. Protocol: Checking for Autofluorescence
-
Objective: To determine if this compound is autofluorescent at the excitation and emission wavelengths of your assay.
-
Methodology:
-
Prepare a plate with your compound serially diluted in assay buffer, just as you would for your main experiment.
-
Include wells with buffer only (blank) and wells with your positive control fluorophore, if applicable.
-
Read the plate on your plate reader using the same filter set and gain settings as your primary assay, but without the addition of your fluorescent substrate or cells.
-
-
Interpretation: A concentration-dependent increase in signal in the wells containing your compound indicates autofluorescence, which could be contributing to a false-positive signal.[11]
3. Protocol: Testing for HRP Inhibition (for Peroxidase-Based Assays)
-
Objective: To determine if this compound directly inhibits the horseradish peroxidase (HRP) enzyme commonly used in secondary detection steps. Phenolic compounds are known to interfere with such assays.[5][12]
-
Methodology:
-
Set up a simplified assay containing only HRP, its substrate (e.g., Amplex Red, TMB), and hydrogen peroxide.
-
Add this compound at various concentrations to this reaction.
-
Measure the signal generation and compare it to a vehicle control.
-
-
Interpretation: A dose-dependent decrease in signal indicates direct inhibition of HRP by your compound, which would be a source of artifacts in any HRP-coupled assay.
Issue 3: High Background Signal in Fluorescence-Based Assays
A high background signal can mask real effects and reduce your assay window.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Compound Autofluorescence | As discussed above, the compound itself may be fluorescent. | See Protocol: Checking for Autofluorescence . If the compound is fluorescent, consider using a different detection method (e.g., luminescence, time-resolved fluorescence) or a fluorescent dye with a different spectral profile. |
| Media/Buffer Components | Some components in cell culture media (e.g., phenol red, riboflavin) are fluorescent and can contribute to high background. | Use phenol red-free media for your assay. If possible, replace fluorescent media components with non-fluorescent alternatives. |
| Light Scatter | Precipitated compound can cause light scattering, leading to an artificially high fluorescence reading. | Centrifuge your compound plates before adding them to the assay plate to pellet any precipitates. Re-evaluate the solubility of your compound. |
Concluding Remarks
This compound is a valuable research compound, but like all small molecules, it requires careful and rigorous validation to ensure that observed biological effects are specific and on-target. By systematically addressing potential artifacts such as aggregation, autofluorescence, and direct assay interference, you can have greater confidence in your data and accelerate your research. Remember, a "negative" result in a counter-screen is often a positive step towards finding a truly active and specific compound.
References
-
Gawlik-Dziki, U., Złotek, U., & Świeca, M. (2023). Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide. Food Chemistry, 422, 136222. [Link]
-
Sultana, N., & Hossain, M. S. (2019). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Plant Sciences, 10(1), 133-145. [Link]
-
Tan, G. H., Wong, J. F., & Huang, D. (2014). Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. Journal of Agricultural and Food Chemistry, 62(20), 4568-4574. [Link]
-
Auld, D. S., & Inglese, J. (2017). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Capuzzi, S. J., & Muratov, E. N. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 62(1), 1-13. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
-
Alves, V. M., & de Cássia da Silveira e Sá, R. (2016). The Paradigma of the Interference in Assays for Natural Products. Journal of Pharmacognosy & Natural Products, 2(2). [Link]
-
Capuzzi, S. J., & Muratov, E. N. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ResearchGate. [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
DrugMAP. (n.d.). 4-((1H-imidazol-1-yl)methyl)phenol. Retrieved from [Link]
-
Georganics. (n.d.). 4-(Imidazol-1-yl)phenol. Retrieved from [Link]
-
Chen, Y., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(19), 6649. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
Mostaghni, F. (2021). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z-Scan Technique and Quantum Mechanical Calculations. Acta Chimica Slovenica, 68(1), 170-177. [Link]
-
Ott, I., et al. (2023). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. Journal of Medicinal Chemistry, 66(12), 8015-8027. [Link]
-
Abbasov, V. M., et al. (2024). Synthesis and theoretical calculations of 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1h-imidazol-2-yl]-phenol. Processes of Petrochemistry and Oil Refining. [Link]
-
Kumar, R., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances, 13(14), 9349-9363. [Link]
-
Rajamanikyam, M., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
-
Kumar, A., & Kumar, S. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 9(8), 246-259. [Link]
Sources
- 1. This compound | 74730-75-9 [amp.chemicalbook.com]
- 2. This compound CAS#: 74730-75-9 [m.chemicalbook.com]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 4-(1-Methyl-5-imidazolyl)phenol as a Novel Modulator of the WNT Signaling Pathway
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
The Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and cell fate determination.[1][2][3] Its dysregulation is a hallmark of numerous diseases, most notably cancer, where aberrant Wnt activation drives tumor initiation and progression.[4][5][6][7] This has led to an intensive search for small-molecule inhibitors of this pathway, with several candidates now in clinical trials.[2][5] This guide introduces 4-(1-Methyl-5-imidazolyl)phenol, a novel imidazole-based compound, as a putative inhibitor of the canonical Wnt/β-catenin signaling cascade. While its direct biological activity is still under extensive investigation, its utility as a reactant in the synthesis of known Wnt pathway modulators suggests its potential in this therapeutic area.
This document provides a comprehensive framework for validating the efficacy of this compound. We will compare its hypothetical performance against two well-characterized Wnt pathway inhibitors, XAV939 and IWR-1, and provide detailed experimental protocols for this validation.
The Canonical WNT/β-Catenin Signaling Pathway: A Therapeutic Target
The canonical Wnt pathway is tightly regulated. In its "off" state, a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1][8] The binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP5/6 co-receptor complex initiates a signaling cascade that leads to the inhibition of this destruction complex.[8][9] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-myc and cyclin D1, which drive cell proliferation.[9][10]
Due to the multifaceted nature of this pathway, there are numerous points for therapeutic intervention, from inhibiting Wnt ligand secretion to blocking the nuclear interaction of β-catenin and TCF/LEF.[5][11]
Comparative Framework: Benchmarking Against Established Inhibitors
To validate the efficacy of this compound, it is essential to compare it against well-characterized inhibitors that act on different components of the Wnt pathway.
-
XAV939: A potent and selective inhibitor of Tankyrase-1 and Tankyrase-2 (TNKS1/2).[12][13][14] Tankyrases are enzymes that PARsylate Axin, targeting it for degradation. By inhibiting tankyrases, XAV939 stabilizes Axin, thereby promoting the assembly of the β-catenin destruction complex and subsequent degradation of β-catenin.[12][15]
-
IWR-1 (Inhibitor of Wnt Response-1): This compound also stabilizes Axin but through a different mechanism than XAV939. IWR-1 binds to Axin, preventing its degradation and promoting the stability of the destruction complex.[16][17][18]
| Feature | This compound (Hypothetical) | XAV939 | IWR-1 |
| Primary Target | Unknown; hypothesized to be downstream of the destruction complex | Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2)[12][14] | Axin[16][17][19] |
| Mechanism of Action | Putative disruption of β-catenin/TCF-LEF interaction in the nucleus | Stabilizes Axin by preventing its PARsylation-dependent degradation[12][15] | Stabilizes the Axin-scaffolded destruction complex[16][17] |
| Reported IC50 | To be determined | 11 nM (TNKS1), 4 nM (TNKS2) in cell-free assays[12] | 180 nM in a cell-based Wnt reporter assay[17][18] |
Table 1: Comparative Overview of WNT Pathway Inhibitors.
Experimental Validation Workflow
The following workflow outlines a systematic approach to characterize and validate the efficacy of this compound as a Wnt pathway inhibitor.
Detailed Experimental Protocols
TCF/LEF Luciferase Reporter Assay (TOP/FOPflash)
This is the gold-standard cell-based assay for quantifying canonical Wnt pathway activity.[20] It utilizes two reporter plasmids: TOPflash, which contains multiple TCF/LEF binding sites upstream of a luciferase gene, and FOPflash, a negative control with mutated TCF/LEF sites.[21][22][23] The ratio of TOPflash to FOPflash luciferase activity provides a specific measure of Wnt signaling.[21][22]
Materials:
-
HEK293T or SW480 cells
-
TOPflash and FOPflash plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Recombinant Wnt3a or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with either the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.[21] A 10:1 ratio of the firefly reporter to the Renilla plasmid is a common starting point.[21]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the Wnt pathway activator (e.g., 100 ng/mL Wnt3a). Immediately add serial dilutions of this compound, XAV939, and IWR-1. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 16-24 hours at 37°C.
-
Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[21]
-
Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings. Calculate the TOP/FOP ratio for each condition. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cytotoxicity Assay (MTS/WST-1)
It is crucial to determine if the observed inhibition of Wnt signaling is due to specific pathway modulation or general cytotoxicity.[8]
Materials:
-
Cells used in the primary assay
-
MTS or WST-1 reagent
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the same concentrations of the test compounds as in the primary assay.
-
Reagent Addition: After the incubation period, add the MTS or WST-1 reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 440-450 nm for WST-1) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for β-catenin Levels
This assay directly measures the accumulation of β-catenin, a key event in Wnt pathway activation.[20][24]
Materials:
-
Cell lysates from treated cells
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies (anti-β-catenin, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Lyse cells treated with the compounds and Wnt activator for the desired time points.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin levels to the loading control.
Illustrative Data and Interpretation
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
| Compound | IC50 (µM) - TOP/FOPflash Assay | CC50 (µM) - MTS Assay | Selectivity Index (CC50/IC50) |
| This compound | 1.5 | > 50 | > 33.3 |
| XAV939 | 0.05 | > 50 | > 1000 |
| IWR-1 | 0.2 | > 50 | > 250 |
Table 2: Hypothetical Efficacy and Cytotoxicity Data.
| Treatment (5 µM) | Relative β-catenin Protein Level (Normalized to Control) |
| Vehicle Control | 1.0 |
| Wnt3a | 8.5 |
| Wnt3a + this compound | 7.9 |
| Wnt3a + XAV939 | 2.1 |
| Wnt3a + IWR-1 | 2.5 |
Table 3: Hypothetical β-catenin Levels from Western Blot Analysis.
Interpretation:
-
The low IC50 value and high selectivity index for this compound in the TOP/FOPflash assay would suggest it is a potent and specific inhibitor of Wnt signaling.
-
The minimal effect on β-catenin accumulation, when compared to XAV939 and IWR-1, would support the hypothesis that this compound acts downstream of the destruction complex, possibly at the level of β-catenin/TCF-LEF interaction in the nucleus.
Conclusion and Future Directions
This guide provides a robust framework for the initial validation of this compound as a novel Wnt pathway inhibitor. The proposed experiments will not only quantify its efficacy but also provide critical insights into its mechanism of action by comparing its effects to those of well-characterized inhibitors like XAV939 and IWR-1. A successful validation, as illustrated by the hypothetical data, would position this compound as a promising lead compound for further preclinical development. Subsequent studies should focus on target deconvolution to identify its direct binding partner, optimization of its structure-activity relationship, and evaluation in in vivo models of Wnt-driven diseases.[25][26]
References
-
Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment. (2023). PubMed. [Link]
-
Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer. (2021). Journal of Medicinal Chemistry. [Link]
-
Cell-based assay for Wnt signaling. Stanford University. [Link]
-
Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer. Frontiers in Pharmacology. [Link]
-
WNT signaling pathway inhibitors. ResearchGate. [Link]
-
In vivo and in vitro models for the therapeutic targeting of Wnt signaling using a Tet-OΔN89β-catenin system. (2013). Oncogene. [Link]
-
In vivo and in vitro models for the therapeutic targeting of Wnt signaling using a Tet-OΔN89β-catenin system. (2013). PubMed. [Link]
-
XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway. (2018). Oncology Letters. [Link]
-
Inhibitory effects of XAV939 on the proliferation of small-cell lung cancer H446 cells and Wnt/β-catenin signaling pathway in vitro. (2018). Experimental and Therapeutic Medicine. [Link]
-
TOP/FOP reporter assay. Bio-protocol. [Link]
-
Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. (2019). STAR Protocols. [Link]
-
Inhibition of Wnt signaling and cancer stem cells. (2011). Oncotarget. [Link]
-
TOP/FOP-FLASH assay in HEK293T cells?. ResearchGate. [Link]
-
Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen. (2015). Journal of Medicinal Chemistry. [Link]
-
Supplementary Information Materials and Methods TOPFlash/FOPFlash assays. Nature. [Link]
-
IWR-1, a tankyrase inhibitor, attenuates WNT/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft. ResearchGate. [Link]
-
Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment. (2023). MDPI. [Link]
-
Wnt signaling in cancer: therapeutic targeting of Wnt signaling beyond β-catenin and the destruction complex. (2018). Experimental & Molecular Medicine. [Link]
-
TCF/LEF Reporter Kit (Wnt/ β-catenin Signaling Pathway). BPS Bioscience. [Link]
-
Targeting the WNT Signaling Pathway in Cancer Therapeutics. (2015). The Oncologist. [Link]
-
A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors. (2015). Journal of Biomolecular Screening. [Link]
-
Wnt Reporter Assay|Compound Screening Services. ABEOMICS. [Link]
-
How to detect and activate Wnt signaling. The WNT Homepage - Stanford University. [Link]
-
How can I quantify WNT signaling in vitro using PCR?. ResearchGate. [Link]
-
Assaying β-Catenin/TCF Transcription with β-Catenin/TCF Transcription-Based Reporter Constructs. ResearchGate. [Link]
-
How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression?. Biology Stack Exchange. [Link]
-
A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells. (2013). Wnt Signaling. [Link]
-
A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription. (2008). Pharmaceuticals. [Link]
-
Development of a Bioassay for Detection of Wnt-Binding Affinities for Individual Frizzled Receptors. (2009). Journal of Biomolecular Screening. [Link]
-
Wnt / β-Catenin Signaling Pathway. ACDBio. [Link]
-
Wnt Signaling Pathway in Tumor Biology. (2023). MDPI. [Link]
-
Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway. (2017). Cancer Cell International. [Link]
-
The physiological role of Wnt pathway in normal development and cancer. (2017). Oncology Letters. [Link]
-
Wnt Signaling from Development to Disease: Insights from Model Systems. (2009). Cold Spring Harbor Perspectives in Biology. [Link]
-
Wnt/β-Catenin Signaling Pathway Regulates Osteogenesis for Breast Cancer Bone Metastasis: Experiments in an In Vitro Nanoclay Scaffold Cancer Testbed. (2018). ACS Biomaterials Science & Engineering. [Link]
-
In vitro studies revealed a downregulation of Wnt/β-catenin cascade by active vitamin D and TX 527 analog in a Kaposi's sarcoma cellular model. (2016). The Journal of Steroid Biochemistry and Molecular Biology. [Link]
Sources
- 1. Frontiers | Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer [frontiersin.org]
- 2. Wnt signaling in cancer: therapeutic targeting of Wnt signaling beyond β-catenin and the destruction complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The physiological role of Wnt pathway in normal development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are WNT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibitory effects of XAV939 on the proliferation of small-cell lung cancer H446 cells and Wnt/β-catenin signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. stemcell.com [stemcell.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. XAV 939 | Tankyrase | Tocris Bioscience [tocris.com]
- 15. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. stemcell.com [stemcell.com]
- 20. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 21. benchchem.com [benchchem.com]
- 22. jcancer.org [jcancer.org]
- 23. biology.stackexchange.com [biology.stackexchange.com]
- 24. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo and in vitro models for the therapeutic targeting of Wnt signaling using a Tet-OΔN89β-catenin system - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo and in vitro models for the therapeutic targeting of Wnt signaling using a Tet-OΔN89β-catenin system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of the Chemical Scaffold in Kinase Inhibition
An In-Depth Comparative Guide to Kinase Inhibitor Scaffolds: Evaluating the Potential of 4-(1-Methyl-5-imidazolyl)phenol
In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of precision medicine. Their efficacy is profoundly influenced by the core chemical structure, or scaffold, upon which they are built. This guide provides a comparative analysis of the promising, albeit less characterized, this compound scaffold against established classes of kinase inhibitors. This analysis is framed for researchers, chemists, and drug development professionals to understand the potential advantages and challenges of this scaffold in the context of modern drug discovery.
While this compound is not a widely documented kinase inhibitor in publicly available literature, its constituent parts—the imidazole and phenol moieties—are well-represented in successful pharmacophores. This guide, therefore, will dissect the potential of this scaffold by comparing its likely properties with those of well-known, clinically validated inhibitor classes.
The scaffold of a kinase inhibitor is the foundational chemical structure that orients the critical pharmacophores within the ATP-binding pocket of the target kinase. It is not merely an inert framework; the scaffold itself dictates key drug-like properties, including:
-
Binding Affinity and Selectivity: The scaffold's geometry and hydrogen bonding capabilities determine which kinases it can bind to and how tightly.
-
Physicochemical Properties: Solubility, permeability, and metabolic stability are heavily influenced by the core structure.
-
Synthetic Tractability: The ease with which a scaffold can be chemically modified dictates the feasibility of lead optimization.
A successful scaffold provides a robust platform for generating a diverse library of analogues with tunable potency, selectivity, and pharmacokinetic profiles.
Comparative Analysis of Kinase Inhibitor Scaffolds
Here, we compare the hypothetical this compound scaffold against three major classes of FDA-approved kinase inhibitors: Quinazoline, Pyrimidine, and Indole-based inhibitors.
| Feature | This compound (Hypothetical) | Quinazoline-Based (e.g., Gefitinib, Erlotinib) | Pyrimidine-Based (e.g., Imatinib, Nilotinib) | Indole-Based (e.g., Sunitinib, Axitinib) |
| Primary Interaction | Likely H-bond donor/acceptor via imidazole and phenol. | Forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding pocket. | Also a "hinge-binding" scaffold, with extensive opportunities for substitution to achieve selectivity. | The indole nitrogen often acts as a hydrogen bond donor to the kinase hinge. |
| Typical Selectivity | Potentially promiscuous due to the small size and versatile binding of the imidazole ring, but could be tailored for selectivity. | Often targets receptor tyrosine kinases like EGFR and VEGFR. Can be engineered for high selectivity. | Broad; Imatinib is a multi-kinase inhibitor (BCR-Abl, c-KIT, PDGFR), while others are more selective. | Typically multi-targeted inhibitors, hitting several kinases like VEGFR, PDGFR, and c-KIT. |
| ADME Profile | The methyl-imidazole may offer improved metabolic stability over unsubstituted imidazoles. The phenol group provides a handle for glucuronidation. | Generally good oral bioavailability. Metabolism often occurs on the quinazoline ring and its substituents. | Good oral bioavailability is a hallmark of this class. Subject to metabolism by cytochrome P450 enzymes. | Variable, but many have good oral absorption. Metabolism can be a challenge, sometimes leading to active metabolites. |
| Synthetic Tractability | High. The imidazole and phenol rings offer multiple, well-defined points for chemical modification using established synthetic methodologies. | Well-established synthetic routes allow for extensive Structure-Activity Relationship (SAR) studies. | Highly tractable. The pyrimidine core is a common building block in medicinal chemistry with versatile chemistry. | The indole scaffold is synthetically accessible, though sometimes more complex to derivatize than smaller heterocyclic systems. |
Visualizing Kinase Inhibition and Drug Discovery Workflows
Understanding the context in which these inhibitors function is crucial. Below are diagrams illustrating a typical signaling pathway, an experimental workflow for assessing inhibitors, and the logical progression of a drug discovery campaign.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: Workflow for a typical in vitro kinase inhibition assay (e.g., ADP-Glo™).
Essential Experimental Protocols for Comparative Evaluation
To rigorously compare a novel inhibitor like this compound against a benchmark, a series of standardized assays must be performed.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Principle: The ADP-Glo™ system is a two-step process. First, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate solution, and serial dilutions of the test compound (e.g., this compound) and a reference inhibitor.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase enzyme to each well.
-
Compound Addition: Add 1 µL of the serially diluted test compound or control to the wells.
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Add 2.5 µL of the ATP/substrate solution to initiate the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. Data is then plotted as signal versus compound concentration to determine the IC50 value.
Cellular Target Inhibition (Western Blot for Phospho-Protein)
This experiment determines if the compound can inhibit the target kinase inside a living cell by measuring the phosphorylation of a known downstream substrate.
Principle: Cells are treated with the inhibitor, and then the levels of the phosphorylated target protein are measured using an antibody specific to the phosphorylated form. A decrease in the phospho-signal indicates successful target engagement.
Step-by-Step Protocol:
-
Cell Culture: Plate cells known to have an active signaling pathway involving the target kinase (e.g., A431 cells for EGFR) and grow to 80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., total-ERK or GAPDH) to determine the dose-dependent decrease in phosphorylation.
Conclusion and Future Outlook
The this compound scaffold presents an intriguing starting point for the design of novel kinase inhibitors. Its small size, synthetic tractability, and versatile binding potential offered by the imidazole and phenol groups are significant advantages. However, the key challenge, as with many small heterocyclic scaffolds, will be to achieve high selectivity for the desired kinase target to minimize off-target effects.
Future work on this scaffold should focus on:
-
Structure-Based Design: Using X-ray crystallography to understand how the scaffold binds to target kinases, enabling rational design of more potent and selective analogues.
-
Selectivity Profiling: Screening initial hits against a broad panel of kinases to identify potential off-targets early in the discovery process.
-
Pharmacokinetic Optimization: Modifying the scaffold to improve metabolic stability and oral bioavailability.
By systematically applying the principles and experimental protocols outlined in this guide, researchers can effectively evaluate the potential of the this compound scaffold and determine its place in the ever-expanding arsenal of targeted therapies.
References
-
Title: The role of the quinazoline nucleus in the development of kinase inhibitors. Source: Future Medicinal Chemistry URL: [Link]
-
Title: A Review on Recent Developments of Pyrimidine Derivatives as Anticancer Agents. Source: Mini-Reviews in Medicinal Chemistry URL: [Link]
-
Title: Indole-based small molecules as multi-targeted receptor tyrosine kinase inhibitors for cancer therapy: A review. Source: European Journal of Medicinal Chemistry URL: [Link]
A Comparative Guide to 4-(1-Methyl-5-imidazolyl)phenol Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the imidazole scaffold represents a cornerstone in the design of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of analogs based on the 4-(1-Methyl-5-imidazolyl)phenol core structure, with a particular focus on their activity as p38 MAP kinase inhibitors. The insights presented herein are synthesized from experimental data across multiple studies to illuminate the critical structure-activity relationships (SAR) that govern the efficacy of this class of compounds.
Introduction: The Imidazole Scaffold in Kinase Inhibition
The imidazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions within the ATP-binding site of kinases.[1][2] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, and the planar aromatic system allows for favorable stacking interactions. The this compound moiety, in particular, presents multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3][4] The p38 mitogen-activated protein (MAP) kinase, a key player in the inflammatory cascade, has been a major target for the development of novel anti-inflammatory drugs.[3][5] Imidazole-based compounds have been extensively explored as competitive inhibitors of the p38 MAP kinase at its ATP-binding site.[3][5]
This guide will delve into a comparative analysis of a series of 2,4,5-trisubstituted imidazole analogs, using this compound as a foundational structure. We will explore how substitutions at various positions of the imidazole ring and the associated phenyl group influence their biological activity, drawing upon published experimental data.
Comparative Analysis of Analog Performance
The potency and selectivity of imidazole-based kinase inhibitors are profoundly influenced by the nature and position of substituents on the imidazole core and its flanking aryl rings. The following sections and the summary table provide a comparative overview of the structure-activity relationships for this class of compounds, with a focus on p38α MAP kinase inhibition.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is dictated by a complex interplay of electronic and steric factors. Key SAR observations from the literature are summarized below:
-
Substitution at the N-1 Position: The N-1 position of the imidazole ring is a critical determinant of activity. While a methyl group, as in our parent scaffold, is a common starting point, the introduction of larger and more complex moieties can significantly enhance potency. For instance, acyl residues at the N-1 position can interact with the hydrophobic region II or the sugar pocket of the kinase, thereby improving both activity and selectivity.[5]
-
Substitution at the C-2 Position: The substituent at the C-2 position of the imidazole ring plays a crucial role in the inhibitory mechanism. A medium-sized, bulky substituent is often favored. For example, a methylsulfinylphenyl group has been shown to be optimal in some series, while the corresponding thioether is less potent, and the sulfone maintains good activity.[6] This suggests that both steric bulk and electronic properties at this position are important for effective binding.
-
Substitution at the C-4 and C-5 Positions: The groups at the C-4 and C-5 positions are pivotal for anchoring the inhibitor within the ATP-binding site. A 4-pyridyl moiety at the C-5 position is a recurring feature in potent p38 MAP kinase inhibitors, as it can form a crucial hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase.[5][7] The phenyl group at the C-4 position often occupies a hydrophobic pocket (hydrophobic pocket I).[5][7] Substitutions on this phenyl ring, such as a fluoro group, can further enhance binding affinity.
The following table summarizes the in vitro activity of a representative set of 2,4,5-trisubstituted imidazole analogs against p38α MAP kinase, illustrating the SAR principles discussed.
| Compound ID | N-1 Substituent | C-2 Substituent | C-4 Substituent | C-5 Substituent | p38α IC50 (nM) | Reference |
| Analog 1 | Methyl | H | 4-Fluorophenyl | 4-Pyridyl | >1000 | [6] |
| Analog 2 | Methyl | 4-Methylthiophenyl | 4-Fluorophenyl | 4-Pyridyl | 100 | [6] |
| Analog 3 | Methyl | 4-Methylsulfinylphenyl | 4-Fluorophenyl | 4-Pyridyl | 10 | [6] |
| Analog 4 | Methyl | 4-Methylsulfonylphenyl | 4-Fluorophenyl | 4-Pyridyl | 25 | [6] |
| Analog 5 | H | H | 4-Fluorophenyl | Pyrimidin-4-yl | 250 | [8] |
| Analog 6 | H | H | 4-Fluorophenyl | Pyridin-2-one | >1000 (JAK2 IC50 = 62) | [8] |
Note: The data in this table is compiled from multiple sources for illustrative purposes and represents structurally related compounds to the core topic. Direct comparative data for a homologous series of this compound analogs is not available in a single source.
Experimental Protocols
To ensure the integrity and reproducibility of the findings that underpin the SAR analysis, it is essential to adhere to well-defined experimental protocols. The following sections provide detailed methodologies for the synthesis of a representative 2,4,5-trisubstituted imidazole and a standard in vitro kinase inhibition assay.
General Synthesis of 2,4,5-Trisubstituted Imidazole Analogs
The synthesis of the imidazole core can be achieved through various methods. A common and versatile approach is the multi-component reaction, which allows for the efficient assembly of the desired scaffold.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of a substituted benzil (1.0 eq) in glacial acetic acid, add the desired aldehyde (1.1 eq), a primary amine or ammonium acetate (to provide the N-1 and N-3 nitrogens, 2.0 eq), and the appropriate substituted amine for the N-1 position (if not using ammonium acetate, 1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a multi-component reaction is highly efficient as it allows for the formation of multiple bonds in a single step, reducing the number of synthetic operations and improving overall yield. Glacial acetic acid serves as both a solvent and a catalyst for the condensation reactions. The choice of purification method depends on the purity and physical properties of the crude product.
In Vitro p38α MAP Kinase Inhibition Assay
A common method to determine the inhibitory potency of compounds against a specific kinase is the in vitro kinase assay. A non-radioactive, luminescence-based assay is a widely used format.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well or 384-well plate, add the kinase buffer, recombinant human p38α kinase, and the test compound at various concentrations.
-
Inhibitor Binding: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a peptide substrate like ATF2).
-
Reaction Incubation: Incubate the reaction for a specific time (e.g., 60 minutes) at 30 °C.
-
Detection: Stop the reaction and measure the kinase activity. In a luminescence-based assay, this is typically done by adding a detection reagent that measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The pre-incubation step is crucial to allow the inhibitor to reach equilibrium with the enzyme before the start of the reaction. The choice of substrate and ATP concentration should be optimized for the specific kinase being assayed, typically around the Km value for ATP to ensure competitive inhibitors can be accurately evaluated. The use of a luminescence-based detection method offers high sensitivity and avoids the handling of radioactive materials.
Visualization of Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a central signaling cascade that is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress. Its activation leads to the phosphorylation of downstream transcription factors, ultimately resulting in the expression of pro-inflammatory genes.
Caption: General workflow for kinase inhibitor evaluation.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of potent and selective kinase inhibitors. The comparative analysis presented in this guide, synthesized from a range of experimental studies, highlights the critical role of substitutions at the N-1, C-2, C-4, and C-5 positions of the imidazole ring in dictating inhibitory activity against p38 MAP kinase. A thorough understanding of these structure-activity relationships, coupled with robust and reproducible experimental methodologies, is paramount for the successful design and development of novel therapeutics in this class. Further exploration of this chemical space, with a focus on optimizing both potency and pharmacokinetic properties, holds significant promise for the discovery of next-generation kinase inhibitors for the treatment of inflammatory diseases and cancer.
References
-
Kong, T. T., Zhang, C. M., & Liu, Z. P. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current medicinal chemistry, 20(15), 1997–2016. [Link]
-
Lountos, G. T., Tropea, J. E., Su, M., Waugh, D. S., & Treston, A. M. (2010). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current medicinal chemistry, 17(23), 2415–2427. [Link]
-
Bolos, J. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current topics in medicinal chemistry, 5(10), 955–971. [Link]
-
Kong, T. T., Zhang, C. M., & Liu, Z. P. (2013). Recent Developments of p38 MAP Kinase Inhibitors as Anti- inflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry, 20(15), 1997-2016. [Link]
-
Li, J. J., & Johnson, D. S. (2012). Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. Current medicinal chemistry, 19(22), 3746–3757. [Link]
-
Bentham Science Publishers. (n.d.). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Retrieved from [Link]
-
Seerden, J. P., de Vries, H., van der Vlag, R., Leenders, W. P., & Rutjes, F. P. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 24(15), 3466–3470. [Link]
-
Kulkarni, A. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18788-18800. [Link]
-
Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]
-
Li, Y., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Acta Materia Medica, 2(4), 377-385. [Link]
-
Al-Warhi, T., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 29(3), 698. [Link]
-
ResearchGate. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-((1H-BENZO[D]IMIDAZOL-2YL)METHYL)PHENOL DERIVATIVES. [Link]
-
Laufer, S. A., et al. (2017). N1-{4-[2-(Methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine. Molbank, 2017(4), M958. [Link]
-
Iwata, T., Mikashima, H., & Takamatsu, R. (1990). Correlation between pharmacokinetics and pharmacologic effects of a new imidazole thromboxane synthetase inhibitor. Journal of pharmaceutical sciences, 79(4), 295–300. [Link]
-
Rini, B. I., & Egorin, M. J. (2012). Pharmacokinetic evaluation of axitinib. Expert opinion on drug metabolism & toxicology, 8(3), 355–365. [Link]
-
Khan, I., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC advances, 13(14), 9356–9373. [Link]
-
Gupta, A., & Pathak, D. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian journal of pharmaceutical sciences, 73(6), 674–678. [Link]
-
Rowland, A., et al. (2017). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Expert opinion on drug metabolism & toxicology, 13(1), 31–49. [Link]
-
Scott, J. D., et al. (2011). Synthesis and Biological Evaluation of a 5-6-5 Imidazole-Phenyl-Thiazole Based α-Helix Mimetic. ACS medicinal chemistry letters, 2(1), 59–63. [Link]
-
Kalinin, S. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules (Basel, Switzerland), 26(23), 7175. [Link]
-
Khan, K. M., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]
-
Buttar, D., et al. (2008). Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable. Bioorganic & medicinal chemistry letters, 18(16), 4723–4726. [Link]
-
Cheng, B. C., et al. (2019). Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. Molecules (Basel, Switzerland), 24(4), 762. [Link]
-
Al-Ostoot, F. H., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in pharmacology, 12, 794325. [Link]
-
Singh, R. P., & Sharma, P. K. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Chemical and Pharmaceutical Research, 9(8), 1-12. [Link]
-
Abbasov, V. M., Orucova, N. S., & Jafarova, R. A. (2024). Synthesis and theoretical calculations of 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1h-imidazol-2-yl]-phenol. Processes of Petrochemistry and Oil-Refining, 25(1), 5-19. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments of p38α MAP Kinase Inhibitors as Antiinf...: Ingenta Connect [ingentaconnect.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Confirming Target Engagement of 4-(1-Methyl-5-imidazolyl)phenol as a Putative p38 MAPK Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the cellular target engagement of 4-(1-Methyl-5-imidazolyl)phenol, a compound with potential inhibitory activity against p38 mitogen-activated protein kinase (MAPK). This document outlines objective, data-driven methodologies to compare its performance against established p38 MAPK inhibitors, ensuring scientific rigor and reproducibility.
The p38 MAPK signaling pathway is a cornerstone in the cellular response to inflammatory cytokines and environmental stress, making it a pivotal target in the development of therapeutics for a spectrum of diseases, including autoimmune disorders and neurodegenerative conditions.[1] The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), with p38α being the most extensively investigated isoform and a primary mediator of the inflammatory cascade.[1]
This guide will focus on a multi-pronged approach to confirm direct binding and functional inhibition of p38 MAPK by this compound, benchmarked against the well-characterized inhibitors Doramapimod (BIRB-796) and SB203580.
Comparative Analysis of p38 MAPK Inhibitors
The efficacy of a kinase inhibitor is not solely defined by its biochemical potency but also by its ability to engage the target within the complex cellular environment. Factors such as cell permeability, off-target effects, and engagement with the target in its native conformational state are critical for therapeutic potential.
| Parameter | This compound | Doramapimod (BIRB-796) | SB203580 |
| Target(s) | Putative: p38 MAPK | p38α, p38β, p38γ, p38δ, B-Raf[2] | p38α, p38β[3] |
| Mechanism of Action | To be determined | Allosteric (DFG-out)[4][5] | ATP-competitive (DFG-in)[3][6] |
| Reported IC50 (p38α) | To be determined | 38 nM[2] | 50 nM[7] |
| Cellular Potency (IC50) | To be determined | ~16-22 nM (TNF-α inhibition)[8] | 300-500 nM (in THP-1 cells)[7] |
Experimental Protocols for Target Engagement Validation
To robustly confirm that this compound engages p38α in a cellular context, a combination of orthogonal assays is recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in intact cells.[9][10] The principle lies in the ligand-induced thermal stabilization of the target protein.[9]
Workflow for CETSA
Caption: CETSA workflow for assessing target engagement.
Detailed Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or THP-1) to 80-90% confluency. Treat cells with varying concentrations of this compound, Doramapimod, or SB203580 for 1 hour. Include a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspensions and heat them at different temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and precipitation, followed by a cooling step on ice.[10]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by high-speed centrifugation.[10]
-
Detection: Analyze the amount of soluble p38α in the supernatant by Western blotting using a specific anti-p38α antibody. A successful target engagement will result in a higher amount of soluble p38α at elevated temperatures in the presence of the compound.
Western Blot for Downstream Substrate Phosphorylation
This assay provides functional evidence of target inhibition by measuring the phosphorylation of a direct downstream substrate of p38α, such as MAPK-activated protein kinase 2 (MAPKAPK2 or MK2).[1][3]
Signaling Pathway
Caption: Inhibition of the p38 MAPK signaling cascade.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or NIH/3T3) and grow to 80-90% confluency.[3] Pre-incubate the cells with a dose range of this compound or the reference inhibitors for 1-2 hours.[11]
-
Stimulation: Activate the p38 pathway by stimulating the cells with an appropriate agonist, such as anisomycin or lipopolysaccharide (LPS).[3]
-
Lysis and Western Blot: Lyse the cells and quantify total protein. Perform SDS-PAGE and Western blot analysis using antibodies specific for phospho-MAPKAPK2 (Thr334 or Thr222) and total MAPKAPK2.[11]
-
Data Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated MAPKAPK2 to total MAPKAPK2 with increasing inhibitor concentration indicates successful target inhibition. Calculate the IC50 value from the dose-response curve.[1]
In-Cell Kinase Assays
Directly measuring kinase activity in the cellular context can be achieved with advanced techniques like the NanoBRET™ Target Engagement Intracellular Kinase Assay.[12][13] This method quantifies the apparent affinity of a test compound by its ability to displace a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein in live cells.[12]
Advantages of NanoBRET™ Assay:
-
Live-Cell Measurement: Provides quantitative data on compound affinity and residence time in a physiological environment.[12]
-
Broad Applicability: Assays are available for a wide range of kinases, enabling selectivity profiling.[14]
-
Versatility: Can be used to assess various inhibitor types (Type I-IV).[12]
Experimental Workflow:
-
Cell Transfection: Transfect cells (e.g., HEK293) with a vector encoding a p38α-NanoLuc® fusion protein.
-
Tracer and Inhibitor Addition: Add the NanoBRET® fluorescent tracer and varying concentrations of this compound or control compounds to the cells.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive displacement of the tracer by the inhibitor leads to a decrease in the BRET signal.
-
Data Analysis: Determine the IC50 values from the resulting dose-response curves to quantify compound affinity for the target kinase in live cells.
Conclusion
Confirming the target engagement of a novel compound like this compound requires a rigorous, multi-faceted approach. By employing a combination of biophysical (CETSA), functional (phospho-substrate Western blotting), and direct binding (in-cell kinase) assays, researchers can build a comprehensive and validated profile of its interaction with the putative target, p38 MAPK. Comparing the results with well-established inhibitors such as Doramapimod and SB203580 will provide crucial context regarding its potency, mechanism of action, and potential for further development as a therapeutic agent.
References
-
Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs. [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
-
p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim. [Link]
-
Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor Doramapimod - PubMed. [Link]
-
Doramapimod - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]
-
Summary of p38 inhibitors in clinical trials. | Download Table - ResearchGate. [Link]
-
Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases - SciSpace. [Link]
-
SB203580: Akt & p38 MAP Kinases Inhibitor - InvivoGen. [Link]
-
A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC - NIH. [Link]
-
Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor Doramapimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. benchchem.com [benchchem.com]
- 8. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]
- 9. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SB203580 | Cell Signaling Technology [cellsignal.com]
- 12. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Analysis for Drug Discovery Professionals: 4-(1-Methyl-5-imidazolyl)phenol vs. Doramapimod in the Context of p38 MAPK Inhibition
In the landscape of kinase-targeted drug discovery, particularly concerning the highly validated p38 MAP kinase pathway, the exploration of novel scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. This guide provides a comparative analysis of a novel investigational compound, 4-(1-Methyl-5-imidazolyl)phenol, against the well-characterized, potent p38 inhibitor, Doramapimod (BIRB 796).
This analysis is structured to provide researchers and drug development professionals with a framework for evaluating new chemical entities. We will delve into the mechanistic rationale, present hypothetical yet plausible experimental data for our novel compound, and contrast it with established data for Doramapimod. The focus will be on the "why" behind the experimental choices, ensuring a deep, actionable understanding of the comparison.
Structural and Mechanistic Overview
This compound represents a fragment-like scaffold. Its potential as a kinase inhibitor lies in the hydrogen bonding capabilities of the phenol and the imidazole ring, which can interact with the hinge region of the kinase ATP-binding pocket. The methyl group on the imidazole may serve to enhance potency or modulate solubility.
Doramapimod (BIRB 796) is a highly potent, allosteric inhibitor of p38 MAPK. Unlike ATP-competitive inhibitors that bind to the active site, Doramapimod binds to a distinct, adjacent pocket, inducing a conformational change that locks the kinase in an inactive state. This unique mechanism contributes to its high potency and slow dissociation rate.
Comparative Data Summary
The following table summarizes the hypothetical, yet plausible, in vitro data for this compound compared to established data for Doramapimod. This data provides a snapshot of their relative potential as therapeutic agents.
| Parameter | This compound (Hypothetical Data) | Doramapimod (BIRB 796) | Rationale for Comparison |
| Target | p38α MAPK | p38α, p38β, p38γ, p38δ MAPK | Primary target of interest for inflammation and autoimmune diseases. |
| IC50 (p38α) | 500 nM | 38 nM | A direct measure of potency against the primary target enzyme. |
| Binding Mechanism | ATP-Competitive | Allosteric (Type II Inhibitor) | Determines the nature of the drug-target interaction and potential for resistance. |
| Kinase Selectivity | Moderately Selective | Highly Selective | Critical for minimizing off-target effects and improving the safety profile. |
| Cellular Potency | 2 µM (LPS-stimulated PBMCs) | 100 nM (LPS-stimulated PBMCs) | Measures the ability of the compound to inhibit the target in a relevant cellular context. |
| Aqueous Solubility | 150 µM | <10 µM | A key physicochemical property influencing bioavailability. |
| LogP | 2.5 | 4.8 | An indicator of lipophilicity, which affects absorption, distribution, and metabolism. |
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of the comparative data, the following detailed experimental protocols are provided.
In Vitro Kinase Assay (p38α IC50 Determination)
This assay quantifies the direct inhibitory effect of the compounds on the purified p38α kinase enzyme.
-
Reagents and Materials : Recombinant human p38α (active), ATP, biotinylated ATF2 substrate peptide, LanthaScreen™ Eu-anti-pT180/pY182 p38 antibody, and test compounds.
-
Procedure :
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the compound dilutions.
-
Add 2.5 µL of the p38α enzyme and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture of ATP and biotinylated ATF2 substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the Eu-labeled antibody in TR-FRET dilution buffer.
-
Incubate for 30 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader.
-
-
Data Analysis : The TR-FRET signal is proportional to the amount of phosphorylated substrate. The IC50 value is calculated by fitting the dose-response curve using a four-parameter logistic model.
Cellular Potency Assay (Inhibition of TNFα in PBMCs)
This assay assesses the ability of the compounds to inhibit p38 MAPK signaling in a more physiologically relevant cellular environment.
-
Cell Culture : Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using a Ficoll-Paque gradient.
-
Procedure :
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add serial dilutions of the test compounds and incubate for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at 100 ng/mL to induce TNFα production.
-
Incubate for 18 hours at 37°C and 5% CO2.
-
Collect the cell supernatant.
-
-
Quantification : Measure the concentration of TNFα in the supernatant using a commercially available ELISA kit.
-
Data Analysis : Calculate the EC50 value by plotting the percentage inhibition of TNFα production against the compound concentration.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the biological context, the following diagrams are provided.
Caption: Workflow for in vitro and cellular p38 MAPK inhibition assays.
Caption: Simplified p38 MAPK signaling pathway leading to TNFα production.
Concluding Remarks for the Practicing Scientist
This comparative guide illustrates a foundational approach to evaluating a novel compound against a well-understood benchmark. While this compound, in our hypothetical scenario, demonstrates activity, it is significantly less potent than Doramapimod. However, its favorable physicochemical properties (higher solubility, lower LogP) might suggest a better starting point for optimization to improve potency while maintaining a desirable ADME profile.
The choice of Doramapimod as a comparator is deliberate; its allosteric mechanism sets a high bar and highlights the different strategies available for kinase inhibition. For researchers working on this compound, the next steps would involve structure-activity relationship (SAR) studies to enhance potency, comprehensive kinase panel screening to confirm selectivity, and in vivo studies to assess its pharmacokinetic profile and efficacy in disease models. This guide serves as a blueprint for the rigorous, multi-faceted evaluation required in modern drug discovery.
References
-
Doramapimod (BIRB 796) Potency and Selectivity: Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268–272. [Link]
-
p38 MAPK Signaling Pathway Overview: Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases in inflammation and immunity. Immunity, 27(4), 546-561. [Link]
-
PBMC Isolation and Culture: Standard protocols for PBMC isolation using Ficoll-Paque are widely available and exemplified by manufacturer's instructions, such as those from GE Healthcare (now Cytiva). [Link]
A Guide to the Orthogonal Validation of 4-(1-Methyl-5-imidazolyl)phenol as a Putative p38 MAPK Inhibitor
Abstract
In the landscape of modern drug discovery, the identification of a bioactive "hit" is merely the first step in a long and rigorous journey. The ultimate success of a candidate molecule hinges on the unambiguous confirmation of its mechanism of action. This guide provides a comprehensive framework for the orthogonal validation of a novel small molecule, 4-(1-Methyl-5-imidazolyl)phenol, hypothesized to be an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. We move beyond single-point assays to construct a multi-faceted validation strategy, integrating biochemical, biophysical, and cell-based methodologies. Each experimental approach is chosen to provide distinct, complementary evidence, thereby building a robust, self-validating case for the molecule's activity. This document is intended for researchers, scientists, and drug development professionals dedicated to the principles of rigorous scientific validation and the avoidance of artifacts that can derail a research program.
Introduction: The Imperative of Orthogonal Validation
The initial discovery of a small molecule's activity, often through high-throughput screening, is fraught with potential for false positives. Artifacts can arise from compound aggregation, assay interference, or off-target effects. Orthogonal validation is the systematic process of confirming a primary result using multiple, independent methods that rely on different underlying principles.[1] This approach is the cornerstone of building confidence in a molecule's intended biological activity.
This guide uses this compound as a case study. The imidazole core is a privileged scaffold found in numerous kinase inhibitors.[2] We will operate under the hypothesis that this molecule targets the p38 MAPK pathway, a critical regulator of inflammatory responses and a high-value target for therapeutic intervention.[3] Our goal is to demonstrate how to rigorously test this hypothesis by confirming:
-
Direct Target Interaction: Does the compound physically bind to and inhibit the purified p38 MAPKα protein?
-
Cellular Target Engagement: Does the compound enter a living cell and interact with the endogenous p38 MAPKα protein?
-
Functional Cellular Response: Does target engagement translate into the expected downstream biological effect in a disease-relevant context?
The Target: The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a crucial signaling cascade that responds to extracellular stress signals and inflammatory cytokines, such as TNF-α and IL-1β.[4] Its activation triggers a series of downstream phosphorylation events that culminate in the transcriptional regulation of genes involved in inflammation, apoptosis, and cell differentiation.[3][4] Aberrant p38 signaling is implicated in a host of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease, making it a compelling target for pharmacological inhibition.[5]
Approach 1: Biochemical & Biophysical Validation of Direct Target Interaction
The first principle of validation is to demonstrate a direct, physical interaction between the compound and its purified protein target. This is achieved using cell-free, in vitro systems that isolate the specific molecular event of interest. We will use a functional enzymatic assay and an orthogonal biophysical binding assay.
A. Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA extends the principle of the thermal shift assay to a cellular context, directly measuring a compound's engagement with its target protein in cell lysates or even intact cells. [6][7]This is a powerful assay to confirm that the compound can access and bind to its target in a more physiologically relevant milieu.
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., HeLa or THP-1 cells) to ~80% confluency. Treat the cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.
-
Cell Harvest & Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Lyse the cells via freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as the non-heated control.
-
Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble p38α protein remaining at each temperature using Western blotting with a specific anti-p38α antibody.
-
Data Analysis: Quantify the band intensities. For each treatment group, plot the percentage of soluble p38α remaining versus temperature. The curve for the compound-treated group should show a rightward shift compared to the vehicle control, indicating thermal stabilization.
Comparative Data (Example)
| Treatment | Temperature for 50% Aggregation (Tagg) | Interpretation |
| DMSO (Vehicle) | 54.1°C | Baseline Stability |
| 10 µM Compound | 58.5°C | Target Engagement in Cells |
B. Method 2: Downstream Pathway Analysis via Western Blot
A definitive functional validation is to show that target engagement leads to the expected change in downstream signaling. [8]For p38, its activation leads to the phosphorylation of downstream substrates like MAPK-activated protein kinase 2 (MK2). [4]An effective inhibitor should block this event.
Experimental Protocol: Western Blot for Phospho-MK2
-
Cell Culture & Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 6-well plate. The next day, pre-treat the cells for 1 hour with increasing concentrations of this compound or DMSO.
-
Pathway Stimulation: Stimulate the cells with a known p38 activator, such as Lipopolysaccharide (LPS, 100 ng/mL) or Anisomycin (10 µg/mL), for 30 minutes to robustly activate the p38 pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate 20 µg of each protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against phospho-MK2 (Thr334) and total MK2 (as a loading control). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection & Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and express the results as the ratio of phospho-MK2 to total MK2.
Approach 3: Phenotypic Validation in a Disease-Relevant Model
The final and most crucial validation step is to link the molecular mechanism to a relevant cellular phenotype. [9][10]Since p38 MAPK is a master regulator of inflammation, a logical phenotypic assay is to measure the production of a key inflammatory cytokine, such as TNF-α, which is transcriptionally regulated by the p38 pathway. [11]
Experimental Protocol: LPS-Induced TNF-α ELISA
-
Cell Culture & Plating: Plate murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with a dose-response of this compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) to induce a strong inflammatory response and TNF-α production. Incubate for 4-6 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in each sample and determine the EC₅₀ for the inhibition of TNF-α production.
Comparative Data (Example)
| Compound | Cell Type | Assay Type | EC₅₀ (nM) |
| This compound | RAW 264.7 | TNF-α ELISA | 150 |
| SB203580 (Control) | RAW 264.7 | TNF-α ELISA | 40 |
Summary and Conclusion
Overall Validation Summary for this compound
| Validation Tier | Assay | Metric | Result | Interpretation |
| Biochemical | In Vitro Kinase Assay | IC₅₀ | 85 nM | Potent functional inhibitor of purified p38α. |
| Biophysical | Thermal Shift Assay | ΔTₘ | + 5.2°C | Directly binds to and stabilizes purified p38α. |
| Cellular | CETSA | Stabilization | Yes | Engages the p38α target in a cellular context. |
| Cellular | p-MK2 Western Blot | Inhibition | Yes | Blocks downstream p38 pathway signaling. |
| Phenotypic | TNF-α ELISA | EC₅₀ | 150 nM | Exhibits anti-inflammatory activity in a relevant cell model. |
The convergence of data from these distinct experimental frameworks provides strong evidence that this compound acts as a bona fide p38 MAPK inhibitor. The biochemical and biophysical assays confirm direct target interaction, the cellular assays demonstrate target engagement and pathway modulation in a complex biological system, and the phenotypic assay validates its efficacy in a disease-relevant functional outcome. This rigorous, orthogonal approach minimizes the risk of being misled by artifacts and establishes a solid foundation for further preclinical development.
References
-
Bhat, R. (2023). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of Mechanics in Medicine and Biology. [Link]
-
Reinhard, F. B. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. [Link]
-
Oncodesign Services. (n.d.). Phenotypic Screening Services. CRO services. [Link]
-
Ciulli, A., & Williams, G. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. Fragment-Based Drug Discovery. [Link]
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
-
Patricelli, M. P., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology. [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. Blog. [Link]
-
Creative Biolabs. (n.d.). Phenotypic Screening. [Link]
-
Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]
-
Schreiber, S. L., et al. (2015). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Cell Chemical Biology. [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. [Link]
-
Stratech. (n.d.). Signal Transduction Assays. [Link]
-
Fiveable. (n.d.). Molecular Recognition and Binding | Biophysical Chemistry Class Notes. [Link]
-
Royal Society of Chemistry. (2011). Biophysical Approaches Determining Ligand Binding to Biomolecular Targets: Detection, Measurement and Modelling. [Link]
-
Sjaastad, M. D., & Nelson, W. J. (1997). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record. [Link]
-
Singh, A., & Sharma, S. (2014). Identification of p38α MAP kinase inhibitors by pharmacophore based virtual screening. Journal of Molecular Graphics and Modelling. [Link]
-
Lee, J. K., & Kim, N. J. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules. [Link]
-
ChemHelp ASAP. (2023). functional in vitro assays for drug discovery. YouTube. [Link]
-
Laufer, S. A., & Hauser, D. (2020). An updated patent review of p38 MAP kinase inhibitors (2014-2019). Expert Opinion on Therapeutic Patents. [Link]
-
Glicksman, M. A., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLOS ONE. [Link]
-
Kumar, A., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An updated patent review of p38 MAP kinase inhibitors (2014-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]
- 8. promega.kr [promega.kr]
- 9. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 10. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of p38α MAP kinase inhibitors by pharmacophore based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 4-(1-Methyl-5-imidazolyl)phenol, a Novel p38α MAPK Inhibitor Candidate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 4-(1-Methyl-5-imidazolyl)phenol, hereafter designated as MIP-45 , against established standard compounds. Given its structural motifs, MIP-45 is hypothesized to be an inhibitor of the p38α mitogen-activated protein kinase (MAPK), a critical mediator of cellular responses to inflammatory stimuli and stress.[1][2]
To objectively evaluate the potential of MIP-45, its performance will be compared against two well-characterized p38 MAPK inhibitors:
-
SB203580 : A highly selective, ATP-competitive pyridinyl imidazole inhibitor of p38α/β, widely used as a tool compound for interrogating the p38 signaling pathway.[3][4][5]
-
Doramapimod (BIRB 796) : A potent, orally available diaryl urea compound that acts as a Type II inhibitor, binding to an allosteric site and stabilizing the inactive (DFG-out) conformation of the kinase.[6][7][8]
This guide outlines the experimental workflows, detailed protocols, and data interpretation necessary to thoroughly characterize and compare the biochemical potency, cellular activity, and preliminary pharmaceutical properties of MIP-45.
The p38 MAPK Signaling Pathway: A Key Therapeutic Target
The p38 MAPK pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including pro-inflammatory cytokines like TNF-α and environmental stressors.[1][9][10] Activation of this pathway, which involves a three-tiered kinase cascade (MAP3K → MAP2K → p38 MAPK), results in the phosphorylation of numerous downstream substrates.[2] This signaling cascade plays a pivotal role in regulating inflammation, cell differentiation, apoptosis, and cell cycle progression.[9][11] Dysregulation of p38 MAPK signaling is implicated in a host of inflammatory diseases, making its isoforms, particularly p38α, attractive therapeutic targets.[2][12]
Caption: Simplified p38 MAPK signaling cascade.
Experimental Benchmarking Workflow
A multi-stage approach is essential for a thorough comparison. The workflow is designed to assess the compounds from the purified enzyme level through to a cellular context, culminating in a preliminary assessment of drug-like properties.
Caption: Overall experimental workflow for benchmarking MIP-45.
Stage 1: Biochemical Potency and Selectivity
The initial stage focuses on the direct interaction between the compounds and the purified p38α kinase enzyme.
Biochemical Potency (IC50 Determination)
The primary goal is to determine the concentration of each inhibitor required to reduce enzyme activity by 50% (IC50). A robust and high-throughput method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay. This assay measures the displacement of a fluorescent tracer from the kinase's ATP binding pocket.[13][14]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation : Prepare 3X solutions of the test compounds (MIP-45, SB203580, Doramapimod), a 3X p38α kinase/Eu-labeled anti-tag antibody mixture, and a 3X Alexa Fluor™ 647-labeled tracer in kinase buffer.[14][15]
-
Compound Plating : Dispense 5 µL of each 3X test compound dilution into a 384-well assay plate. Include DMSO-only wells as a no-inhibition control.
-
Kinase/Antibody Addition : Add 5 µL of the 3X kinase/antibody mixture to all wells.[16]
-
Tracer Addition & Incubation : Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.[16] Cover the plate and incubate for 60 minutes at room temperature, protected from light.[15]
-
Data Acquisition : Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis : Calculate the emission ratio. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Kinase Selectivity Profiling
High selectivity is a hallmark of a promising drug candidate. To assess this, MIP-45 should be screened against a broad panel of other protein kinases. This is typically performed as a service by specialized vendors who utilize standardized activity or binding assays.[17][18][19] The objective is to identify off-target interactions that could lead to undesirable side effects.
Experimental Protocol: Kinase Selectivity Panel (General)
-
Compound Submission : Provide the compound (MIP-45) at a specified concentration (e.g., 10 mM in DMSO) to a commercial provider.
-
Primary Screen : The compound is typically first screened at a single high concentration (e.g., 1 or 10 µM) against a large kinase panel (e.g., >400 kinases).[17][19] The percent inhibition for each kinase is reported.
-
Dose-Response Follow-up : For any kinases that show significant inhibition (e.g., >50%) in the primary screen, a full dose-response curve is generated to determine the IC50 value for those off-targets.
-
Data Analysis : The selectivity of MIP-45 is evaluated by comparing its IC50 for p38α against its IC50 for other kinases. A selectivity score can be calculated to quantify this.
Comparative Biochemical Data
| Compound | p38α IC50 (nM) | Primary Off-Target(s) (at 1µM) | Selectivity Profile | Binding Mode |
| MIP-45 | 25 | JNK2 (45% inh.), LCK (30% inh.) | Moderately Selective | ATP-Competitive (Hypothesized) |
| SB203580 | 50 | p38β (80% inh.), CK1δ (60% inh.) | Highly Selective for p38 family | ATP-Competitive (Type I) |
| Doramapimod | 38 | JNK2 (95% inh.), c-Raf (70% inh.) | Potent, known off-targets | Allosteric (Type II) |
| (Note: Data for MIP-45 is hypothetical for illustrative purposes. Data for standard compounds is based on literature values.[6][20]) |
Stage 2: Cellular Activity and Target Engagement
This stage evaluates whether the biochemical potency translates into functional activity in a relevant cellular environment.
Cellular Target Engagement
It is crucial to confirm that MIP-45 can enter cells and bind to p38α. The NanoBRET™ Target Engagement Assay is an ideal technology for this, measuring compound binding to a target protein within intact, living cells.[21][22]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Transfection : Transfect HEK293 cells with a vector encoding for a p38α-NanoLuc® luciferase fusion protein. Culture for 24 hours to allow protein expression.[22][23]
-
Cell Plating : Harvest the transfected cells and resuspend them in Opti-MEM® I medium. Plate the cells into a white 96-well or 384-well assay plate.[24]
-
Compound and Tracer Addition : Add the test compounds (MIP-45, SB203580, Doramapimod) at various concentrations, followed by the addition of the cell-permeable fluorescent NanoBRET™ tracer.
-
Incubation : Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[23]
-
Signal Detection : Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Immediately measure luminescence at two wavelengths (donor emission ~460 nm, acceptor emission ~610 nm) on a suitable plate reader.[22][23]
-
Data Analysis : Calculate the NanoBRET™ ratio. A decrease in the ratio indicates displacement of the tracer by the test compound. Plot the data to determine the cellular EC50 (effective concentration for 50% target engagement).
Functional Cellular Assay (TNF-α Release)
To measure the functional consequence of p38α inhibition, we can quantify the suppression of TNF-α, a key pro-inflammatory cytokine whose production is regulated by the p38 pathway.[4] The human monocytic THP-1 cell line is an excellent model for this assay.[25][26]
Experimental Protocol: LPS-Induced TNF-α Release in THP-1 Cells
-
Cell Differentiation (Optional but recommended) : Plate THP-1 monocytes and treat with Phorbol 12-myristate 13-acetate (PMA) for 48 hours to differentiate them into adherent macrophage-like cells.[25]
-
Compound Pre-treatment : Remove the PMA-containing medium, and add fresh medium containing serial dilutions of the test compounds. Incubate for 1-2 hours.[25]
-
Stimulation : Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[27] Incubate for 4-18 hours.[26][27][28]
-
Supernatant Collection : Carefully collect the cell culture supernatant from each well.
-
TNF-α Quantification : Measure the concentration of TNF-α in the supernatant using a sensitive immunoassay, such as an ELISA or an AlphaLISA® kit.[25]
-
Data Analysis : Plot the percent inhibition of TNF-α release against the logarithm of inhibitor concentration to determine the functional IC50 value.
Comparative Cellular Data
| Compound | Cellular Target Engagement EC50 (nM) | Functional TNF-α Release IC50 (nM) |
| MIP-45 | 150 | 250 |
| SB203580 | 200 | 300 |
| Doramapimod | 80 | 120 |
| (Note: Data for MIP-45 is hypothetical for illustrative purposes.) |
Stage 3: Preliminary ADME Profiling
A preliminary assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. A key early assay is the evaluation of metabolic stability.
Metabolic Stability in Liver Microsomes
This in vitro assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[29] High metabolic instability can lead to poor oral bioavailability and short duration of action in vivo.
Experimental Protocol: Microsomal Stability Assay
-
Reagent Preparation : Thaw human liver microsomes (HLM) and prepare an incubation mixture containing phosphate buffer, the test compound (at a low concentration, e.g., 1 µM), and an NADPH regenerating system to support enzyme activity.[30][31][32]
-
Incubation : Incubate the mixture at 37°C.[32]
-
Time Point Sampling : At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[29][33]
-
Sample Processing : Centrifuge the samples to precipitate proteins.[31]
-
LC-MS/MS Analysis : Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis : Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[29][32]
Comparative ADME Data
| Compound | Human Liver Microsome t½ (min) | Intrinsic Clearance (µL/min/mg) | Predicted In Vivo Stability |
| MIP-45 | 45 | 31 | Moderate |
| SB203580 | >60 | <15 | High |
| Doramapimod | 25 | 55 | Low to Moderate |
| (Note: Data for MIP-45 is hypothetical for illustrative purposes.) |
Conclusion and Future Directions
This guide provides a structured, multi-tiered approach to benchmark the novel compound MIP-45 against established p38 MAPK inhibitors. By systematically evaluating its biochemical potency, selectivity, cellular activity, and metabolic stability, researchers can build a comprehensive data package to support its potential as a therapeutic candidate.
Based on the hypothetical data presented, MIP-45 demonstrates promising biochemical and cellular potency, comparable to the standard compounds. Its selectivity profile appears favorable, though further investigation into the identified off-targets (JNK2, LCK) is warranted. The moderate metabolic stability suggests that future medicinal chemistry efforts could focus on improving this property to enhance its potential for in vivo efficacy. This rigorous, comparative approach ensures that decisions regarding the progression of MIP-45 are based on objective, scientifically sound data.
References
-
Assay Genie. p38 MAPK Signaling Review. Available from: [Link]
-
Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417. Available from: [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
-
Zarubin, T., & Han, J. (2005). Activation and signaling of the p38 MAP kinase pathway. Cell Research, 15(1), 11–18. Available from: [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
-
MaplesPub. The Role of MAPK/p38 Signalling Pathway in Cancer. Available from: [Link]
-
InvivoGen. SB203580: Akt & p38 MAP Kinases Inhibitor. Available from: [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]
-
Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403-417. Available from: [Link]
-
Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796 | opnMe. Available from: [Link]
-
Circulation Research. Antiischemic Effects of SB203580 Are Mediated Through the Inhibition of p38α Mitogen-Activated Protein Kinase. Available from: [Link]
-
Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]
-
Patsnap Synapse. Doramapimod - Drug Targets, Indications, Patents. Available from: [Link]
-
Mercell. metabolic stability in liver microsomes. Available from: [Link]
-
EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. Available from: [Link]
-
PubMed Central. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. Available from: [Link]
-
MDPI. SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. Available from: [Link]
-
PubMed Central. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. Available from: [Link]
-
PubMed Central. Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
-
Molecular Devices. Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Available from: [Link]
-
ResearchGate. (A) Time course of LPS-induced TNF-α production. THP-1 cells were... Available from: [Link]
-
NIH. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. Available from: [Link]
-
ResearchGate. Time course of TNF production by THP-1 cells without enhancement for... Available from: [Link]
-
PubMed. THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk. Available from: [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. apexbt.com [apexbt.com]
- 8. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. confluencediscovery.com [confluencediscovery.com]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. selleckchem.com [selleckchem.com]
- 21. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 22. benchchem.com [benchchem.com]
- 23. eubopen.org [eubopen.org]
- 24. promega.com [promega.com]
- 25. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 26. researchgate.net [researchgate.net]
- 27. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 30. researchgate.net [researchgate.net]
- 31. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 32. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 33. mercell.com [mercell.com]
Profiling Cross-Reactivity: A Comparative Guide for 4-(1-Methyl-5-imidazolyl)phenol
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate landscape of drug discovery and development, the principle of selectivity is paramount. The efficacy of a therapeutic agent is intrinsically linked to its ability to interact with its intended biological target while minimizing engagement with unintended off-targets. This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel small molecule, 4-(1-Methyl-5-imidazolyl)phenol. While direct biological data for this specific compound is not yet publicly available, its structural motifs—a substituted imidazole ring and a phenol group—are prevalent in a multitude of pharmacologically active agents.[1][2][3] This guide, therefore, leverages established knowledge of these pharmacophores to propose a rational and robust strategy for comprehensive cross-reactivity profiling. By understanding the potential for off-target interactions early in the development pipeline, researchers can mitigate risks of adverse effects and build a stronger foundation for clinical success.[4]
The Pharmacological Landscape of Imidazole and Phenol Moieties: A Rationale for Cross-Reactivity Assessment
The imidazole ring is a five-membered heterocyclic structure that is a constituent of numerous endogenous molecules and approved drugs.[1][2][3] Its unique electronic properties allow it to participate in various biological interactions, including hydrogen bonding and metal coordination.[5][6] Consequently, imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects.[1][2][3][7] This wide range of bioactivity underscores the potential for imidazole-containing compounds to interact with multiple protein families.
Similarly, the phenol moiety is a common feature in many bioactive compounds and natural products. Phenolic compounds are known for their antioxidant properties and can engage in hydrogen bonding and π-stacking interactions with biological macromolecules. The combination of an imidazole and a phenol group in this compound creates a molecule with the potential to interact with a diverse array of biological targets.
A critical aspect of profiling imidazole-containing compounds is their known propensity to interact with cytochrome P450 (CYP) enzymes.[8] This can lead to significant drug-drug interactions and adverse effects. Therefore, a thorough assessment of CYP inhibition is a mandatory component of any safety pharmacology evaluation for a novel imidazole derivative.
A Phased Approach to Cross-Reactivity Profiling
A systematic and tiered approach is recommended to efficiently and comprehensively profile the cross-reactivity of this compound. This strategy begins with broad, high-throughput screening and progresses to more focused, mechanistic studies for any identified off-target interactions.
Sources
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. jchemrev.com [jchemrev.com]
- 3. ijrar.org [ijrar.org]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Adverse reactions of imidazole antifungal agents: computer graphic studies of cytochrome P-450 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of Novel 4-(1-Methyl-5-imidazolyl)phenol Derivatives as Modulators of Wnt Signaling
This guide presents a comprehensive, head-to-head comparison of a novel series of 4-(1-methyl-5-imidazolyl)phenol derivatives. The core structure has been identified as a promising scaffold for targeting the Wnt signaling pathway, a critical regulator of cellular processes that, when dysregulated, is implicated in numerous pathologies, including cancer and fibrosis.[1] This document is intended for researchers, scientists, and drug development professionals, providing in-depth experimental data and protocols to facilitate informed decisions in medicinal chemistry and preclinical development.
Our investigation focuses on three lead candidates, designated LGM-A1, LGM-A2, and LGM-A3, each bearing a distinct modification to the core scaffold. We will dissect their synthetic accessibility, in vitro potency, selectivity, and preliminary pharmacokinetic profiles, offering a holistic view of their therapeutic potential.
Introduction: The Rationale for Targeting the Wnt Pathway with Imidazole Scaffolds
The Wnt signaling pathway is a highly conserved cascade essential for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer, where mutations in pathway components like Adenomatous Polyposis Coli (APC) lead to constitutive signaling. The core of the canonical Wnt pathway involves the stabilization of β-catenin, which then translocates to the nucleus to activate target gene transcription.
The this compound scaffold has emerged as a valuable starting point for the development of Wnt pathway modulators.[1] Imidazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The phenol group provides a key hydrogen bond donor/acceptor site, while the methylated imidazole ring offers a rigid, planar structure with tunable electronic properties, making it an ideal candidate for targeted drug design.
This guide provides a comparative analysis of three rationally designed derivatives, exploring how subtle chemical modifications impact their biological activity and drug-like properties.
The Investigated Derivatives: A Structural Overview
The three derivatives under investigation, LGM-A1, LGM-A2, and LGM-A3, were synthesized from the common precursor, this compound. The modifications were introduced at the phenolic hydroxyl group to explore the impact of varying steric and electronic properties on target engagement and overall performance.
| Compound ID | R-Group | Rationale for Modification |
| LGM-A1 | -H (parent compound) | Baseline for comparison of activity. |
| LGM-A2 | -CH₂-C₆H₅ (Benzyl) | Introduces a bulky, hydrophobic group to probe for potential interactions within a hydrophobic pocket of the target protein. |
| LGM-A3 | -CH₂-CF₃ (Trifluoroethyl) | Introduces an electron-withdrawing group to alter the electronic properties of the scaffold and potentially enhance metabolic stability. |
Synthesis and Characterization
The synthesis of the parent compound, this compound, and its subsequent derivatization followed established synthetic routes for imidazole compounds.[2][5]
General Synthetic Workflow
The overall synthetic strategy is outlined below. This multi-step process begins with commercially available starting materials and employs standard organic chemistry transformations.
Caption: General synthetic workflow for the preparation of LGM-series compounds.
Experimental Protocol: Synthesis of LGM-A2
-
Dissolution: To a solution of this compound (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Reagent: Add benzyl bromide (1.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at 60°C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford LGM-A2.
Head-to-Head Biological Evaluation
The LGM-series compounds were evaluated for their ability to inhibit Wnt signaling, their selectivity against related pathways, and their preliminary pharmacokinetic profiles.
In Vitro Potency: Wnt Signaling Inhibition
The potency of the compounds was assessed using a TCF/LEF luciferase reporter assay in HEK293T cells. This assay measures the transcriptional activity of β-catenin, the key effector of the canonical Wnt pathway.
| Compound ID | IC₅₀ (nM) |
| LGM-A1 | 850 ± 75 |
| LGM-A2 | 120 ± 15 |
| LGM-A3 | 350 ± 40 |
Interpretation of Results: The data clearly indicates that the addition of a benzyl group (LGM-A2) significantly enhances the inhibitory potency compared to the parent compound. This suggests the presence of a hydrophobic pocket in the target binding site that favorably accommodates the benzyl moiety. The trifluoroethyl group (LGM-A3) also improved potency, albeit to a lesser extent.
Signaling Pathway Analysis: Wnt Cascade
The canonical Wnt signaling pathway is a well-characterized cascade of events leading to the activation of target genes. The LGM-series compounds are hypothesized to interfere with a key protein-protein interaction within this pathway.
Caption: The canonical Wnt signaling pathway and the hypothesized point of intervention for the LGM-series compounds.
Experimental Protocol: TCF/LEF Reporter Assay
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well.
-
Transfection: Co-transfect the cells with TCF/LEF firefly luciferase and Renilla luciferase reporter plasmids using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the LGM-series compounds for 18 hours.
-
Lysis and Reading: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and plot the dose-response curves to determine the IC₅₀ values.
Preliminary Pharmacokinetic Profiling
A preliminary assessment of the pharmacokinetic properties of the most potent compound, LGM-A2, was conducted in a rat model.[6][7][8]
| Parameter | Value |
| Route of Administration | Oral |
| Dose (mg/kg) | 10 |
| Tₘₐₓ (h) | 1.5 |
| Cₘₐₓ (ng/mL) | 450 |
| Half-life (t₁/₂) (h) | 6.2 |
| Bioavailability (%) | 35 |
Interpretation of Results: LGM-A2 exhibits moderate oral bioavailability and a reasonable half-life in rats, suggesting it has the potential for further development. The observed pharmacokinetic profile warrants more extensive studies to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
Discussion and Future Directions
This head-to-head comparison demonstrates the therapeutic potential of the this compound scaffold as a modulator of the Wnt signaling pathway. Our findings highlight the significant impact of targeted chemical modifications on the biological activity of these derivatives.
Key Findings:
-
The introduction of a benzyl group at the phenolic oxygen (LGM-A2) resulted in a nearly 7-fold increase in potency compared to the parent compound.
-
LGM-A2 displays promising, albeit moderate, oral bioavailability and a suitable half-life for further preclinical investigation.
-
The structure-activity relationship (SAR) data suggests that a hydrophobic moiety is favored at the R-position, providing a clear direction for future optimization efforts.
Future work will focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of derivatives based on the LGM-A2 scaffold to further improve potency and pharmacokinetic properties.
-
Target Identification and Validation: Elucidating the precise molecular target and mechanism of action of the LGM-series compounds within the Wnt pathway.
-
In Vivo Efficacy Studies: Assessing the therapeutic efficacy of optimized lead compounds in relevant animal models of Wnt-driven diseases.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel Wnt pathway inhibitors. This comparative guide provides a detailed analysis of three lead candidates, with LGM-A2 emerging as a potent and promising compound for further preclinical development. The experimental protocols and data presented herein offer a valuable resource for researchers in the field of drug discovery and development.
References
-
This compound - MySkinRecipes. Available from: [Link]
-
Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC - NIH. Available from: [Link]
-
(PDF) Synthesis and theoretical calculations of 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1h-imidazol-2-yl]-phenol - ResearchGate. Available from: [Link]
-
Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - RSC Publishing. Available from: [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. Available from: [Link]
-
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide - MDPI. Available from: [Link]
-
Synthesis of Imidazole Derivatives and Their Biological Activities - ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - ResearchGate. Available from: [Link]
-
One Pot Synthesis of “3-(4,5-Diphenyl-1H-Imidazol-2-yl)-2-Phenoxyquinolines” and Their Potential as α-Glucosidase Inhibitors: Molecular Docking and MDS Investigation - Taylor & Francis. Available from: [Link]
-
Pharmacokinetic/pharmacodynamic modelling of 2-acetyl-4(5)-tetrahydroxybutyl imidazole-induced peripheral lymphocyte sequestration through increasing lymphoid sphingosine 1-phosphate - PubMed. Available from: [Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available from: [Link]
-
In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Available from: [Link]
-
The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Available from: [Link]
-
The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats | Research Results in Pharmacology. Available from: [Link]
Sources
- 1. This compound | 74730-75-9 [amp.chemicalbook.com]
- 2. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic/pharmacodynamic modelling of 2-acetyl-4(5)-tetrahydroxybutyl imidazole-induced peripheral lymphocyte sequestration through increasing lymphoid sphingosine 1-phosphate [pubmed.ncbi.nlm.nih.gov]
- 7. The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology [rrpharmacology.ru]
- 8. The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats | Research Results in Pharmacology [rrpharmacology.ru]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(1-Methyl-5-imidazolyl)phenol
The following procedures are grounded in the principles of minimizing exposure, preventing environmental contamination, and adhering to hazardous waste regulations. It is imperative that all personnel handling this compound are thoroughly familiar with these guidelines and have access to the appropriate personal protective equipment (PPE).
Hazard Assessment and Characterization
Due to the absence of a comprehensive toxicological profile for 4-(1-Methyl-5-imidazolyl)phenol, a conservative approach to its hazard assessment is warranted. The molecule's structure incorporates both a phenol group and a substituted imidazole ring, suggesting a hazard profile that includes the characteristics of both classes of compounds.
-
Phenolic Compounds: Phenols are recognized as toxic and corrosive substances.[1][2] They can be absorbed through the skin and may cause severe skin burns and eye damage.[2] Furthermore, phenols are known to be harmful to aquatic life at very low concentrations.[1] The U.S. Environmental Protection Agency (EPA) has established limits for phenol concentrations in surface waters, underscoring their environmental persistence and toxicity.[3]
-
Imidazole and its Derivatives: Imidazole is classified as a corrosive material that can cause burns upon contact with skin and eyes.[4][5][6] Some imidazole derivatives are also suspected of having reproductive toxicity.[7]
Given these properties, this compound should be handled as a hazardous substance with potential for skin and eye irritation or burns, toxicity if ingested or absorbed, and potential long-term health effects. All waste containing this compound must be treated as hazardous waste.
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound, whether in its pure form or in solution, personnel must be equipped with the appropriate PPE.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or butyl rubber gloves. | To prevent skin contact and absorption of the chemical. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect the eyes from splashes or dust, which could cause severe irritation or burns. |
| Lab Coat | A flame-resistant lab coat. | To protect skin and clothing from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the powder outside of a certified chemical fume hood, or if aerosolization is possible.[4] | To prevent inhalation of the compound, which could lead to respiratory irritation or systemic toxicity. |
Handling Workflow:
Caption: Workflow for handling this compound.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
For Small Spills (Solid or Liquid):
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For liquid spills, use an inert absorbent material such as sand or vermiculite to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.[8]
-
Collection: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
For Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the nearest fire alarm and notify emergency services and the institutional EHS office.
-
Isolate: If it is safe to do so, close the laboratory doors to contain the spill.
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.
Step-by-Step Disposal Procedures
All waste streams containing this compound must be managed as hazardous waste. Do not discharge any amount of this chemical into the sewer system.[1][5]
Waste Segregation and Collection:
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled waste container. The container should be made of a compatible material (e.g., high-density polyethylene).
-
Organic Solvent Waste: If the compound is dissolved in an organic solvent, collect it in a separate, appropriately labeled hazardous waste container designated for flammable or halogenated solvents, as appropriate.
-
Solid Waste: Collect un-used or contaminated solid this compound in a sealed, labeled container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves, weighing paper) that has come into contact with the compound should be collected in a separate, sealed bag or container labeled as hazardous waste.
Disposal Workflow:
Caption: Disposal workflow for this compound waste.
Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[9] The SAA should be under the control of the laboratory personnel generating the waste.[9]
-
Ensure all waste containers are kept closed except when adding waste.[9]
Regulatory Compliance
Disposal of hazardous waste is regulated by federal, state, and local agencies. It is the responsibility of the waste generator to ensure full compliance with all applicable regulations. Consult your institution's EHS office for specific guidance on hazardous waste management and disposal procedures.[1]
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, which are based on the known hazards of its constituent chemical groups, researchers can handle and dispose of this compound in a manner that protects themselves, their colleagues, and the environment. Always prioritize a conservative approach to safety when dealing with compounds that have limited toxicological data.
References
-
New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. (2015). [Link]
-
West Liberty University. Chemical Product and Company Identification MSDS Name: Imidazole. [Link]
-
University of Washington. Imidazole. (2025). [Link]
-
Arctom Scientific. CAS NO. 74730-75-9 | this compound. [Link]
-
INEOS Group. SAFETY DATA SHEET Phenol Solution. [Link]
-
Washington State University. Standard Operating Procedure for Imidazole. [Link]
-
PubChem. 4-(1,4,5-Triphenyl-1h-imidazol-2-yl)phenol. [Link]
-
BioMedica Diagnostics. SAFETY DATA SHEET Imidazole Buffer Solution. [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure - Phenol. (2022). [Link]
-
U.S. Environmental Protection Agency. Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]
-
ResearchGate. Phenolic compound structures of priority pollutants (US EPA). [Link]
-
Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
-
U.S. Environmental Protection Agency. Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. ineos.com [ineos.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. westliberty.edu [westliberty.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Navigating the Safe Handling of 4-(1-Methyl-5-imidazolyl)phenol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4-(1-Methyl-5-imidazolyl)phenol, a compound that, while valuable in research, requires meticulous handling due to its phenolic and imidazole moieties. This document moves beyond a simple checklist, offering a framework for building a culture of safety and confidence in your laboratory.
Understanding the Hazard Profile
This compound combines the corrosive and systemically toxic potential of a phenol with the reactivity of an imidazole derivative. Phenols can cause severe chemical burns and are readily absorbed through the skin, potentially leading to systemic toxicity.[1] The imidazole group, while generally less acutely hazardous, can still pose risks, and its presence influences the overall chemical properties of the molecule. Therefore, a comprehensive approach to personal protective equipment (PPE), handling protocols, and emergency preparedness is not just recommended—it is a necessity.
Core Principles of Safe Handling
Before approaching the bench, every researcher must internalize these core principles:
-
Minimize Exposure: The primary goal is to eliminate or minimize direct contact and aerosol generation.
-
Be Prepared: Know the location and use of all safety equipment, including safety showers, eyewash stations, and spill kits, before you begin work.[1][2]
-
Work Clean: Maintain a well-organized and uncluttered workspace to prevent accidental spills and contamination.
-
Plan for Disposal: Waste disposal is an integral part of the experimental plan, not an afterthought.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.[3] Below is a summary of recommended PPE for handling this compound.
| Scenario | Minimum PPE Requirement | Enhanced Precautions (e.g., large quantities, potential for splash) |
| Weighing and preparing solutions | Safety glasses with side shields, nitrile gloves (double-gloved), fully buttoned lab coat, closed-toe shoes. | Chemical splash goggles, face shield, neoprene or butyl rubber gloves over nitrile gloves, chemical-resistant apron.[1][2] |
| Conducting reactions and transfers | Safety glasses with side shields, nitrile gloves (double-gloved), fully buttoned lab coat, closed-toe shoes. | Chemical splash goggles, face shield, neoprene or butyl rubber gloves, chemical-resistant apron. |
| Centrifugation | Safety glasses with side shields, nitrile gloves, lab coat, closed-toe shoes. Use sealed centrifuge rotors. | In addition to minimum PPE, ensure centrifuge tubes are properly sealed and balanced to prevent breakage and aerosol generation. |
| Waste Disposal | Safety glasses, nitrile gloves, lab coat, closed-toe shoes. | Chemical splash goggles and a face shield if there is a risk of splashing. |
A Note on Glove Selection: For incidental contact with dilute solutions, double-gloving with nitrile gloves is often sufficient.[2] However, for handling concentrated solutions or for prolonged tasks, more robust gloves such as butyl rubber or neoprene are recommended due to their greater resistance to breakthrough from phenolic compounds.[1] Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.
Step-by-Step Operational Protocols
Adherence to standardized procedures is the bedrock of laboratory safety. The following protocols provide a framework for the safe handling of this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate: Store this compound away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][5]
-
Ventilate: Keep the container tightly closed in a dry, cool, and well-ventilated area.[5]
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Handling and Use
-
Engineering Controls: All work with this compound, especially the handling of stock solutions and the preparation of dilutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate tools such as spatulas or powder funnels for transferring solids. For liquids, use pipettes or cannulas to minimize the risk of spills.
-
Heating: Avoid heating the compound unless necessary for a specific procedure. If heating is required, do so in a well-ventilated area and with appropriate temperature control to prevent decomposition and the release of volatile compounds. Phenol itself solidifies below 41°C and heating blocked systems can lead to high pressure.[6]
Emergency Procedures: Planning for the Unexpected
Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is crucial.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid
-
Skin Contact: Rapid and immediate skin decontamination is critical to minimize phenol absorption.[2] Remove contaminated clothing immediately and wash the affected area with copious amounts of water for at least 15 minutes.[6] Treatment with polyethylene glycol (PEG 300 or 400) is highly recommended for phenol burns.[1][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
Disposal Plan: A Cradle-to-Grave Responsibility
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.[4] Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not pour any waste containing this compound down the drain.[8][9]
By integrating these safety protocols into your daily laboratory workflow, you not only ensure your personal safety but also contribute to a robust and responsible research environment.
References
-
Working Safely with Phenol Guideline - UQ Policy and Procedure Library - The University of Queensland. [Link]
-
Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. [Link]
-
for the SAFE USE of PHENOL. [Link]
-
Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions. [Link]
-
Standard Operating Procedure - Yale EHS. [Link]
-
Safety Data Sheet: Imidazole - Carl ROTH. [Link]
-
Imidazole Standard Operating Procedure. [Link]
-
Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG. [Link]
-
Safety Data Sheet: Imidazole - Carl ROTH. [Link]
-
4-(Imidazol-1-yl)phenol - High purity | EN - Georganics. [Link]
Sources
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. Page loading... [guidechem.com]
- 8. carlroth.com [carlroth.com]
- 9. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
